3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,6,6-trimethyl-5,7-dihydro-2H-indazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-6-9-7(12-11-6)4-10(2,3)5-8(9)13/h4-5H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTQHXKWSUVNNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)CC(CC2=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365441 | |
| Record name | 3,6,6-TRIMETHYL-1,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16315-16-5 | |
| Record name | 3,6,6-TRIMETHYL-1,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Basic Properties of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Abstract
This technical guide provides a comprehensive overview of the fundamental chemical and pharmacological properties of 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one. This bicyclic heterocyclic molecule, built upon a fused pyrazole and cyclohexenone ring system, has emerged as a privileged scaffold in medicinal chemistry.[1] Its unique structural attributes, conferred by the trimethyl substitution pattern, are critical to its diverse pharmacological activities.[1] This guide delves into the compound's physicochemical characteristics, synthesis, and its interactions with key biological targets, including opioid receptors, cyclooxygenase-2 (COX-2), and human neutrophil elastase (HNE). Detailed, field-proven experimental protocols are provided to enable researchers to synthesize, characterize, and evaluate this versatile compound and its analogs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the tetrahydro-4H-indazol-4-one core.
Introduction: The Emergence of a Privileged Scaffold
This compound (henceforth referred to as Compound 1 ) is a synthetic molecule that has garnered significant attention for its broad biological activity. Its rigidified cyclohexenone ring and substituted pyrazole system provide a unique three-dimensional structure for interaction with various biological targets.[1] Initially explored for its potent antinociceptive effects mediated through opioid receptor agonism, subsequent research has revealed its potential as a core structure for the development of selective COX-2 inhibitors and potent HNE inhibitors.[1][2][3] This adaptability makes the tetrahydro-4H-indazol-4-one scaffold a subject of intense interest in the pursuit of novel therapeutics for pain, inflammation, and related disorders.
This guide will provide a detailed exploration of the foundational properties of Compound 1 , moving from its fundamental chemical identity to practical methodologies for its synthesis and biological evaluation.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 16315-16-5 | [1][4] |
| Molecular Formula | C₁₀H₁₄N₂O | [1][4] |
| Molecular Weight | 178.23 g/mol | [1][4] |
Structural Features and Tautomerism
Compound 1 is characterized by a fused bicyclic system. The 3-methyl substituent is known to enhance steric interactions with biological targets like opioid receptors, while the gem-dimethyl groups at the 6-position rigidify the cyclohexenone ring, which can improve binding specificity.[1]
An important characteristic of the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold is its potential for tautomerism. Computational studies have investigated the relative stability of the 1H, 2H, and OH tautomeric forms. For this compound, theoretical calculations suggest that the 2H tautomer is slightly more stable than the 1H form.[5][6] The equilibrium between these tautomers can be influenced by the solvent environment, with polar solvents potentially favoring the 1H-tautomer due to a higher dipole moment.[1]
Diagram: Tautomeric Forms of this compound
Caption: Tautomeric equilibrium between the 1H and 2H forms.
Basicity, Solubility, and Stability
The solubility of Compound 1 is expected to be moderate in aqueous solutions and higher in organic solvents like tetrahydrofuran (THF), ethanol, and dimethylformamide (DMF).[3]
The stability of the 1,5,6,7-tetrahydro-4H-indazol-4-one core has been investigated, with some derivatives showing reasonable stability in aqueous buffers with half-lives exceeding one hour.[2] However, stability can be influenced by substituents and the specific conditions of the medium.
To rigorously characterize these properties, the following experimental protocols are recommended.
Experimental Protocol: Potentiometric pKa Determination
This protocol describes a standardized method for determining the acid dissociation constant (pKa) of a compound.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of Compound 1 in a suitable co-solvent (e.g., methanol or DMSO) at a concentration of approximately 10 mM.
-
Prepare a series of aqueous buffers with varying pH values (e.g., from pH 2 to pH 12).
-
-
Titration:
-
Add a precise volume of the stock solution to a known volume of deionized water to achieve a final concentration of approximately 0.1 mM.
-
Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) while monitoring the pH using a calibrated pH meter.
-
In a separate experiment, titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH).
-
-
Data Analysis:
-
Plot the pH of the solution against the volume of titrant added.
-
The pKa value corresponds to the pH at the half-equivalence point of the titration curve.
-
Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)
This protocol outlines the "gold standard" shake-flask method for determining aqueous solubility.
Methodology:
-
Sample Preparation:
-
Add an excess amount of solid Compound 1 to a known volume of purified water (or a relevant buffer) in a sealed, inert container.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.
-
Determine the concentration of Compound 1 in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
The measured concentration represents the aqueous solubility of the compound at the specified temperature.
-
Experimental Protocol: Forced Degradation and Stability Studies
This protocol is based on ICH guidelines and is designed to identify potential degradation pathways and establish a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of Compound 1 in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and maintain at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and maintain at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.
-
Thermal Stress: Expose the solid compound to elevated temperatures (e.g., 60°C).
-
-
Analysis:
-
At specified time points, analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Characterize any significant degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Diagram: Workflow for Physicochemical Characterization
Caption: A logical workflow for the physicochemical profiling of Compound 1.
Synthesis of this compound
The primary synthetic route to Compound 1 involves the cyclocondensation of 2-acetyldimedone with hydrazine hydrate.[3] Recent advancements have utilized microwave-assisted synthesis to significantly reduce reaction times and improve yields.[3]
Microwave-Assisted Synthesis Protocol
This protocol provides a detailed, step-by-step methodology for the efficient synthesis of Compound 1 .
Materials and Reagents:
-
2-Acetyldimedone
-
Hydrazine hydrate
-
Tetrahydrofuran (THF), anhydrous
-
Microwave synthesis reactor
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Methodology:
-
Reaction Setup:
-
In a microwave-safe reaction vessel, dissolve 2-acetyldimedone (e.g., 0.5 g, 2.74 mmol) in anhydrous THF (5 mL).
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Seal the vessel.
-
-
Microwave Irradiation:
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture at a temperature of 100–140°C for 10–30 minutes.
-
-
Workup and Purification:
-
After cooling, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.
-
-
Characterization:
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
-
| Parameter | Conventional Method | Microwave Method |
| Reaction Time | 2–4 hours | 10–30 minutes |
| Yield | 65–70% | 80–85% |
| Purity (HPLC) | 92–95% | 97–99% |
(Data adapted from Benchchem)[3]
Diagram: Synthetic Pathway
Caption: Microwave-assisted synthesis of Compound 1.
Pharmacological Profile and Biological Activity
Compound 1 and its analogs exhibit a rich pharmacology, with demonstrated activity at multiple, distinct biological targets.
Opioid Receptor Agonism
Compound 1 has been identified as a potent agonist at opioid receptors, which are the primary targets for many clinically used analgesics.[1] It displays activity at both μ- and δ-opioid receptors.
-
μ-Opioid Receptors: It acts as a full agonist with a binding affinity of approximately 15 nM.[1][3]
-
δ-Opioid Receptors: It also acts as an agonist with a binding affinity of around 82 nM.[1][3]
This dual agonism suggests a complex pharmacological profile that may contribute to its analgesic effects.
Experimental Protocol: Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the μ-opioid receptor (MOR).
Materials and Reagents:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human μ-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective μ-opioid agonist).
-
Test Compound: Unlabeled Compound 1 or its analogs.
-
Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Brandel or similar cell harvester with Whatman GF/C glass fiber filters.
-
Scintillation Fluid and Counter.
Methodology:
-
Assay Setup:
-
In a 96-well plate, combine the following in a final volume of 1 mL:
-
hMOR cell membranes (typically 10-20 µg of protein).
-
[³H]-DAMGO at a concentration near its Kd (e.g., 0.5 nM).
-
Varying concentrations of the test compound.
-
For total binding, add assay buffer instead of the test compound.
-
For non-specific binding, add 10 µM naloxone.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Diagram: Opioid Receptor Signaling Pathway
Caption: Simplified signaling cascade upon MOR activation.
Cyclooxygenase-2 (COX-2) Inhibition
Derivatives of the 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazole scaffold have been designed and synthesized as selective inhibitors of COX-2, an enzyme involved in inflammation and pain.[3] One such derivative, 2-(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazol-1-yl)acetic acid, emerged as a potent COX-2 inhibitor with an IC₅₀ value of 150 nM and a high selectivity index.[3]
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay
This protocol is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme.
Materials and Reagents:
-
Human recombinant COX-2 enzyme.
-
COX Assay Buffer.
-
COX Probe (in DMSO).
-
COX Cofactor (in DMSO).
-
Arachidonic Acid.
-
NaOH.
-
Celecoxib (a known COX-2 inhibitor, for control).
-
96-well white opaque plate.
-
Fluorescence plate reader.
Methodology:
-
Reagent Preparation:
-
Prepare all reagents according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add:
-
Enzyme Control (EC): 10 µl of Assay Buffer.
-
Inhibitor Control (IC): 2 µl of Celecoxib and 8 µl of Assay Buffer.
-
Sample Screen (S): 10 µl of the diluted test compound.
-
-
-
Reaction Initiation:
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 80 µl of the Reaction Mix to each well.
-
Initiate the reaction by adding 10 µl of a diluted Arachidonic Acid/NaOH solution to all wells simultaneously.
-
-
Measurement:
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the kinetic plot.
-
Determine the percent inhibition for the test compound relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Human Neutrophil Elastase (HNE) Inhibition
The 1,5,6,7-tetrahydro-4H-indazol-4-one core has also been successfully utilized to develop potent inhibitors of human neutrophil elastase (HNE), a serine protease implicated in inflammatory diseases.[2] These inhibitors have demonstrated Ki values in the low nanomolar range.[2]
Experimental Protocol: HNE Inhibition Assay
This protocol describes a competitive ELISA for the detection and quantification of HNE activity.
Materials and Reagents:
-
HNE conjugate-coated 96-well plate.
-
HNE-BSA standard.
-
Anti-HNE antibody.
-
HRP-conjugated secondary antibody.
-
Substrate solution.
-
Stop solution.
-
1X PBS containing 0.1% BSA.
-
Orbital shaker.
-
Microplate reader.
Methodology:
-
Assay Setup:
-
Add 50 µL of the HNE-BSA standard or the unknown sample (containing the test inhibitor) to the wells of the HNE conjugate-coated plate.
-
Incubate at room temperature for 10 minutes on an orbital shaker.
-
-
Antibody Incubation:
-
Add 50 µL of the diluted anti-HNE antibody to each well.
-
Incubate at room temperature for 1 hour on an orbital shaker.
-
-
Washing and Secondary Antibody Addition:
-
Wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to all wells.
-
Incubate for 1 hour at room temperature on an orbital shaker.
-
-
Detection:
-
Wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of the Substrate Solution to each well and incubate for 2-30 minutes.
-
Stop the reaction by adding 100 µL of Stop Solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
The quantity of HNE adduct is inversely proportional to the signal.
-
Compare the absorbance of the samples containing the test inhibitor to the standard curve to determine the extent of HNE inhibition.
-
Conclusion
This compound represents a highly versatile and pharmacologically significant scaffold. Its unique structural features have enabled the development of potent modulators of diverse biological targets, including opioid receptors, COX-2, and HNE. This guide has provided a comprehensive overview of its core basic properties, from its fundamental physicochemical characteristics to detailed, practical protocols for its synthesis and biological evaluation. The methodologies outlined herein are intended to empower researchers in the fields of medicinal chemistry and drug development to further explore and exploit the therapeutic potential of this promising class of compounds. The self-validating nature of the described protocols, grounded in established scientific principles, provides a robust framework for generating reliable and reproducible data.
References
-
This compound | C10H14N2O - PubChem. [Link]
-
1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - NIH. [Link]
-
Indazol-4-one, 3,6,6-trimethyl-1-phthalazin-1-yl-1,5,6,7-tetrahydro - PubChem. [Link]
-
Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. [Link]
-
Multicomponent synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives - ResearchGate. [Link]
-
1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4h-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5h)-ones: Synthesis and Biological Activity | Request PDF - ResearchGate. [Link]
-
Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences. [Link]
-
Trimethyl-4-oxo-4,5,6,7-tetrahydroindazole-1-acetic Acid: A New Lead Compound With Selective COX-2 Inhibitory Activity - PubMed. [Link]
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one (CAS: 16315-16-5): A Promising Opioid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, a synthetic small molecule with significant potential in the field of pharmacology, particularly in the development of novel analgesics. This document delves into the compound's chemical properties, synthesis, and analytical characterization. A significant focus is placed on its biological activity as a potent opioid receptor agonist, with a discussion of its mechanism of action, in vitro and in vivo pharmacological data, and its improved side-effect profile compared to traditional opioids. Furthermore, this guide explores the broader therapeutic potential of the tetrahydro-4H-indazol-4-one scaffold and provides detailed experimental protocols for its study.
Introduction and Chemical Properties
This compound is a heterocyclic organic compound featuring a bicyclic system composed of a pyrazole ring fused to a cyclohexenone ring.[1] Its chemical structure and properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 16315-16-5 | [2] |
| Molecular Formula | C₁₀H₁₄N₂O | [1][2] |
| Molecular Weight | 178.23 g/mol | [1][2] |
| IUPAC Name | 3,6,6-trimethyl-5,7-dihydro-2H-indazol-4-one | [2] |
| Synonyms | 3,6,6-Trimethyl-1,5,6,7-tetrahydropyrazol-4-one | [2] |
| InChIKey | HPTQHXKWSUVNNR-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CC1=NN=C2C1=C(C)CC(C)(C)C2=O | [2] |
Computational studies have been conducted on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives, including the title compound. These studies indicate that the 2H-tautomer is slightly more stable than the 1H-tautomer in the gas phase, though the energy difference is small. In solution, the tautomeric equilibrium can be influenced by the solvent.[3][4][5]
Synthesis and Characterization
The primary synthetic route to this compound involves the condensation of a β-triketone with a hydrazine derivative.[6]
Synthesis of the Precursor: 2-Acetyldimedone
The key precursor for the synthesis is 2-acetyldimedone. While commercially available, it can be synthesized in the laboratory.
Reaction Scheme:
Caption: Synthesis of the target compound via cyclocondensation.
Experimental Protocol:
A detailed, step-by-step protocol for the synthesis is provided in the Appendix.
Analytical Characterization
The structural confirmation and purity assessment of this compound are typically performed using a combination of the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and the position of the methyl groups. [6][7]* High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Biological Activity and Mechanism of Action
The primary pharmacological activity of this compound is its function as an agonist at opioid receptors. [1]This activity is the basis for its potential as a novel analgesic.
Opioid Receptor Agonism
This compound has been shown to bind to and activate mu (µ), delta (δ), and kappa (κ) opioid receptors. [1] Binding Affinities:
| Receptor | Binding Affinity (nM) |
| Mu (µ) | ~15 |
| Delta (δ) | ~82 |
| Kappa (κ) | Not explicitly stated, but agonism is confirmed |
Source:[1]
Derivatives of this core structure have also been investigated as potent MOR/KOR agonists. [8]
Mechanism of Action
As an opioid receptor agonist, this compound mimics the action of endogenous opioids (endorphins, enkephalins). Upon binding to opioid receptors, which are G-protein coupled receptors (GPCRs), it initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the perception of pain.
Caption: Simplified signaling pathway of the compound at opioid receptors.
In Vivo Efficacy and Improved Side-Effect Profile
Preclinical studies in animal models have demonstrated the analgesic efficacy of this compound and its derivatives. Notably, these compounds have been shown to cause less gastrointestinal dysfunction compared to morphine, a common and debilitating side effect of traditional opioids. [1][9] In Vivo Data for a Derivative (1-(2,4-dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one):
| Assay | Morphine | Compound 1 |
| Gastrointestinal Dysfunction (Charcoal Meal Test) | 82% | 42% |
Source:[9]
This favorable side-effect profile suggests that this compound and its analogs could represent a significant advancement in pain management.
Broader Therapeutic Potential of the Tetrahydro-4H-indazol-4-one Scaffold
The versatile 4,5,6,7-tetrahydro-4H-indazol-4-one scaffold has been explored for the development of inhibitors for other therapeutic targets beyond opioid receptors. This highlights the potential of this chemical class in various disease areas.
-
Human Neutrophil Elastase (HNE) Inhibitors: Derivatives of this scaffold have shown potent inhibitory activity against HNE, an enzyme implicated in inflammatory diseases. [10]* Cyclin-Dependent Kinase 2 (CDK2) Inhibitors: The tetrahydroindazole core has been identified as a promising starting point for the development of CDK2 inhibitors for cancer therapy. [8][11]* Sigma-2 Receptor Ligands: The tetrahydroindazole framework has been utilized to develop potent and selective ligands for the sigma-2 receptor, which is a target for cancer imaging and therapy. [12]
Pharmacokinetics and Safety Profile
Pharmacokinetics (ADME)
Detailed pharmacokinetic data for this compound is not extensively published in the public domain. However, for drug development purposes, a thorough evaluation of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. Key in vitro assays to assess these parameters include:
-
Plasma Protein Binding: Determines the fraction of the compound bound to plasma proteins, which influences its distribution and availability to target tissues. [13][14][15][16]* Metabolic Stability: Assessed using liver microsomes or hepatocytes to predict the in vivo metabolic clearance of the compound. [13]* CYP450 Inhibition: Evaluates the potential for drug-drug interactions.
-
Permeability: Assessed using models like the Caco-2 cell assay to predict intestinal absorption.
Safety and Toxicology
A comprehensive safety and toxicology assessment is essential for any new drug candidate. While specific data for this compound is limited, standard preclinical safety studies would include:
-
In vitro Genotoxicity Assays (e.g., Ames test): To assess the mutagenic potential of the compound. [17][18]* hERG Channel Assay: To evaluate the risk of drug-induced cardiac arrhythmias. [19][20]* In vivo Acute and Repeated-Dose Toxicity Studies: To determine the overall toxicity profile and identify potential target organs.
Experimental Protocols
Detailed, step-by-step protocols for key in vitro and in vivo assays relevant to the study of this compound are provided in the Appendix. These include:
-
Synthesis of this compound
-
Radioligand Binding Assay for Opioid Receptors
-
cAMP Functional Assay
-
β-Arrestin Recruitment Assay
-
Tail-Flick Test for Analgesia
-
Charcoal Meal Test for Gastrointestinal Motility
Conclusion
This compound is a promising lead compound in the development of novel analgesics. Its potent agonism at opioid receptors, coupled with a potentially improved side-effect profile, warrants further investigation. The versatility of the tetrahydro-4H-indazol-4-one scaffold also opens up avenues for the discovery of new therapeutics in other disease areas. This technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the potential of this intriguing molecule.
Appendix: Detailed Experimental Protocols
A.1. Synthesis of this compound
Materials:
-
2-Acetyldimedone
-
Hydrazine hydrate
-
Methanol
-
Glacial acetic acid
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve 2-acetyldimedone (1 equivalent) in methanol in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.
-
Characterize the final product by NMR and mass spectrometry.
A.2. Radioligand Binding Assay for Opioid Receptors
Materials:
-
Cell membranes expressing the opioid receptor of interest (µ, δ, or κ)
-
Radiolabeled ligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ)
-
Unlabeled competitor (the test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., naloxone)
-
96-well plates
-
Filter mats
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radiolabeled ligand, and either buffer (for total binding), unlabeled competitor (for non-specific binding), or the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through filter mats using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mats and add scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ of the test compound.
A.3. cAMP Functional Assay
Materials:
-
Cells expressing the opioid receptor of interest (Gi-coupled)
-
Forskolin
-
Test compound
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture medium and reagents
Procedure:
-
Plate the cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with the test compound at various concentrations for a specified period.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
The inhibitory effect of the agonist on forskolin-stimulated cAMP accumulation is measured to determine the EC₅₀ of the test compound.
A.4. β-Arrestin Recruitment Assay
Materials:
-
Cells co-expressing the opioid receptor of interest and a β-arrestin-reporter fusion protein (e.g., PathHunter® β-arrestin assay)
-
Test compound
-
Assay reagents from the commercial kit
Procedure:
-
Plate the cells in a 96-well plate.
-
Add the test compound at various concentrations.
-
Incubate for a specified time (e.g., 60-90 minutes) at 37°C.
-
Add the detection reagents from the assay kit.
-
Incubate for a further period as recommended by the manufacturer.
-
Measure the signal (e.g., chemiluminescence) using a plate reader.
-
The recruitment of β-arrestin to the activated receptor generates a signal, allowing for the determination of the EC₅₀ of the test compound.
A.5. Tail-Flick Test for Analgesia
Materials:
-
Mice or rats
-
Tail-flick analgesia meter
-
Test compound and vehicle
-
Positive control (e.g., morphine)
Procedure:
-
Acclimatize the animals to the testing environment.
-
Determine the baseline tail-flick latency by focusing a beam of radiant heat on the animal's tail and measuring the time taken to flick the tail away.
-
Administer the test compound, vehicle, or positive control to different groups of animals.
-
At various time points after administration, measure the tail-flick latency again.
-
An increase in the tail-flick latency indicates an analgesic effect.
A.6. Charcoal Meal Test for Gastrointestinal Motility
Materials:
-
Mice or rats
-
Charcoal meal (e.g., 5% charcoal in 10% gum acacia)
-
Test compound and vehicle
-
Positive control (e.g., morphine)
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound, vehicle, or positive control.
-
After a specified time, administer the charcoal meal orally.
-
After a further time period (e.g., 20-30 minutes), euthanize the animals.
-
Excise the small intestine and measure the total length and the distance traveled by the charcoal meal.
-
Calculate the percentage of intestinal transit. A decrease in transit indicates an inhibitory effect on gastrointestinal motility.
References
-
Khlebniсova, T. S., et al. (2022). Synthesis and Cytotoxic Activity of Tetrazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Admescope. (n.d.). Physicochemistry and Binding. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
-
Chao, P. K., et al. (2017). 1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one: A Novel Opioid Receptor Agonist With Less Accompanying Gastrointestinal Dysfunction Than Morphine. Anesthesiology, 126(5), 952–966. Retrieved January 14, 2026, from [Link]
-
Scripps Research Institute Molecular Screening Center. (2012). Characterization of an agonist probe for opioid receptor mu 1 (OPRM1)-opioid receptor delta 1 (OPRD1) heterodimerization. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Koller, T., et al. (2022). Investigation of the μ‐ and κ‐opioid receptor activation by eight new synthetic opioids using the [35S]‐GTPγS assay: U-47700, U-51754, U-48800, U-49900, U-50488, U-62066, U-69593 and Butyrfentanyl. Drug Testing and Analysis, 14(5), 846-857. Retrieved January 14, 2026, from [Link]
-
Gaikwad, S. S., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(2), 239-248. Retrieved January 14, 2026, from [Link]
-
Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. (n.d.). Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). Indazol-4-one, 3,6,6-trimethyl-1-phthalazin-1-yl-1,5,6,7-tetrahydro-. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved January 14, 2026, from [Link]
-
In-vitro plasma protein binding. (2025). Protocols.io. Retrieved January 14, 2026, from [Link]
-
Gertsch, J., et al. (2018). Natural products modulating the hERG channel: heartaches and hope. British Journal of Pharmacology, 175(11), 1836-1850. Retrieved January 14, 2026, from [Link]
-
Zhang, Y., et al. (2018). An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004. Frontiers in Pharmacology, 9, 559. Retrieved January 14, 2026, from [Link]
-
Krieglstein, J. (1969). [Plasma protein binding of drugs]. Klinische Wochenschrift, 47(21), 1125–1130. Retrieved January 14, 2026, from [Link]
-
Gobbi, S., et al. (2020). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. European Journal of Medicinal Chemistry, 192, 112190. Retrieved January 14, 2026, from [Link]
-
Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415–420. Retrieved January 14, 2026, from [Link]
-
De Pooter, J., et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4567. Retrieved January 14, 2026, from [Link]
-
Application of High-Performance Frontal Analysis to Enantioselective Studies on Drug - Plasma Protein Binding. (2001). Chromatography, 22(1), 25-30. Retrieved January 14, 2026, from [Link]
-
Tetrahydroindazole inhibitors of CDK2/cyclin complexes. (2021). European Journal of Medicinal Chemistry, 214, 113232. Retrieved January 14, 2026, from [Link]
-
Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415–420. Retrieved January 14, 2026, from [Link]
-
Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. PubMed. Retrieved January 14, 2026, from [Link]
-
Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, 4,7-methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydrodimethyl-, CAS Registry Number 79771–15–6. Food and Chemical Toxicology, 158S, 112666. Retrieved January 14, 2026, from [Link]
-
Khlebniсova, T. S., et al. (2023). 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4h-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5h)-ones: Synthesis and Biological Activity. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. MDPI. Retrieved January 14, 2026, from [Link]
-
Api, A. M., et al. (2018). RIFM fragrance ingredient safety assessment, 1,2,3,4,4a,5,6,7-octahydro-2,5,5-trimethyl-2-naphthalenol, CAS Registry number 41199-19-3. Food and Chemical Toxicology, 122S, S259–S266. Retrieved January 14, 2026, from [Link]
-
Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one, CAS Registry Number 67801-38-1. ResearchGate. Retrieved January 14, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C10H14N2O | CID 1878753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one: A Novel Opioid Receptor Agonist with Less Accompanying Gastrointestinal Dysfunction than Morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. admescope.com [admescope.com]
- 14. protocols.io [protocols.io]
- 15. [Plasma protein binding of drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromsoc.jp [chromsoc.jp]
- 17. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 18. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 19. Natural products modulating the hERG channel: heartaches and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 - PMC [pmc.ncbi.nlm.nih.gov]
3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one chemical structure
An In-Depth Technical Guide to 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one: Structure, Synthesis, and Pharmacological Profile
Introduction
In the landscape of medicinal chemistry, the identification of novel scaffolds with significant therapeutic potential is a paramount objective. The indazole framework, a bicyclic system comprising a fused benzene and pyrazole ring, is a well-established privileged structure present in several FDA-approved drugs for oncology and inflammatory conditions.[1][2][3] A derivative of this class, This compound , has recently emerged as a molecule of significant interest. This compound, featuring a partially saturated cyclohexenone ring fused to the pyrazole core, distinguishes itself through a unique pharmacological profile, primarily as a potent opioid receptor agonist.[4]
This technical guide provides a comprehensive analysis of this compound for researchers, medicinal chemists, and drug development professionals. Moving beyond a simple datasheet, this document delves into the intricacies of its molecular structure, the causality behind its synthetic pathways, its analytical characterization, and the mechanistic basis of its promising biological activity as a potentially safer analgesic compound.
Part 1: Molecular Structure and Physicochemical Properties
Core Scaffold Analysis
The chemical architecture of this compound is a bicyclic heterocycle built upon a 1,5,6,7-tetrahydro-4H-indazol-4-one core.[4] This structure results from the fusion of a pyrazole ring and a cyclohexenone ring. The systematic IUPAC name for this compound is this compound, and its CAS Registry Number is 16315-16-5.[4][5][6] The strategic placement of a ketone at the C4 position and the partial saturation of the six-membered ring create a conformationally distinct and functionally rich molecule compared to fully aromatic indazoles.
Tautomerism: A Critical Structural Feature
A defining characteristic of the tetrahydro-indazol-4-one scaffold is its capacity for annular tautomerism, a phenomenon critical to its reactivity and biological interactions.[7] The molecule can exist in three primary tautomeric forms: the 1H-indazole, the 2H-indazole, and the 4-hydroxy-indazole (OH-enol) form.
Computational studies have been performed to determine the relative stability of these tautomers for this compound.[7][8] Density functional theory (B3LYP/6-31G**) calculations indicate that the OH-enol form is energetically unfavorable due to the loss of aromaticity in the pyrazole ring. The energy difference between the 1H and 2H tautomers is subtle, with the 2H form being slightly more stable than the 1H form.[7][8] However, this equilibrium is highly sensitive to the molecular environment. Experimental 13C-NMR data in a polar solvent like DMSO-d6 reveals the presence of both 1H and 2H tautomers in a ratio of approximately 45:55, respectively.[8] This is attributed to the larger dipole moment of the 1H tautomer, which is stabilized by polar solvents.[4][7]
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
The following protocol is a representative procedure based on established methods for the synthesis of the title compound. [4] Objective: To synthesize this compound via cyclocondensation.
Materials:
-
2-Acetyldimedone (1.0 equiv)
-
Hydrazine hydrate (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a solution of 2-acetyldimedone in anhydrous THF, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature. The slight excess of hydrazine hydrate ensures complete consumption of the starting triketone.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Alternatively, for accelerated synthesis, the reaction can be performed in a sealed vessel using a microwave reactor, typically heating to 100–140°C. [4]4. Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.
Self-Validating System: The purity and identity of the synthesized compound must be rigorously confirmed. The protocol is validated by subjecting the final product to spectroscopic analysis (NMR, MS, IR) and comparing the data with established literature values to confirm the correct structure and absence of starting materials or significant byproducts.
Chemical Reactivity Profile
The scaffold is amenable to a range of chemical transformations, making it a versatile starting point for generating compound libraries.
-
N-Substitution: The nitrogen atoms of the pyrazole ring can be functionalized via alkylation or acylation reactions using reagents like alkyl halides or acyl chlorides. [4]This is a crucial handle for modulating the compound's pharmacokinetic and pharmacodynamic properties.
-
Oxidation: The molecule can be oxidized with standard reagents such as potassium permanganate or hydrogen peroxide. [4]* Reduction: The ketone at the C4 position can be reduced to a hydroxyl group using reducing agents like sodium borohydride, or more powerfully with lithium aluminum hydride. [4]
Part 3: Spectroscopic and Analytical Characterization
Thorough spectroscopic analysis is essential for unambiguous structure elucidation and for studying the tautomeric equilibrium.
| Technique | Expected Features | Rationale |
| ¹H NMR | Signals for three methyl groups (a singlet for the gem-dimethyl at C6, a singlet for the C3-methyl). Methylene protons at C5 and C7 will appear as singlets or complex multiplets. A broad singlet for the N-H proton (exchangeable with D₂O). | Provides information on the proton environment and connectivity. The N-H signal's position can be indicative of the dominant tautomer. |
| ¹³C NMR | A signal for the carbonyl carbon (C4) around 190-200 ppm. Signals for the quaternary C6 carbon and the pyrazole ring carbons (C3, C3a, C7a). Distinct signals for the three methyl carbons. | Confirms the carbon skeleton. The chemical shifts of the pyrazole carbons (C3, C3a) are particularly sensitive to the position of the proton (1H vs. 2H tautomer) and are used to differentiate them. [8] |
| IR Spectroscopy | Strong C=O stretching vibration (approx. 1650-1700 cm⁻¹). N-H stretching vibration (approx. 3200-3400 cm⁻¹). C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region. | Confirms the presence of key functional groups (ketone, amine). |
| Mass Spectrometry | Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the exact mass (178.1106 g/mol ). | Confirms the molecular weight and elemental composition (C₁₀H₁₄N₂O). [6] |
Part 4: Pharmacological Profile and Biological Significance
The primary driver of research interest in this molecule is its potent and unique activity at opioid receptors.
Mechanism of Action: Opioid Receptor Agonism
This compound functions as a potent agonist at opioid receptors, which are G-protein coupled receptors (GPCRs) central to the modulation of pain. [4]Its binding to these receptors, particularly the μ-opioid receptor (MOR) and δ-opioid receptor (DOR), initiates an intracellular signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission, resulting in analgesia. [4]The compound is reported to be a full agonist at the μ-opioid receptor. [4]
Caption: Mechanism of action leading to analgesia.
Pharmacological Data: Receptor Binding Affinity
The compound demonstrates high affinity for key opioid receptors, underpinning its potent analgesic effects.
| Receptor Target | Activity | Binding Affinity |
| μ-Opioid Receptor (MOR) | Full Agonist | ~15 nM |
| δ-Opioid Receptor (DOR) | Agonist | ~82 nM |
| (Data sourced from Benchchem)[4] |
Therapeutic Potential and Broader Context
The most compelling aspect of this compound's profile is the preclinical evidence demonstrating potent antinociceptive (pain-relieving) effects coupled with a reduction in the gastrointestinal side effects, such as constipation, that plague traditional opioid analgesics like morphine. [4]This suggests a potential dissociation between the desired analgesic effects and adverse events, a "holy grail" in opioid research. This favorable profile may stem from its specific interaction with opioid receptor subtypes or biased signaling properties.
Furthermore, the broader 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold has been explored for other therapeutic applications, including as inhibitors of human neutrophil elastase (HNE) for inflammatory diseases and as potential cytotoxic agents against cancer cell lines, indicating its versatility as a pharmacophore. [9]
Conclusion
This compound is a structurally unique heterocyclic compound with a compelling pharmacological profile. Its straightforward synthesis, rich chemical reactivity, and, most importantly, its potent opioid receptor agonism with a potentially improved safety margin over classical opioids, position it as a highly valuable lead compound in modern drug discovery. The intricate interplay of its tautomeric forms likely plays a key role in its biological activity and warrants further investigation. Future research should focus on extensive structure-activity relationship (SAR) studies, particularly through N-substitution, to optimize its potency and selectivity, alongside in-depth in vivo studies to fully characterize its pharmacokinetic, pharmacodynamic, and safety profiles for potential development as a next-generation analgesic.
References
-
1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones: Synthesis and Biological Activity. ResearchGate. Available at: [Link]
-
This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4h-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5h)-ones: Synthesis and Biological Activity. ResearchGate. Available at: [Link]
-
Synthesis and Cytotoxic Activity of Tetrazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones. ResearchGate. Available at: [Link]
-
Indazol-4-one, 3,6,6-trimethyl-1-phthalazin-1-yl-1,5,6,7-tetrahydro. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate. Available at: [Link]
-
Multicomponent synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives. ResearchGate. Available at: [Link]
-
Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
4H-indazol-4-one, 1-(2-benzothiazolyl)-1,5,6,7-tetrahydro-3,6,6-trimethyl-. SpectraBase. Available at: [Link]
-
Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. ResearchGate. Available at: [Link]
-
Selected bioactive molecules containing 4H-indazol-4-one unit. ResearchGate. Available at: [Link]
-
4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. National Institutes of Health (NIH). Available at: [Link]
-
4H-indazol-4-one, 1-(1H-benzimidazol-2-yl)-1,5,6,7-tetrahydro-6-(2-hydroxyphenyl)-3-methyl-. SpectraBase. Available at: [Link]
-
1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. FLORE, University of Florence Digital Repository. Available at: [Link]
-
Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pnrjournal.com [pnrjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 16315-16-5 [chemicalbook.com]
- 6. This compound | C10H14N2O | CID 1878753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Mechanism of Action: 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one (SC-51089)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the pharmacological profile, mechanism of action, and experimental validation of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, commonly identified as SC-51089. This molecule has been characterized as a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). Its primary function is the targeted blockade of PGE2 binding to the EP1 receptor, which inhibits downstream signaling cascades implicated in neuroinflammation, nociception, and oncogenesis. This document synthesizes data from receptor binding assays, functional studies, and in vivo models to elucidate the causality behind its biological activity and to provide a foundational understanding for future research and drug development efforts.
Introduction: The Significance of the Prostaglandin EP1 Receptor
Prostaglandin E2 (PGE2) is a pivotal lipid mediator that orchestrates a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1] It exerts its effects through four distinct G-protein coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4.[1] Each subtype is coupled to different intracellular signaling pathways, leading to diverse cellular responses.
The EP1 receptor is of particular interest as a therapeutic target. Upon activation by PGE2, it couples to Gq alpha subunits, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels ([Ca²⁺]i).[1][2] This signaling cascade is critically involved in mediating nociception, neuroinflammation, and the proliferation of certain cancer cells.[1][2][3] Consequently, selective antagonists of the EP1 receptor, such as SC-51089, represent valuable chemical tools for dissecting the receptor's role in disease and hold promise as lead compounds for novel therapeutics.
Core Mechanism of Action: Selective EP1 Receptor Antagonism
The primary mechanism of action of SC-51089 is its function as a potent and selective competitive antagonist of the prostanoid EP1 receptor.[2][4] By occupying the ligand-binding site on the EP1 receptor, SC-51089 prevents the binding of the endogenous agonist, PGE2. This direct blockade abrogates the Gq-mediated signaling cascade, preventing the mobilization of intracellular calcium and the subsequent downstream cellular effects.[2]
This targeted antagonism is the foundation for the observed biological activities of SC-51089, which include neuroprotection, anti-tumor effects, and analgesia.[2][3]
Signaling Pathway
The interaction of SC-51089 with the EP1 receptor interrupts a well-defined signaling pathway. The diagram below illustrates the canonical PGE2-EP1 signaling cascade and the point of intervention by SC-51089.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Inhibition of human glioma cell growth by a PHS-2 inhibitor, NS398, and a prostaglandin E receptor subtype EP1-selective antagonist, SC51089 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one molecular weight
An In-Depth Technical Guide to 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one: Synthesis, Characterization, and Therapeutic Potential
Introduction
This compound is a bicyclic heterocyclic molecule that has emerged as a significant scaffold in medicinal chemistry and drug development. Structurally, it features a fused pyrazole and cyclohexenone ring system, with methyl groups at positions 3, 6, and 6 conferring specific stereoelectronic properties crucial for its biological activity.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, analytical characterization methods, and an exploration of its primary mechanism of action as a promising analgesic agent.
Physicochemical and Structural Properties
The unique arrangement of its functional groups governs the compound's reactivity and its interactions with biological targets. The foundational properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 178.23 g/mol | [1][2][3] |
| Molecular Formula | C₁₀H₁₄N₂O | [1][2] |
| CAS Number | 16315-16-5 | [1][2] |
| IUPAC Name | This compound | [2] |
| InChI Key | HPTQHXKWSUVNNR-UHFFFAOYSA-N | [1] |
| Synonyms | Compound 1 | [1] |
Synthesis: A Validated Protocol
The primary synthesis route for this indazolone derivative is a cyclocondensation reaction. This approach is reliable and scalable, making it suitable for laboratory and early-stage development settings. The foundational method involves the reaction of 2-acetyldimedone, a triketone, with hydrazine hydrate.[1]
Expert Rationale
The choice of 2-acetyldimedone as the starting material is critical as it provides the necessary carbon skeleton for the cyclohexenone portion of the final molecule. Hydrazine hydrate serves as the nitrogen source for the formation of the pyrazole ring. The reaction, analogous to a Fischer indole synthesis, proceeds via nucleophilic attack and subsequent dehydration to form the stable bicyclic system. Tetrahydrofuran (THF) is an effective solvent due to its ability to dissolve the reactants and its appropriate boiling point for reflux conditions, ensuring sufficient energy to overcome the activation barrier of the cyclization step.[1]
Experimental Protocol: Cyclocondensation
-
Reactant Preparation : In a round-bottom flask equipped with a reflux condenser, dissolve 2-acetyldimedone (e.g., 2.74 mmol) in anhydrous Tetrahydrofuran (THF, 5 mL).
-
Reagent Addition : Add hydrazine hydrate (1.2 equivalents) to the solution. The slight molar excess of hydrazine ensures the complete consumption of the limiting starting material, 2-acetyldimedone.
-
Reaction Execution : Heat the mixture to reflux. For enhanced efficiency and reduced reaction times, microwave-assisted heating at 100–140°C can be employed.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation : Upon completion, cool the reaction mixture to room temperature. Remove the THF under reduced pressure. The resulting crude product can then be purified.
-
Purification : Purify the crude residue using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Structural Characterization and Analysis
Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach ensures a self-validating analytical system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Will show characteristic peaks for the three methyl groups, the methylene protons on the cyclohexenone ring, and the N-H proton of the pyrazole ring. The chemical shifts and coupling patterns confirm the connectivity of the atoms.
-
¹³C NMR : Provides evidence for the carbonyl carbon, the olefinic carbons of the pyrazole ring, and the distinct methyl and methylene carbons. Computational and experimental studies have confirmed the tautomeric equilibrium of the indazole ring system, which can be observed in the NMR spectra.[4]
-
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) will show the molecular ion peak corresponding to the exact mass of the compound (178.1106 g/mol ).[2]
-
Infrared (IR) Spectroscopy : Will display characteristic absorption bands for the C=O (ketone) and N-H functional groups.
Analytical Workflow Diagram
Caption: Standard analytical workflow for compound characterization and purity confirmation.
Therapeutic Potential and Mechanism of Action
This compound has garnered significant interest for its pharmacological activity, primarily as a potent analgesic. Its mechanism centers on the modulation of opioid receptors.
Opioid Receptor Agonism
Research demonstrates that this compound acts as a full agonist at μ-opioid receptors (binding affinity ~15 nM) and also as an agonist at δ-opioid receptors (binding affinity ~82 nM).[1] The μ-opioid receptor is the primary target for major clinical analgesics like morphine.[5] The compound's high affinity suggests a strong interaction, which triggers downstream signaling cascades that result in pain relief (antinociception).[1]
A key advantage highlighted in preclinical studies is its potential for a reduced side-effect profile. In vivo models have shown that this compound produces significant pain relief while causing less gastrointestinal dysfunction compared to morphine, a common and debilitating side effect of traditional opioids.[1]
Broader Applications
The 1,5,6,7-tetrahydro-4H-indazol-4-one core is a versatile scaffold. Derivatives have been synthesized and investigated for other therapeutic applications, including as inhibitors of human neutrophil elastase (HNE) for treating inflammatory diseases and as inhibitors of cyclin-dependent kinase 2 (CDK2) in cancer research.[5][6]
Signaling Pathway Diagram
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C10H14N2O | CID 1878753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one: A Multifaceted Scaffold in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, a heterocyclic molecule of significant interest in medicinal chemistry. We delve into its chemical identity, synthesis, and multifaceted pharmacological profile, with a particular focus on its role as an opioid receptor agonist, a human neutrophil elastase (HNE) inhibitor, and a modulator of cyclin-dependent kinase 2 (CDK2)/cyclin complexes. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further investigation and application of this versatile scaffold.
Introduction: The Emergence of a Privileged Scaffold
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a cornerstone in the development of therapeutic agents.[1] Its derivatives are known to exhibit a wide array of biological activities, making them a "privileged scaffold" in medicinal chemistry. Within this class of compounds, this compound has emerged as a molecule of particular interest due to its unique structural features and diverse pharmacological actions.
Initially identified for its potent analgesic properties mediated through opioid receptor agonism, subsequent research has unveiled its potential in other therapeutic areas, including inflammatory diseases and oncology.[2][3] This guide will explore the chemical intricacies and biological significance of this compound, providing a robust foundation for its application in drug discovery and development.
Chemical Identity and Physicochemical Properties
A thorough understanding of the chemical and physical properties of a compound is fundamental to its application in research and development.
Nomenclature and Structure
The formal IUPAC name for this compound is 3,6,6-trimethyl-5,7-dihydro-2H-indazol-4-one .[4] However, it is more commonly referred to in the literature as This compound .[4] Its chemical structure is characterized by a fused pyrazole and a partially saturated cyclohexenone ring, with three methyl groups at positions 3, 6, and 6.
Tautomerism: A Key Structural Consideration
The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold can exist in different tautomeric forms, primarily the 1H and 2H tautomers.[5][6][7] Computational studies have shown that for this compound, the 2H tautomer is slightly more stable than the 1H form.[5][7] However, the energy difference is small, and the equilibrium can be influenced by the solvent environment.[5][7] This tautomeric flexibility is a crucial aspect of its chemical behavior and its interaction with biological targets.
Synthesis and Characterization
The primary synthetic route to this compound involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][8][9]
General Synthesis Pathway
The most common laboratory synthesis starts from 2-acetyldimedone and hydrazine hydrate. The reaction proceeds via a condensation reaction to form the indazole ring system.
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol: Synthesis and Purification
Objective: To synthesize and purify this compound.
Materials:
-
2-Acetyldimedone
-
Hydrazine hydrate
-
Ethanol (or other suitable solvent like methanol)
-
Glacial acetic acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-acetyldimedone (1 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add a catalytic amount of glacial acetic acid, followed by the dropwise addition of hydrazine hydrate (1.1 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure this compound.
Spectroscopic Characterization Data
The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.
| Technique | Observed Data |
| ¹H NMR | Signals corresponding to the methyl groups, methylene protons, and the NH proton of the pyrazole ring. |
| ¹³C NMR | Resonances for the carbonyl carbon, quaternary carbons, methyl carbons, and other aliphatic and aromatic carbons. |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight (m/z = 179.1 for [M+H]⁺). |
| IR | Characteristic absorption bands for the C=O stretch of the ketone and the N-H stretch of the pyrazole ring. |
Pharmacological Profile: A Multi-Target Agent
This compound exhibits a diverse pharmacological profile, interacting with multiple biological targets.
Opioid Receptor Agonism: A Novel Analgesic Scaffold
The most well-characterized activity of this compound and its derivatives is their agonism at opioid receptors, particularly the mu (μ) and kappa (κ) opioid receptors.[2][8] This activity is the basis for their potential as novel analgesic agents with potentially fewer side effects than traditional opioids like morphine.
Opioid receptors are G-protein coupled receptors (GPCRs).[10][11][12] Upon agonist binding, they initiate a cascade of intracellular signaling events. For this compound derivatives, this involves:
-
G-protein Activation: The agonist-bound receptor activates inhibitory G-proteins (Gi/o).[10]
-
Inhibition of Adenylyl Cyclase: The activated Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10][13]
-
Modulation of Ion Channels: The G-protein subunits can also directly modulate ion channels, leading to neuronal hyperpolarization and reduced neuronal excitability, which contributes to the analgesic effect.[10]
-
β-Arrestin Recruitment: Like other GPCRs, opioid receptors can also signal through β-arrestin pathways, which are implicated in receptor desensitization, internalization, and some of the adverse effects of opioids.[14][15][16][17] Studies on a derivative, 1-(2,4-dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, have shown that it acts as a full agonist for β-arrestin-2 recruitment at the μ-opioid receptor.[14]
Caption: Simplified signaling pathway of this compound at the μ-opioid receptor.
Studies on various derivatives of the 1-phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one scaffold have provided valuable SAR insights.[8] Modifications to the phenyl ring at the 1-position and other substitutions on the indazole core can significantly impact potency and selectivity for different opioid receptor subtypes. This highlights the tunability of this scaffold for developing biased agonists that preferentially activate desired signaling pathways, potentially separating analgesic effects from adverse reactions.
Human Neutrophil Elastase (HNE) Inhibition: A Potential Anti-inflammatory Role
Human neutrophil elastase is a serine protease implicated in various inflammatory diseases. The 1,5,6,7-tetrahydro-4H-indazol-4-one core has been identified as a promising scaffold for the development of potent HNE inhibitors.[3] This activity suggests a potential therapeutic application for this class of compounds in treating conditions such as chronic obstructive pulmonary disease (COPD) and other inflammatory disorders.
CDK2/Cyclin Complex Inhibition: Implications for Oncology
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Derivatives of the tetrahydroindazole scaffold have been identified as inhibitors of CDK2 in complex with cyclin A.[2] This finding opens up avenues for the development of novel anti-cancer agents based on this chemical framework.
Experimental Protocols for Pharmacological Characterization
To facilitate further research, this section provides an overview of key experimental protocols for evaluating the pharmacological activity of this compound and its analogs.
Adenylyl Cyclase Activity Assay
Objective: To determine the effect of the compound on adenylyl cyclase activity, typically as a measure of Gi/o protein coupling of opioid receptors.
Principle: This assay measures the production of cyclic AMP (cAMP) in cells expressing the opioid receptor of interest. Agonists that activate Gi/o-coupled receptors will inhibit adenylyl cyclase, leading to a decrease in cAMP levels.
General Workflow:
Caption: General workflow for an adenylyl cyclase activity assay.
β-Arrestin Recruitment Assay
Objective: To measure the recruitment of β-arrestin to the activated opioid receptor.
Principle: This assay often utilizes a reporter system, such as enzyme fragment complementation or bioluminescence resonance energy transfer (BRET), where the interaction between the receptor and β-arrestin generates a detectable signal.
General Workflow:
Caption: General workflow for a β-arrestin recruitment assay.
Pharmacokinetics and Toxicology: Preliminary Insights
Currently, there is limited publicly available data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicology of this compound. However, studies on a derivative, 1-(2,4-dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, have indicated that it may cause less gastrointestinal dysfunction compared to morphine, suggesting a potentially favorable side-effect profile.[14]
For any lead compound based on this scaffold, a comprehensive ADME/Tox assessment would be a critical step in its preclinical development. Standard in vitro and in vivo assays would be necessary to evaluate its metabolic stability, permeability, plasma protein binding, and potential toxicities.
Conclusion and Future Directions
This compound represents a highly versatile and promising scaffold in modern drug discovery. Its demonstrated activity as an opioid receptor agonist, HNE inhibitor, and CDK2/cyclin complex modulator underscores its potential for the development of novel therapeutics for a range of diseases, including pain, inflammation, and cancer.
Future research should focus on:
-
Lead Optimization: Synthesizing and screening libraries of derivatives to improve potency, selectivity, and pharmacokinetic properties for each biological target.
-
Biased Agonism: Exploring the potential for developing biased opioid agonists that preferentially activate analgesic pathways while minimizing adverse effects.
-
In Vivo Efficacy: Conducting comprehensive in vivo studies to validate the therapeutic potential of lead compounds in relevant animal models.
-
ADME/Tox Profiling: Thoroughly characterizing the pharmacokinetic and toxicological profiles of promising candidates to ensure their suitability for clinical development.
The insights and protocols provided in this guide are intended to serve as a valuable resource for the scientific community, fostering further innovation and accelerating the translation of this promising chemical scaffold into novel therapeutic agents.
References
- Chao, P. K., Ueng, S. H., Ou, L. C., Yeh, T. K., Chang, W. T., Chang, H. F., ... & Shih, C. (2014). Discovery, structure-activity relationship studies, and anti-nociceptive effects of 1-phenyl-3, 6, 6-trimethyl-1, 5, 6, 7-tetrahydro-4H-indazol-4-one as novel opioid receptor agonists. Bioorganic & medicinal chemistry, 22(17), 4694-4703.
- Chao, P. K., Ueng, S. H., Ou, L. C., Yeh, T. K., Chang, W. T., Chang, H. F., ... & Shih, C. (2017). 1-(2, 4-Dibromophenyl)-3, 6, 6-trimethyl-1, 5, 6, 7-tetrahydro-4H-indazol-4-one: A Novel Opioid Receptor Agonist With Less Accompanying Gastrointestinal Dysfunction Than Morphine. Anesthesiology: The Journal of the American Society of Anesthesiologists, 126(5), 952-966.
- Khlebnikova, T. S., Zheldakova, R. A., & Potkin, V. I. (2022). Synthesis and Cytotoxic Activity of Tetrazole-Containing 1, 5, 6, 7-Tetrahydro-4 H-indazol-4-ones. Russian Journal of General Chemistry, 92(3), 526-533.
- Nagi, K., Kumar, S., & Sharma, R. (2021). Opioid receptors signaling network. Journal of Biosciences, 46(4), 1-13.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Shukla, A. K., Xiao, K., & Lefkowitz, R. J. (2011). Emerging paradigms of β-arrestin-dependent seven-transmembrane receptor signaling. Trends in biochemical sciences, 36(9), 457-469.
- Stoeber, M., Jullié, D., & von Zastrow, M. (2018). The yin and yang of opioid receptor signaling. Annual review of pharmacology and toxicology, 58, 333-355.
- Audet, M., & Bouvier, M. (2012). Receptor-G protein-β-arrestin: a novel signaling unit with distinct functional attributes. International journal of molecular sciences, 13(10), 13297-13318.
- Polastron, J., JOLY-AMARAL, A., & Quirion, R. (2021). Opioid receptors signaling network. Journal of biosciences, 46(4), 1-13.
- Polt, R. (2021). Opioid receptors signaling network. Journal of biosciences, 46(4), 1-13.
- Williams, J. T., Ingram, S. L., Henderson, G., Chavkin, C., von Zastrow, M., Schulz, S., ... & Christie, M. J. (2013). Regulation of μ-opioid receptors: desensitization, phosphorylation, internalization, and tolerance. Pharmacological reviews, 65(1), 223-254.
- Jean-Charles, P. Y., & Caron, M. G. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1269858.
- Gaikwad, S. D., Gavade, S. L., & Vibhute, Y. B. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3, 6-dimethyl-4, 5, 6, 7-tetrahydro-1H-indazol-5-yl) ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(2), 239-248.
- Pérez, C., López, C., & Claramunt, R. M. (2006). Theoretical studies on the tautomerism of 1, 5, 6, 7-tetrahydro-4 H-indazol-4-ones. Molecules, 11(6), 415-420.
- Pérez, C., López, C., & Claramunt, R. M. (2006). Theoretical studies on the tautomerism of 1, 5, 6, 7-tetrahydro-4 H-indazol-4-ones. Molecules, 11(6), 415-420.
- Pérez, C., López, C., & Claramunt, R. M. (2006). Theoretical studies on the tautomerism of 1, 5, 6, 7-tetrahydro-4 H-indazol-4-ones. Molecules, 11(6), 415-420.
-
Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]
-
Assay Guidance Manual. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved from [Link]
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C10H14N2O | CID 1878753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 10. researchgate.net [researchgate.net]
- 11. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Opioid receptors signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one: A Novel Opioid Receptor Agonist with Less Accompanying Gastrointestinal Dysfunction than Morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. β-Arrestin 1 and 2 similarly influence μ-opioid receptor mobility and distinctly modulate adenylyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Pharmacological Profile of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Abstract
This technical guide provides an in-depth exploration of the heterocyclic compound 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, a molecule of significant interest in contemporary drug discovery. The indazole core is a well-established "privileged scaffold" in medicinal chemistry, known for its versatile biological activities.[1] This document details the foundational synthetic pathway to this specific derivative, its structural elucidation through modern analytical techniques, and a comprehensive overview of its multifaceted pharmacological profile. The narrative emphasizes the rationale behind experimental design and the self-validating nature of the described protocols, offering valuable insights for researchers in synthetic chemistry and drug development.
Introduction: The Indazole Motif in Drug Discovery
The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a cornerstone of numerous therapeutic agents.[1] First described by Emil Fischer, the indazole scaffold's unique electronic and steric properties have led to its incorporation into a wide array of clinically significant molecules.[1] The inherent stability of the 1H-tautomer, coupled with the potential for substitution at various positions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] This has led to the development of indazole-containing drugs with applications ranging from oncology to neurology. This guide focuses on a specific derivative, this compound, which has emerged as a promising lead compound with notable activity at several key biological targets.
Synthesis and Structural Elucidation
The synthesis of this compound is a prime example of efficient heterocyclic chemistry, primarily achieved through a classical cyclocondensation reaction. This approach underscores the principles of convergent synthesis, where key structural features are established in a single, high-yielding step.
Retrosynthetic Analysis and Synthetic Strategy
The core of this compound is the indazolone ring system. A logical retrosynthetic disconnection points to two primary building blocks: a 1,3-dicarbonyl compound and a hydrazine derivative. This leads to the forward synthesis involving the reaction of 2-acetyldimedone with hydrazine hydrate. The trimethyl substitution pattern of the final product is strategically pre-installed in the dimedone starting material, streamlining the synthetic sequence.
Sources
An In-Depth Technical Guide to 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one: A Versatile Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features, combining a fused pyrazole and cyclohexenone ring system, provide a three-dimensional architecture amenable to synthetic modification and interaction with a variety of biological targets. This technical guide offers a comprehensive review of this compound, from its fundamental chemical properties and synthesis to its evolving role in drug discovery. Initially explored for its potent opioid receptor agonism, the therapeutic potential of this indazolone nucleus has expanded to include the development of inhibitors for other key enzymes, such as cyclin-dependent kinase 2 (CDK2) and human neutrophil elastase (HNE). This document serves as a detailed resource for researchers, providing insights into the synthesis, characterization, biological activity, and future prospects of this versatile chemical entity.
Introduction: The Emergence of a Privileged Scaffold
This compound is a bicyclic heterocyclic molecule whose structural rigidity and modifiable substitution patterns make it an attractive starting point for the design of novel therapeutics.[1] The fusion of a pyrazole ring, a common motif in pharmacologically active compounds, with a cyclohexenone moiety confers distinct stereoelectronic properties that are critical to its biological activity.[1] Initially investigated for its analgesic properties mediated through opioid receptor agonism, this compound has demonstrated the potential for potent pain relief with a potentially improved side-effect profile compared to traditional opioids like morphine.[1] Beyond its effects on the central nervous system, the tetrahydroindazole framework has proven to be a versatile template for the development of inhibitors for a range of other clinically relevant targets.[1][2]
This guide will provide a detailed exploration of the chemistry and pharmacology of this compound, offering a foundation for its application in contemporary drug discovery and development programs.
Physicochemical Properties and Tautomerism
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O | [3] |
| Molecular Weight | 178.23 g/mol | [3] |
| CAS Number | 16315-16-5 | [3] |
| IUPAC Name | This compound | [3] |
An important characteristic of the indazole ring system is its capacity for annular tautomerism, existing as 1H- and 2H-tautomers.[4][5] Computational studies have been performed to determine the relative stability of these forms. For this compound, theoretical calculations suggest that the 2H-tautomer is slightly more stable than the 1H form.[5][6][7] However, the energy difference is small, and the predominant tautomer in solution can be influenced by the solvent's polarity.[1][2] The 1H-tautomer is often favored in polar solvents due to its higher dipole moment.[1] This tautomeric equilibrium is a critical consideration in its synthesis, characterization, and interaction with biological targets.
Caption: Chemical structure of this compound.[3]
Synthesis and Characterization
The primary and most established synthetic route to this compound involves the cyclocondensation of 2-acetyldimedone with a hydrazine source.[8][9]
General Synthetic Protocol
The synthesis is typically a one or two-step process with moderate to high yields.[1]
Step 1: Preparation of 2-acetyldimedone (if not commercially available) Dimedone is acetylated using a suitable acetylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a base.
Step 2: Cyclocondensation with Hydrazine 2-Acetyldimedone is reacted with hydrazine hydrate in a suitable solvent, such as ethanol or tetrahydrofuran (THF), often under reflux or with microwave assistance to drive the reaction to completion.[9] An acidic medium can also be employed.[4]
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol
To a solution of 2-acetyldimedone (1.0 eq) in a suitable solvent (e.g., ethanol or THF), add hydrazine hydrate (1.1-1.2 eq). The reaction mixture is then heated to reflux for several hours or subjected to microwave irradiation (e.g., 100-140°C for 10-30 minutes) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).[9] After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is then purified.
Purification
Purification of the crude product is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization
The structure and purity of the synthesized this compound are confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS):
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy can be used to identify the characteristic vibrational frequencies of the carbonyl group and N-H bonds.
-
Biological Activity and Therapeutic Potential
The tetrahydroindazole scaffold has demonstrated a remarkable versatility in targeting different biological systems.
Opioid Receptor Modulation
The primary biological activity associated with this compound and its derivatives is the modulation of opioid receptors.[1]
Derivatives of this scaffold have been shown to be potent agonists at opioid receptors, with varying selectivity for the mu (μ), delta (δ), and kappa (κ) subtypes.[1][12]
| Compound/Derivative | Receptor | Binding Affinity (Ki/IC50) | Functional Activity | Source |
| 1-Phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one derivative (Compound 19) | MOR | IC50: 0.73 µM | Agonist | [1][12] |
| KOR | IC50: 0.41 µM | Agonist | [1][12] | |
| 1-(2,4-dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | MOR | 15 ± 2 nM | Full Agonist | [12] |
| DOR | 82 ± 7 nM | Agonist | [12] | |
| KOR | 76 ± 9 nM | Agonist | [12] |
As opioid receptor agonists, these compounds mimic the effects of endogenous opioids like endorphins.[13] Upon binding to the G-protein coupled opioid receptors, they trigger a cascade of intracellular signaling events.[13]
Caption: Simplified opioid receptor signaling pathway activated by indazolone agonists.
This signaling cascade ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.[13]
In preclinical animal models, N-substituted derivatives of this compound have demonstrated significant antinociceptive effects in tail-flick tests.[1] Notably, some of these compounds have shown a reduced propensity to cause gastrointestinal dysfunction compared to morphine, a common and debilitating side effect of traditional opioids.[1] This suggests the potential for developing a new class of analgesics with an improved therapeutic window.
The pharmacological profile of these compounds is highly dependent on the nature of the substituent at the N-1 position of the indazole ring.
-
N-1 Phenyl Substitution: The introduction of a phenyl group at the N-1 position is a common feature in many potent opioid receptor agonists derived from this scaffold.[1]
-
Substituents on the N-1 Phenyl Ring: Modifications to the phenyl ring, such as the introduction of halogen atoms, can significantly impact binding affinity and functional activity.[12]
-
Other N-1 Substituents: Exploration of other N-1 substituents is an active area of research to fine-tune the selectivity and potency for different opioid receptor subtypes.
Inhibition of Other Clinically Relevant Enzymes
The versatility of the tetrahydroindazole scaffold extends beyond opioid receptors.
-
Cyclin-Dependent Kinase 2 (CDK2) Inhibition: Certain derivatives have been identified as inhibitors of CDK2, a key regulator of the cell cycle.[1] This opens up possibilities for the development of novel anti-cancer agents.
-
Human Neutrophil Elastase (HNE) Inhibition: The tetrahydroindazole core has also been utilized to design potent inhibitors of HNE, a protease implicated in inflammatory diseases.[2]
ADME and Toxicology Profile
A comprehensive understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicology profiles is crucial for the clinical translation of any drug candidate.
ADME Properties
While detailed ADME data for the parent compound, this compound, is not extensively published, studies on related indole and indazole derivatives provide some insights. These compounds are often lipophilic, which can influence their absorption and distribution.[14] In vitro metabolism studies using liver microsomes have been employed to assess the metabolic stability of related compounds.[15] The primary routes of metabolism often involve oxidation and conjugation.
Toxicology
The toxicological profile of this compound and its derivatives is an area that requires further investigation. Cytotoxicity studies on some triazole-containing tetrahydroindazolone derivatives have been conducted against various cancer cell lines.[10][11] However, a comprehensive assessment of the parent compound's potential for cytotoxicity, genotoxicity, and other adverse effects is necessary for its advancement as a therapeutic lead.
Future Directions and Conclusion
The this compound scaffold represents a promising platform for the development of novel therapeutics. Its demonstrated activity at opioid receptors, coupled with the potential for an improved side-effect profile, warrants further investigation for the management of pain. The adaptability of this core structure for targeting other enzymes like CDK2 and HNE underscores its significance as a privileged scaffold in medicinal chemistry.
Future research efforts should focus on:
-
Detailed Pharmacokinetic and Toxicological Profiling: Comprehensive in vivo studies are needed to fully characterize the ADME and safety profiles of lead candidates.
-
Systematic SAR Studies: A more thorough exploration of substitutions at various positions of the indazole and cyclohexenone rings will aid in the design of compounds with enhanced potency, selectivity, and drug-like properties.
-
Elucidation of Biased Agonism: Investigating the potential for biased agonism at opioid receptors, where signaling is preferentially directed towards G-protein pathways over β-arrestin pathways, could lead to the development of safer analgesics with reduced tolerance and dependence liabilities.
References
-
Chao, P.-K., Ueng, S.-H., Ou, L.-C., Yeh, T.-K., Chang, W.-T., Chang, H.-F., Chen, S.-C., Tao, P.-L., Law, P.-Y., Loh, H. H., Cheng, M.-F., Chuang, J.-Y., Chen, C.-T., Shih, C., & Yeh, S.-H. (2017). 1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one: A Novel Opioid Receptor Agonist With Less Accompanying Gastrointestinal Dysfunction Than Morphine. Anesthesiology, 126(5), 952–966. [Link]
-
Kandimalla, R., & Vattikunta, M. (2021). Opioid receptors signaling network. Journal of Biosciences, 46(4), 107. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Khlebnikova, T. S., Zinovich, V. G., Piven, Y. A., Baranovsky, A. V., Lakhvich, F. A., Trifonov, R. E., Golubeva, Y. A., Klyushova, L. S., & Lider, E. V. (2023). 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4h-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5h)-ones: Synthesis and Biological Activity. Russian Journal of General Chemistry, 93(2), 269-276. [Link]
-
Khlebnikova, T. S., Zinovich, V. G., Piven, Y. A., Baranovsky, A. V., Lakhvich, F. A., Trifonov, R. E., Golubeva, Y. A., Klyushova, L. S., & Lider, E. V. (2023). 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4h-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5h)-ones: Synthesis and Biological Activity. Eco-Vector Journals Portal. [Link]
-
Thomas, J. B., Atkinson, R. N., Rothman, R. B., Fix, S. E., Mascarella, S. W., Vinson, N. A., Xu, H., Dersch, C. M., Lu, Y., & Carroll, F. I. (2009). Synthesis and in vitro opioid receptor functional antagonism of methyl-substituted analogues of (3R)-7-hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic). Journal of Medicinal Chemistry, 52(23), 7463–7472. [Link]
-
Kandimalla, R., Vattikunta, M., Mancera, R. L., & Ramaswamy, R. (2021). Opioid receptors signaling network. Journal of Biosciences, 46, 107. [Link]
-
Yasir, A., & Goyal, A. (2023). Opioid Receptor. In StatPearls. StatPearls Publishing. [Link]
-
Obeng, S., & Che, T. (2023). Semi-synthesis in the exploration of opioid-targeting natural products. RSC Medicinal Chemistry, 14(8), 1436–1451. [Link]
-
Al-Hasani, R., & Bruchas, M. R. (2011). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Anesthesiology, 115(6), 1363–1381. [Link]
-
Cannaert, A., Sparkes, E., Hulpia, F., Deconinck, E., Van Bocxlaer, J., & Stove, C. P. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Pharmaceuticals, 14(3), 235. [Link]
-
Thomas, J. B., et al. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 57(8), 3566-3571. [Link]
-
ResearchGate. (n.d.). Synthesis and Cytotoxic Activity of Tetrazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Retrieved from [Link]
-
Gaikwad, M. V., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(2), 239-248. [Link]
-
Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420. [Link]
-
PubChem. (n.d.). Indazol-4-one, 3,6,6-trimethyl-1-phthalazin-1-yl-1,5,6,7-tetrahydro-. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Efficient Synthesis of 4-Phosphinoyl-4,5,6,7-tetrahydro-2H-indazol-3-ylamines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,5,6,7-tetrahydro-4H-benzimidazol-4-one derivatives from 2,6-bis(hydroxyimino)cyclohexan-1-one. Retrieved from [Link]
-
CORE. (n.d.). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide S. Retrieved from [Link]
-
Semantic Scholar. (n.d.). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy–Sanshool. Retrieved from [Link]
-
Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420. [Link]
-
Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420. [Link]
-
Barteselli, A., et al. (2021). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. European Journal of Medicinal Chemistry, 213, 113175. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C10H14N2O | CID 1878753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4 h- indazol-4-ones and 6,7-Dihydrobenzo[ d ]isoxazol-4(5 h )-ones: Synthesis and Biological Activity - Khlebnicova - Russian Journal of General Chemistry [journals.eco-vector.com]
- 12. 1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one: A Novel Opioid Receptor Agonist with Less Accompanying Gastrointestinal Dysfunction than Morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. files01.core.ac.uk [files01.core.ac.uk]
3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one safety and handling
An In-depth Technical Guide to the Safety and Handling of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Disclaimer: As of the compilation of this guide, a specific, official Safety Data Sheet (SDS) for this compound (CAS No. 16315-16-5) was not publicly available. The following information is synthesized from safety data for structurally related compounds and general principles of laboratory safety. This guide should be considered a preliminary resource. Always consult the supplier-specific SDS for definitive safety protocols and conduct a thorough risk assessment before handling this compound.
Introduction
This compound is a bicyclic heterocyclic molecule with a fused pyrazole and cyclohexenone ring system.[1] Its potential as an opioid receptor agonist has garnered interest in the field of drug development for its analgesic properties.[1] As with any research chemical, a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols are paramount for the protection of laboratory personnel and the environment. This guide provides a detailed overview of the core safety and handling considerations for this compound, based on available data for analogous structures.
Chemical and Physical Properties
A foundational aspect of safe handling is the awareness of the compound's physical characteristics. These properties can influence storage conditions, potential reactivity, and the appropriate emergency response.
| Property | Value | Source |
| CAS Number | 16315-16-5 | [2][3] |
| Molecular Formula | C₁₀H₁₄N₂O | [1][3][4] |
| Molecular Weight | 178.23 g/mol | [1][3][4] |
| Appearance | Solid (inferred from related compounds) | [5] |
Hazard Identification and GHS Classification (Inferred)
While a specific GHS classification for this compound is not available, data from the structurally related compound 4,5,6,7-tetrahydro-1H-indazole provides a basis for a cautious approach.[6] The following hazards should be assumed until proven otherwise.
-
Pictogram:
-
GHS07: Exclamation mark (assumed)
-
-
Signal Word:
-
Warning (assumed)
-
-
Assumed Hazard Statements:
-
Assumed Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][7]
-
P264: Wash skin thoroughly after handling.[7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]
-
P313: Get medical advice/attention.[7]
-
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is crucial. The following procedures are based on standard laboratory practice for handling potentially hazardous chemicals.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes.[8] Get medical attention if irritation develops or persists.
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[8] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash mouth out with water. Never give anything by mouth to an unconscious person.[8][9] Seek immediate medical attention.
Handling and Storage
Proper handling and storage protocols are essential to minimize the risk of exposure and maintain the integrity of the compound.
Engineering Controls
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood to keep airborne concentrations low.[8][10]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to provide comprehensive protection.
Caption: Recommended Personal Protective Equipment.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]
-
Skin and Body Protection: Wear a laboratory coat and appropriate chemical-resistant gloves (e.g., nitrile).[9] Inspect gloves before use.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[8]
General Hygiene Practices
-
Do not eat, drink, or smoke in laboratory areas.[7]
-
Remove contaminated clothing and wash it before reuse.[7][9]
Storage Conditions
-
Store in a cool, dry, and well-ventilated place.[10]
-
Keep the container tightly sealed to prevent moisture ingress.
-
Store away from incompatible materials such as strong oxidizing agents.[9]
Emergency Procedures
Accidental Release Measures
In the event of a spill, follow these steps:
Caption: Workflow for Spill Response.
-
Personal Precautions: Ensure adequate ventilation and wear the appropriate personal protective equipment as outlined in Section 4.2.[9]
-
Cleanup: For a solid spill, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[8][9] Avoid generating dust.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7][9]
-
Specific Hazards: Thermal decomposition may produce hazardous gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9][10]
Toxicological Information (Inferred)
To date, no specific toxicological studies have been published for this compound. However, based on related compounds, the following potential effects should be considered:
-
Acute Effects: May cause irritation to the skin, eyes, and respiratory system upon contact or inhalation.[6][8]
-
Chronic Effects: No information is available. Long-term exposure effects are unknown.
-
Carcinogenicity: This compound is not listed by IARC, NTP, or OSHA as a carcinogen.
Disposal Considerations
All waste materials containing this compound must be treated as hazardous waste.
-
Disposal Method: Dispose of all waste materials in accordance with applicable federal, state, and local regulations. Do not allow the material to enter sewer systems or waterways.[11]
-
Container Disposal: Empty containers should be decontaminated and disposed of as hazardous waste.[11]
Conclusion
While this compound shows promise in medicinal chemistry, it must be handled with the caution appropriate for a research chemical with an incomplete safety profile. The guidance provided herein, derived from analogous compounds and established laboratory safety principles, offers a framework for minimizing risk. Researchers, scientists, and drug development professionals are urged to adhere to these protocols, consult the supplier-provided SDS, and foster a culture of safety within their laboratories.
References
-
Hisco. (n.d.). Safety Data Sheet Section 4 FIRST AID MEASURES. Retrieved from [Link]
-
BIOFOUNT. (n.d.). 16315-16-5|this compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Indazol-4-one, 3,6,6-trimethyl-1-phthalazin-1-yl-1,5,6,7-tetrahydro-. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Cytotoxic Activity of Tetrazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Retrieved from [Link]
-
PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. Retrieved from [Link]
-
Molecules. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%. Retrieved from [Link]
-
Duke University Safety. (2025, March 5). Safe Handling of Hazardous Drugs. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones: Synthesis and Biological Activity. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | 16315-16-5 [chemicalbook.com]
- 3. This compound | C10H14N2O | CID 1878753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3D-KDA30217 - 166-trimethyl-1567-tetrahydro-indazol-4-one [cymitquimica.com]
- 5. This compound [cymitquimica.com]
- 6. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. media.hiscoinc.com [media.hiscoinc.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Solubility of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
This compound, a bicyclic heterocyclic compound, features a fused pyrazole and cyclohexenone ring system.[1] Its structure is notable for the three methyl groups at positions 3, 6, and 6, which contribute to its stereoelectronic properties and pharmacological activity.[1] Primarily investigated for its potent antinociceptive effects with potentially reduced gastrointestinal side effects compared to traditional opioids, a thorough understanding of its physicochemical properties is paramount for its progression as a potential therapeutic agent.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data, sourced from publicly available chemical databases, provides a foundational understanding of the molecule.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O | PubChem[2] |
| Molecular Weight | 178.23 g/mol | PubChem[2] |
| CAS Number | 16315-16-5 | ChemicalBook[3] |
| Appearance | Solid (inferred) | CymitQuimica[4] |
| XLogP3-AA (Predicted) | 1.6 | PubChem[2] |
The predicted XLogP3-AA value of 1.6 suggests that the compound has a moderate level of lipophilicity.[2] This would imply a higher solubility in organic solvents compared to aqueous media.
Inferred Solubility Profile
While explicit quantitative solubility data is not available, an inferred solubility profile can be constructed based on its chemical structure and anecdotal evidence from the literature:
-
Aqueous Solubility: The presence of two nitrogen atoms and a carbonyl group, which can act as hydrogen bond acceptors, suggests some potential for aqueous solubility. However, the overall carbon-rich scaffold and the three methyl groups contribute to its hydrophobicity, suggesting that its water solubility is likely to be low.
-
Organic Solvent Solubility:
-
Polar Aprotic Solvents: The compound is likely to exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). This is supported by its use as a solvent for NMR spectroscopic studies of this compound.
-
Polar Protic Solvents: Based on synthesis reports where the use of ethanol resulted in lower product yields due to "poor solubility of intermediates," it can be inferred that the final product, this compound, may also have limited solubility in alcohols like ethanol and methanol.
-
Non-polar Solvents: Given its moderate lipophilicity, it is expected to have some degree of solubility in non-polar solvents, though this is likely to be less than in polar aprotic solvents.
-
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To empower researchers to determine the precise solubility of this compound in various solvents, the gold-standard shake-flask method is detailed below. This method is reliable for determining the thermodynamic solubility of a compound.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (pure solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, DMSO, acetone)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent to generate a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution has reached saturation.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed to pellet any remaining suspended solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a syringe filter to remove any undissolved microparticles.
-
Dilution: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.
Caption: Workflow for the shake-flask solubility determination method.
Factors Influencing the Solubility of this compound
The solubility of this compound can be influenced by several factors, which are crucial to consider during experimental design and formulation development.
-
pH: The indazole ring contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the medium. The solubility of the ionized form is generally higher than that of the neutral form. Therefore, the aqueous solubility of this compound is expected to be pH-dependent.
-
Temperature: The effect of temperature on solubility depends on the enthalpy of the solution. For most solid organic compounds, solubility increases with increasing temperature.
-
Crystal Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Different polymorphs can have different lattice energies, leading to variations in their solubility. The amorphous form is generally more soluble than its crystalline counterparts.
-
Presence of Co-solvents: The use of co-solvents can significantly alter the polarity of the solvent system and, consequently, the solubility of the compound. For a molecule with moderate lipophilicity, a mixture of water and a miscible organic solvent (e.g., ethanol, propylene glycol) can enhance its solubility.
Caption: Key factors affecting the solubility of the target compound.
Conclusion
While quantitative solubility data for this compound is not currently documented in publicly accessible sources, this guide provides a robust framework for researchers to understand and determine this critical parameter. By leveraging the provided physicochemical properties, inferred solubility profile, and the detailed experimental protocol, scientists and drug development professionals can generate the necessary data to advance their research and development efforts for this promising compound. A thorough understanding and experimental determination of its solubility will be instrumental in formulating this molecule for in vitro and in vivo studies, ultimately paving the way for its potential therapeutic applications.
References
-
JOCPR. (n.d.). Synthesis and biological study of some novel schiffs bases of indazolone derivatives. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. Retrieved from [Link]
Sources
Methodological & Application
Synthesis of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one from 2-acetyldimedone
An Application Note for the Synthesis of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of this compound, a heterocyclic molecule with notable potential as an opioid receptor agonist.[1] The protocol details a robust and efficient method starting from the readily available 1,3-dicarbonyl compound, 2-acetyldimedone, and hydrazine hydrate. This synthesis is an application of the well-established Knorr pyrazole synthesis, a cornerstone reaction in heterocyclic chemistry.[2][3][4] We will delve into the mechanistic underpinnings of this cyclocondensation reaction, provide a detailed, step-by-step experimental protocol, and present the necessary data for successful execution and validation.
Introduction and Scientific Rationale
This compound is a bicyclic compound featuring a fused pyrazole and cyclohexenone ring system.[1] Its structural framework is of significant interest in medicinal chemistry, particularly for its demonstrated analgesic properties.[1] The synthesis route from 2-acetyldimedone offers an accessible pathway to this valuable scaffold.
The core of this synthesis is the reaction between a 1,3-dicarbonyl compound (2-acetyldimedone) and hydrazine.[5][6] This reaction follows the principles of the Knorr pyrazole synthesis, which reliably produces pyrazoles under acid-catalyzed conditions.[2][3] The choice of 2-acetyldimedone is strategic; its tri-carbonyl nature provides a specific reactivity pattern that leads to the desired indazolone structure.
Mechanistic Insights
The formation of the indazolone ring system proceeds through a well-understood acid-catalyzed cyclocondensation mechanism. The reaction is initiated by the nucleophilic attack of hydrazine on one of the carbonyl groups of 2-acetyldimedone.
-
Hydrazone Formation: Under mildly acidic conditions (e.g., using glacial acetic acid as a catalyst), a carbonyl group on the 2-acetyldimedone is protonated, increasing its electrophilicity. One of the nitrogen atoms of hydrazine then attacks this activated carbonyl carbon. Subsequent dehydration leads to the formation of a hydrazone intermediate.[5][7][8]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate, which is still nucleophilic, performs an intramolecular attack on the remaining carbonyl group within the 1,3-dicarbonyl system.
-
Dehydration and Aromatization: This cyclization forms a heterocyclic intermediate which then undergoes a final dehydration step to yield the stable, fused pyrazole ring of the final product, this compound.[5] The formation of the aromatic pyrazole ring is a significant thermodynamic driving force for the reaction.
This mechanism highlights the efficiency and regioselectivity of the Knorr synthesis in constructing complex heterocyclic systems from simple precursors.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of the target compound.
Materials and Equipment
| Material | Formula | CAS No. | M.W. ( g/mol ) |
| 2-Acetyldimedone | C₁₀H₁₄O₃ | 3749-53-9 | 182.22 |
| Hydrazine Hydrate (~64% Hydrazine) | H₆N₂O | 7803-57-8 | 50.06 |
| Glacial Acetic Acid | C₂H₄O₂ | 64-19-7 | 60.05 |
| Ethanol (95%) | C₂H₆O | 64-17-5 | 46.07 |
| Deionized Water | H₂O | 7732-18-5 | 18.02 |
Equipment:
-
250 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
TLC plates (silica gel 60 F₂₅₄)
-
Melting point apparatus
Safety Precautions:
-
Hydrazine hydrate is highly toxic and a suspected carcinogen. [5] Handle it with extreme care in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetyldimedone (9.11 g, 50.0 mmol) in 100 mL of 95% ethanol. Stir the mixture until the solid is fully dissolved.
-
Reagent Addition: While stirring, add hydrazine hydrate (3.91 g, ~50.0 mmol of hydrazine) to the solution dropwise. Follow this with the addition of 5-6 drops of glacial acetic acid to catalyze the reaction.[5]
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 2 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane. Spot the starting material and the reaction mixture. The reaction is complete when the starting material spot is no longer visible.
-
Product Isolation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Further cool the flask in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Precipitation and Filtration: To the cold reaction mixture, slowly add 50 mL of cold deionized water while stirring to induce further precipitation.[5] Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with two 25 mL portions of a cold 1:1 ethanol/water mixture to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved. The expected product is a crystalline solid.
Purification and Characterization
The crude product can be further purified by recrystallization from an ethanol/water mixture to yield a high-purity crystalline solid.
-
Expected Yield: 75-85%
-
Appearance: Off-white to pale yellow crystalline solid
-
Molecular Formula: C₁₀H₁₄N₂O[9]
-
Molecular Weight: 178.23 g/mol [9]
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.
Data and Workflow Visualization
Quantitative Data Summary
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Acetyldimedone | 182.22 | 9.11 g | 50.0 | 1.0 |
| Hydrazine Hydrate (~64%) | 50.06 | ~3.91 g | ~50.0 | 1.0 |
| Ethanol (95%) | 46.07 | 100 mL | - | Solvent |
| Glacial Acetic Acid | 60.05 | ~5-6 drops | - | Catalyst |
Reaction Scheme
Caption: Knorr cyclocondensation of 2-acetyldimedone with hydrazine.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
References
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- Wikipedia. (n.d.). Paal–Knorr synthesis.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- Benchchem. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
- ResearchGate. (n.d.). Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP.
Sources
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. researchgate.net [researchgate.net]
- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound | C10H14N2O | CID 1878753 - PubChem [pubchem.ncbi.nlm.nih.gov]
Microwave-assisted synthesis of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Topic: Microwave-Assisted Synthesis of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive guide to the rapid and efficient synthesis of this compound, a heterocyclic molecule of significant interest in medicinal chemistry for its potential analgesic properties as an opioid receptor agonist.[1][2] Traditional synthetic routes often require prolonged reaction times and harsh conditions. This protocol leverages the power of Microwave-Assisted Organic Synthesis (MAOS) to dramatically accelerate the reaction, improve yields, and promote greener chemistry principles by reducing energy consumption and solvent use.[3][4][5] We will delve into the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and offer expert insights into process optimization and characterization.
Introduction: The Case for Microwave-Assisted Synthesis
This compound is a bicyclic heterocyclic compound featuring a fused pyrazole and cyclohexenone ring system.[1] Its structural attributes make it a valuable scaffold in drug discovery. However, conventional thermal synthesis methods for such heterocyclic systems can be inefficient, often demanding extended reflux periods which can lead to byproduct formation and lower overall yields.
Microwave-Assisted Organic Synthesis (MAOS) emerges as a superior alternative. Unlike conventional heating which relies on slow, inefficient thermal conduction, microwave irradiation provides rapid, uniform, and direct heating of the reaction mixture.[4][6] This is achieved through the interaction of microwaves with polar molecules in the mixture, leading to instantaneous localized heating that can accelerate reaction rates by orders of magnitude.[3][5][7] The primary advantages of this approach include:
-
Drastic Reduction in Reaction Time: Reactions that take hours via conventional reflux can often be completed in minutes.[3]
-
Improved Yields and Purity: Rapid heating minimizes the time available for side reactions, often resulting in cleaner products and higher yields.[6]
-
Energy Efficiency: By heating only the reaction vessel and its contents, MAOS significantly reduces energy consumption compared to traditional oil baths or heating mantles.[4][7]
-
Enhanced Reproducibility: Dedicated microwave reactors offer precise control over temperature and pressure, leading to highly reproducible results.[6]
This protocol details a robust MAOS method for the cyclocondensation of isophorone with hydrazine hydrate, providing a reliable and scalable route to the target indazolone.
Reaction Mechanism and Rationale
The synthesis of the tetrahydro-4H-indazol-4-one core proceeds via a classic reaction between an α,β-unsaturated ketone (isophorone) and a hydrazine derivative.[8][9] The reaction is typically catalyzed by a small amount of acid and involves two key stages:
-
Hydrazone Formation/Michael Addition: The reaction can initiate either through the formation of a hydrazone at the carbonyl group or via a conjugate (Michael) addition of the hydrazine to the β-carbon of the enone system.
-
Intramolecular Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular nucleophilic attack, followed by dehydration, to form the stable, fused pyrazole ring system.
The use of microwave energy efficiently overcomes the activation energy barriers for both the initial condensation and the subsequent cyclization steps, driving the reaction to completion in a fraction of the time required by conventional heating.[7]
Detailed Experimental Protocol
This protocol is optimized for use with a dedicated laboratory microwave synthesis reactor.
3.1. Materials and Equipment
| Reagent/Material | CAS Number | Recommended Grade |
| Isophorone | 78-59-1 | ≥97% |
| Hydrazine Hydrate | 7803-57-8 | ~64-65% solution in H₂O |
| Glacial Acetic Acid | 64-19-7 | ACS Reagent Grade |
| Ethanol | 64-17-5 | 200 Proof, Anhydrous |
| Ethyl Acetate | 141-78-6 | ACS Reagent Grade |
| Hexanes | 110-54-3 | ACS Reagent Grade |
| Equipment | ||
| Microwave Synthesis Reactor | - | e.g., CEM Discover, Biotage Initiator |
| 10 mL Microwave Reaction Vial | - | With snap cap and stir bar |
| Rotary Evaporator | - | |
| Glass Fritted Funnel | - | Medium Porosity |
| TLC Plates | - | Silica gel 60 F₂₅₄ |
Safety Precaution: Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.
3.2. Step-by-Step Synthesis Procedure
-
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add isophorone (1.0 mmol, ~138 mg).
-
Solvent and Reactant Addition: Add anhydrous ethanol (4.0 mL) to the vial and stir briefly to dissolve the isophorone. Add hydrazine hydrate (1.2 mmol, ~75 mg or ~73 µL of 65% solution).
-
Catalyst Addition: Add one drop of glacial acetic acid using a Pasteur pipette. Scientist's Note: The acid catalyzes the initial condensation step. Using more than a catalytic amount can lead to side reactions.
-
Vial Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters as outlined in Table 2.
| Parameter | Value | Rationale |
| Temperature | 120 °C | Provides sufficient thermal energy for rapid cyclization without degrading the product. |
| Power | 200 W (Dynamic) | Power is dynamically adjusted to maintain the target temperature. |
| Reaction Time | 15 minutes | Sufficient for the reaction to reach completion. Monitor by TLC if necessary. |
| Ramp Time | 2 minutes | Ensures smooth and controlled heating to the set temperature. |
| Stirring | High | Ensures homogeneous heating and mixing of reactants. |
-
Cooling: After the irradiation cycle is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system before handling.
-
Work-up and Isolation:
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add cold deionized water (~10 mL). A precipitate should form.
-
Collect the solid product by vacuum filtration using a fritted funnel, washing with additional cold water (2 x 5 mL).
-
-
Purification:
-
The crude product can be purified by recrystallization. A mixture of ethyl acetate and hexanes is a suitable solvent system.
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity persists. Allow to cool to room temperature, then in an ice bath to maximize crystal formation.
-
Filter the purified crystals and dry under vacuum.
-
3.3. Expected Outcome
Following this protocol should yield this compound as a white to pale yellow solid. The expected yield is typically in the range of 80-90%.
Experimental Workflow Diagram
Characterization and Validation
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
Appearance: White to pale yellow crystalline solid.
-
Molecular Formula: C₁₀H₁₄N₂O[10]
-
Molecular Weight: 178.23 g/mol [10]
-
¹H and ¹³C NMR: The spectra should be consistent with the proposed structure. Computational studies and experimental data show the existence of tautomers, which may be observed in solution.[11]
-
Mass Spectrometry (ESI-MS): Expect to observe [M+H]⁺ at m/z ≈ 179.1.
-
Purity (HPLC): Should be >95% after recrystallization.
Conclusion
This application note demonstrates a highly efficient, rapid, and reproducible microwave-assisted protocol for the synthesis of this compound. By leveraging the unique advantages of microwave heating, this method provides a superior alternative to conventional synthesis, enabling researchers in drug discovery and medicinal chemistry to access this valuable heterocyclic scaffold in a fraction of the time and with higher efficiency.[6][7]
References
- Vertex AI Search. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Patsnap Eureka. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
- MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis.
- ResearchGate. (2024, October 12). THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
- Benchchem. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Indazolone synthesis.
- Sci-Hub. (n.d.). ChemInform Abstract: Synthesis of Hydrogenated Indazole Derivatives Starting with α,β‐Unsaturated Ketones and Hydrazine Derivatives.
- ResearchGate. (2025, August 7). Microwave Assisted Vilsmeier-Haack Reaction on Substituted Cyclohexanone Hydrazones: Synthesis of Novel 4,5,6,7-Tetrahydroindazole Derivatives | Request PDF.
- ResearchGate. (n.d.). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). The mechanism of the reaction of hydrazines with α,β-unsaturated carbonyl compounds to afford hydrazones and 2-pyrazolines (4,5-dihydro-1H-pyrazoles): Experimental and theoretical results.
- ResearchGate. (2025, August 7). ChemInform Abstract: Synthesis of Hydrogenated Indazole Derivatives Starting with α,β‐Unsaturated Ketones and Hydrazine Derivatives. | Request PDF.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 8. Sci-Hub. ChemInform Abstract: Synthesis of Hydrogenated Indazole Derivatives Starting with α,β‐Unsaturated Ketones and Hydrazine Derivatives. / ChemInform, 2009 [sci-hub.ru]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C10H14N2O | CID 1878753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note and Purification Protocol: 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, a heterocyclic molecule with significant interest in medicinal chemistry, particularly as an opioid receptor agonist.[1] Given the absence of a standardized, publicly available purification protocol, this guide synthesizes established principles of organic chemistry to propose a robust, multi-step methodology. The protocol is designed for researchers who have synthesized this compound, likely via the common cyclocondensation of 2-acetyldimedone with hydrazine hydrate, and require a high degree of purity for subsequent analytical studies or biological assays.[1] This guide details a sequence of liquid-liquid extraction, silica gel column chromatography, and final recrystallization, complete with the scientific rationale behind each step.
Introduction: The Importance of Purity for Bioactive Scaffolds
The primary synthetic route to this compound involves the cyclocondensation of 2-acetyldimedone with hydrazine hydrate, often facilitated by microwave irradiation to improve yields and reduce reaction times.[1] While efficient, this synthesis can result in a crude product containing unreacted starting materials, excess hydrazine hydrate, and potential side-products such as dimers or oxidation products.[1] Therefore, a systematic purification strategy is essential.
Strategic Approach to Purification
Our proposed purification protocol is a three-stage process designed to systematically remove impurities based on their differing physicochemical properties such as polarity and solubility.
Caption: Purification workflow for this compound.
Detailed Purification Protocol
This protocol assumes the synthesis was performed in a solvent like tetrahydrofuran (THF) and that the reaction mixture has been cooled to room temperature.
Part 1: Aqueous Workup - Removal of Water-Soluble Impurities
Expertise & Experience: The initial workup is a critical first pass to remove the bulk of highly polar and water-soluble impurities. Hydrazine hydrate is corrosive and toxic; this step sequesters it into an aqueous phase for safe disposal. Using a saturated brine solution for the final wash helps to break up any emulsions and begins the drying process of the organic layer before the addition of a drying agent.
Protocol Steps:
-
Solvent Removal: If the reaction was conducted in a solvent like THF, remove it under reduced pressure using a rotary evaporator.
-
Redissolution: Dissolve the crude residue in ethyl acetate (EtOAc), a versatile solvent for many organic compounds.
-
Water Wash: Transfer the ethyl acetate solution to a separatory funnel and wash with deionized water. This will remove the majority of any remaining hydrazine hydrate.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This minimizes the amount of water in the organic layer.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude solid product.
Part 2: Silica Gel Column Chromatography - Separation by Polarity
Trustworthiness: Column chromatography is a robust technique for separating compounds with different polarities.[2] The choice of a hexane/ethyl acetate solvent system is standard for many heterocyclic compounds and allows for a gradient elution to effectively separate the target molecule from both less polar byproducts and more polar impurities.[3] Monitoring the separation by Thin Layer Chromatography (TLC) is a self-validating step to ensure that the correct fractions are collected.
Protocol Steps:
-
Column Packing: Prepare a silica gel column using a wet slurry method with a non-polar solvent like hexane. The size of the column will depend on the amount of crude material.
-
Sample Loading: Dissolve the crude product from Part 1 in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Dry this mixture and carefully add it to the top of the prepared column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor the separation using TLC, visualizing the spots under UV light. The desired product should appear as a distinct spot.
-
Pooling and Concentration: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for normal-phase chromatography of moderately polar compounds. |
| Mobile Phase | Hexane / Ethyl Acetate Gradient | Offers a good polarity range to separate the target compound from likely impurities. |
| Gradient Profile | Start: 95:5 (Hexane:EtOAc) -> End: 50:50 | This gradient should elute non-polar impurities first, followed by the product, and finally more polar impurities. |
| Monitoring | TLC with UV visualization (254 nm) | Provides real-time tracking of the separation and identification of pure fractions. |
Part 3: Recrystallization - Achieving High Purity
Expertise & Experience: Recrystallization is the definitive step for achieving high analytical purity. The key is to select a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.[4][5] An ethanol/water or acetone/hexane mixture is often effective for compounds with moderate polarity like the target indazolone.[6] Slow cooling is crucial for the formation of well-defined crystals, which inherently exclude impurities from their lattice structure.
Protocol Steps:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the product from Part 2 in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) and solvent pairs (e.g., ethanol/water, acetone/hexane).
-
Dissolution: In an Erlenmeyer flask, dissolve the chromatographed product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Purity Validation: The purity of the final product should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity level. A melting point determination can also be a good indicator of purity; a sharp melting point range suggests a high-purity compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Quora. What is the best solvent for recrystallization?. Available at: [Link]
-
Reddit. Go-to recrystallization solvent mixtures. Available at: [Link]
-
Wikipedia. Column chromatography. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. Available at: [Link]
-
Khan Academy. Column chromatography. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. Available at: [Link]
Sources
Application Note: 1H NMR Characterization of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Abstract
This application note provides a detailed guide to the ¹H Nuclear Magnetic Resonance (NMR) characterization of 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, a heterocyclic compound with significant interest in medicinal chemistry due to its pharmacological activities. This document outlines the optimized protocol for sample preparation and data acquisition, followed by an in-depth analysis of the ¹H NMR spectrum. The discussion emphasizes the interpretation of chemical shifts, signal multiplicities, and coupling constants, and addresses the critical influence of solvent choice on the compound's tautomeric equilibrium. This guide is intended for researchers, scientists, and drug development professionals requiring robust analytical methods for the structural elucidation of complex organic molecules.
Introduction
This compound is a bicyclic molecule featuring a fused pyrazole and cyclohexenone ring system.[1] Its unique structure, with methyl substitutions at positions 3, 6, and 6, is crucial to its biological activity, including its role as an opioid receptor agonist.[1] Accurate and comprehensive structural characterization is paramount for understanding its structure-activity relationships and for quality control in synthetic processes.
¹H NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic compounds. This application note details the expected ¹H NMR spectral features of the title compound and provides a framework for its routine analysis. A key focus is the phenomenon of tautomerism, a common feature of indazole derivatives, which can significantly impact the observed NMR spectrum depending on the solvent environment.
Molecular Structure and Proton Environments
The chemical structure of this compound, with the IUPAC numbering scheme, is shown below. The distinct proton environments are labeled for clarity in the subsequent spectral analysis.
Caption: Molecular structure of 1H-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one.
The key proton environments are:
-
N-H: The proton on the pyrazole nitrogen (present in the 1H-tautomer).
-
C3-CH₃: The methyl group attached to the pyrazole ring.
-
C5-H₂: The methylene protons adjacent to the carbonyl group.
-
C6-(CH₃)₂: The two geminal methyl groups.
-
C7-H₂: The methylene protons adjacent to the fused ring system.
Experimental Protocol
This section outlines a standardized protocol for acquiring high-quality ¹H NMR spectra of the title compound.
Caption: Workflow for ¹H NMR analysis.
3.1. Materials and Reagents
-
This compound (purity >98%)
-
Deuterated chloroform (CDCl₃, 99.8 atom % D) with 0.03% (v/v) Tetramethylsilane (TMS)
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)
-
5 mm NMR tubes
3.2. Instrumentation
-
A 400 MHz (or higher) NMR spectrometer equipped with a proton-sensitive probe.
3.3. Justification of Protocol Choices
-
Solvent Selection: CDCl₃ is a common, non-polar solvent that provides good solubility for many organic compounds. However, for compounds with the potential for tautomerism and hydrogen bonding, the more polar, hydrogen-bond accepting solvent DMSO-d₆ is highly recommended to probe these phenomena.
-
Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of solvent is optimal for achieving a good signal-to-noise ratio in a reasonable number of scans without causing significant line broadening due to aggregation.
-
Internal Standard: TMS is the standard reference for ¹H NMR in most organic solvents, with its signal defined as 0.00 ppm.
Spectral Analysis and Discussion
The ¹H NMR spectrum of this compound is highly dependent on the solvent used for analysis, primarily due to a tautomeric equilibrium between the 1H- and 2H-forms of the indazole ring.
Analysis in a Non-Polar Solvent (CDCl₃)
In a non-polar solvent like CDCl₃, the 1H-tautomer is expected to be the predominant species. The spectrum is generally simpler, though careful analysis of multiplicities is required.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| C6-(CH₃)₂ | ~ 1.10 | Singlet | 6H |
| C3-CH₃ | ~ 2.30 | Singlet | 3H |
| C5-H₂ | ~ 2.45 | Singlet | 2H |
| C7-H₂ | ~ 2.70 | Singlet | 2H |
| N1-H | 8.0 - 12.0 | Broad Singlet | 1H |
Table 1: Predicted ¹H NMR Data in CDCl₃ at 400 MHz.
Interpretation of the CDCl₃ Spectrum:
-
C6-(CH₃)₂ (ca. 1.10 ppm): The two methyl groups at the C6 position are chemically equivalent and appear as a sharp singlet, integrating to six protons. Their upfield chemical shift is characteristic of alkyl protons.
-
C3-CH₃ (ca. 2.30 ppm): The methyl group on the pyrazole ring is deshielded compared to the C6 methyls due to its attachment to an sp²-hybridized carbon within an aromatic-like system. It appears as a singlet.
-
C5-H₂ and C7-H₂ (ca. 2.45 and 2.70 ppm): The methylene protons at C5 and C7 are adjacent to a quaternary carbon (C6) and the fused ring system, respectively. In a simplified spectrum, they might appear as singlets if there is no significant coupling. However, a higher resolution instrument may reveal more complex splitting patterns due to geminal and long-range couplings. The protons at C5 are adjacent to a carbonyl group, which would shift them downfield. The protons at C7 are adjacent to the pyrazole ring system.
-
N1-H (broad, downfield): The N-H proton of the pyrazole ring is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen and chemical exchange. Its chemical shift can be highly variable depending on concentration and temperature.
Note: A commercially available spectrum reports singlets for the methylene protons.[2] This could be due to low resolution or specific conformational effects that minimize coupling.
Analysis in a Polar, Protic-Accepting Solvent (DMSO-d₆)
In DMSO-d₆, the situation is more complex. Theoretical and experimental studies have shown that this compound exists as a mixture of the 1H- and 2H-tautomers in an approximate 45:55 ratio.[3] This results in two distinct sets of signals for each proton environment.
Caption: Tautomeric equilibrium in polar solvents.
The presence of two tautomers will lead to a doubling of the signals observed in the spectrum. The chemical shifts of the protons on the heterocyclic part of the molecule will be most affected.
Expected Spectral Features in DMSO-d₆:
-
Two distinct N-H signals: One for the 1H-tautomer and one for the 2H-tautomer, both appearing as broad singlets at different downfield chemical shifts.
-
Two sets of signals for C3-CH₃, C5-H₂, and C7-H₂: Each tautomer will give rise to its own set of resonances for these protons. The difference in chemical shifts between the corresponding protons in the two tautomers will depend on the change in the electronic environment.
-
C6-(CH₃)₂: The geminal methyl groups are further from the site of tautomerism and may show very similar chemical shifts for both tautomers, potentially appearing as a single, slightly broadened singlet.
A detailed assignment in DMSO-d₆ would require two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) to definitively correlate the proton and carbon signals for each tautomer.
Conclusion
The ¹H NMR characterization of this compound is a clear example of how the choice of analytical solvent can reveal important structural information. In non-polar solvents like CDCl₃, the compound predominantly exists as the 1H-tautomer, leading to a relatively straightforward spectrum. In contrast, polar solvents such as DMSO-d₆ reveal the presence of a tautomeric equilibrium, providing deeper insight into the molecule's chemical nature. For routine structural confirmation, CDCl₃ is a suitable solvent. For a more comprehensive understanding of the compound's properties, particularly those relevant to its behavior in biological systems, analysis in DMSO-d₆ is highly recommended.
References
-
PubChem. This compound. [Link]
-
Medina, C. P., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415–420. [Link]
-
Michigan State University Department of Chemistry. Proton NMR Table. [Link]
-
Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]
-
Medina, C. P., et al. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420. [Link]
Sources
Mass spectrometry analysis of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
An In-Depth Guide to the Quantitative Analysis of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
This compound is a bicyclic heterocyclic molecule built upon a fused pyrazole and cyclohexenone ring system.[1] With a molecular formula of C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol , this compound has attracted significant interest in pharmaceutical research, notably for its activity as an opioid receptor agonist.[1][2] Its unique structure, featuring methyl groups at positions 3, 6, and 6, dictates its stereoelectronic properties and interaction with biological targets.[1]
The accurate and sensitive quantification of this and similar small molecules in complex biological matrices is paramount for pharmacokinetic, toxicological, and drug metabolism studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[3][4] This application note provides a comprehensive, field-proven protocol for the robust analysis of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, from sample preparation to data interpretation, to ensure a self-validating and reproducible workflow.
Core Principles: Why LC-MS/MS?
The analytical challenge lies in detecting and quantifying a specific small molecule within a complex mixture, such as plasma or urine, which contains countless endogenous components.[5]
-
Liquid Chromatography (LC): The LC component serves to separate the target analyte from matrix components before it enters the mass spectrometer.[3][6] This temporal separation is critical to prevent a phenomenon known as ion suppression, where co-eluting compounds interfere with the ionization of the analyte, leading to inaccurate quantification. We employ reversed-phase chromatography, which is ideal for separating moderately polar, non-volatile compounds like our target molecule.[3]
-
Mass Spectrometry (MS): The mass spectrometer acts as a highly specific and sensitive detector. For this application, we utilize a triple quadrupole (QqQ) mass spectrometer, which allows for tandem mass spectrometry (MS/MS).[4]
-
Ionization: Electrospray Ionization (ESI) is the method of choice as it is a soft ionization technique suitable for polar, thermally labile molecules, converting them into gas-phase ions with minimal fragmentation.[6] Given the presence of two nitrogen atoms, the indazolone is readily protonated in an acidic mobile phase, forming a positive ion [M+H]⁺.
-
Tandem MS (MS/MS): The power of the triple quadrupole lies in its ability to perform Multiple Reaction Monitoring (MRM). In this mode, the first quadrupole (Q1) isolates the specific parent ion of our analyte (the [M+H]⁺ ion). This isolated ion is then fragmented in the second quadrupole (Q2, the collision cell). The third quadrupole (Q3) then monitors for a specific, characteristic fragment ion. This two-stage mass filtering provides exceptional selectivity and significantly reduces background noise.[7]
-
Caption: Workflow of Multiple Reaction Monitoring (MRM) on a triple quadrupole MS.
Part 1: Sample Preparation Protocol
Core Directive: The primary goal of sample preparation is to extract the analyte from the biological matrix while removing interfering substances like proteins and phospholipids.[5] A clean sample enhances sensitivity, improves reproducibility, and prolongs the life of the analytical column and mass spectrometer.[3][5]
Protocol 1.1: Preparation of Standards
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound reference standard and dissolve it in 1 mL of methanol or acetonitrile. This high concentration stock is the foundation for all subsequent dilutions.
-
Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with 50:50 (v/v) methanol:water. This intermediate dilution is used to prepare calibration standards and quality control samples.
-
Calibration Curve Standards & Quality Controls (QCs): Perform serial dilutions of the working stock solution into a suitable solvent (e.g., 50:50 methanol:water) to prepare a series of calibration standards covering the expected concentration range (e.g., 1-1000 ng/mL). Independently prepare QC samples at low, medium, and high concentrations.
Protocol 1.2: Protein Precipitation (PPT) for Plasma Samples
This method is fast and effective for many applications. The principle is that a high concentration of organic solvent will denature and precipitate the abundant proteins in plasma.
-
Aliquot Sample: Pipette 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add Precipitation Solvent: Add 300 µL of ice-cold acetonitrile containing an internal standard (if used). The 3:1 ratio of solvent to sample is crucial for efficient protein removal.
-
Vortex: Vortex the mixture vigorously for 60 seconds to ensure complete mixing and protein denaturation.
-
Centrifuge: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube.
-
Isolate Supernatant: Carefully transfer the supernatant (the clear liquid containing the analyte) to a new tube. Be cautious not to disturb the protein pellet.
-
Evaporate & Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% Formic Acid). This step ensures the sample solvent is compatible with the chromatography, leading to good peak shape.[8]
-
Final Centrifugation: Centrifuge the reconstituted sample one last time to pellet any remaining particulates, and transfer the supernatant to an LC autosampler vial.
Part 2: LC-MS/MS Method Development and Protocol
Core Directive: To develop a selective and robust method for the chromatographic separation and mass spectrometric detection of the analyte.
Caption: Overall analytical workflow from sample preparation to final quantification.
Instrumentation
-
LC System: UHPLC system capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an ESI source.
Protocol 2.1: Liquid Chromatography (LC) Method
The rationale here is to achieve a sharp, symmetrical peak for the analyte, well-separated from the solvent front and any potential interferences.
| Parameter | Value | Rationale |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | Standard for small molecule analysis, providing good retention and peak shape. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid acts as a proton source, promoting efficient ionization in positive ESI mode. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic solvent providing good elution strength. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring good efficiency. |
| Injection Volume | 5 µL | A small volume minimizes potential column overload and peak distortion. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape. |
| Gradient | See table below | A gradient ensures that the analyte is eluted efficiently as a sharp peak. |
LC Gradient Elution Profile:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
Protocol 2.2: Mass Spectrometry (MS) Method
The MS parameters must be optimized to achieve maximum signal intensity for the analyte. This is typically done by infusing a standard solution directly into the mass spectrometer.
| Parameter | Value | Rationale |
| Ionization Mode | ESI Positive | The indazole structure is readily protonated. |
| Capillary Voltage | 3.5 kV | Optimized to achieve stable and efficient spray and ionization. |
| Source Temp. | 150 °C | Helps in the desolvation process. |
| Desolvation Temp. | 400 °C | Critical for evaporating solvent droplets and releasing gas-phase ions. |
| Gas Flow | Instrument Dependent | Optimized for efficient nebulization and desolvation. |
MRM Transition Optimization:
The key to a selective quantitative assay is identifying intense and specific precursor-to-product ion transitions.
-
Precursor Ion ([M+H]⁺): For this compound (MW = 178.23), the protonated molecule [M+H]⁺ will have a mass-to-charge ratio (m/z) of 179.1 . This is monitored in Q1.
-
Product Ions: The precursor ion (m/z 179.1) is fragmented in the collision cell. Based on the structure and common fragmentation pathways of carbonyl-containing heterocyclic compounds, likely fragments arise from the loss of stable neutral molecules or radicals.[9][10][11]
-
Loss of CO (Carbon Monoxide): A common fragmentation for ketones, leading to a fragment of m/z 151.1.
-
Cleavage of the Cyclohexenone Ring: Rupture of the ring can lead to various stable fragments. A prominent fragment is often observed at m/z 123.1 .
-
Loss of Methyl Radical: Loss of a CH₃ group from the precursor would result in a fragment at m/z 164.1.
-
The most intense and specific fragment is chosen for quantification (quantifier), while a second fragment can be used for confirmation (qualifier).
| Transition | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
| 1 | 179.1 | 123.1 | ~15-25 | Quantifier |
| 2 | 179.1 | 151.1 | ~10-20 | Qualifier |
Note: Collision energies are instrument-dependent and must be empirically optimized for maximum signal.
Part 3: Data Analysis, Validation, and Quality Control
Core Directive: To ensure the data generated is accurate, precise, and reliable. Method validation should be performed according to regulatory guidelines (e.g., FDA or EMA).[12]
-
Calibration Curve: A calibration curve is generated by plotting the peak area of the analyte against the nominal concentration of each calibration standard. A linear regression with a 1/x² weighting is typically used for bioanalytical assays. The curve must have a correlation coefficient (r²) of >0.99.
-
Quantification: The concentration of the analyte in QC and unknown samples is calculated from their peak areas using the regression equation derived from the calibration curve.
-
Accuracy and Precision: The performance of the assay is monitored by analyzing QC samples. The calculated concentrations of the QCs should be within ±15% of their nominal value (±20% for the Lower Limit of Quantification, LLOQ). The precision, measured as the coefficient of variation (CV%), should also be ≤15%.[8][13]
Example Calibration Data Summary:
| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.0 (LLOQ) | 0.95 | 95.0 |
| 2.5 | 2.6 | 104.0 |
| 10 | 9.8 | 98.0 |
| 50 | 52.5 | 105.0 |
| 250 | 245.0 | 98.0 |
| 800 | 816.0 | 102.0 |
| 1000 (ULOQ) | 990.0 | 99.0 |
Conclusion
This application note provides a detailed and robust framework for the quantitative analysis of this compound using LC-MS/MS. By understanding the principles behind each step—from the necessity of clean sample preparation to the specificity afforded by MRM—researchers can implement and adapt this protocol to generate high-quality, reliable data. This methodology is fundamental for advancing the study of this compound in drug discovery and development, enabling accurate assessment of its pharmacokinetic and metabolic profiles.
References
- This compound - Benchchem. (n.d.).
-
Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Biocompare.com. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). Sample preparation in mass spectrometry. In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved January 14, 2026, from [Link]
-
Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved January 14, 2026, from [Link]
-
Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2025, August 9). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved January 14, 2026, from [Link]
-
MDPI. (n.d.). Study on Phase I Metabolic Processes and Metabolite Biomarker Identification of Synthetic Cannabinoids 5F-ADB-PINACA and 5F-ADBICA in Human Liver Microsomes and Zebrafish Model. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). Indazol-4-one, 3,6,6-trimethyl-1-phthalazin-1-yl-1,5,6,7-tetrahydro-. Retrieved January 14, 2026, from [Link]
-
Scirp.org. (2016). Study of Mass Spectra of Some Indole Derivatives. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and Cytotoxic Activity of Tetrazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Retrieved January 14, 2026, from [Link]
-
PubMed. (2014). Development and validation of a LC-MS/MS method for assessment of an anti-inflammatory indolinone derivative by in vitro blood-brain barrier models. Retrieved January 14, 2026, from [Link]
-
Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved January 14, 2026, from [Link]
-
PubMed. (2009). Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma. Retrieved January 14, 2026, from [Link]
-
YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved January 14, 2026, from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 14, 2026, from [Link]
-
NIH. (2021, July 29). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones: Synthesis and Biological Activity. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2025, August 5). Development and validation of a LC–MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma. Retrieved January 14, 2026, from [Link]
-
SciSpace. (2011, June 4). Development of LC/MS techniques for plant and drug metabolism studies. Retrieved January 14, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C10H14N2O | CID 1878753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. organomation.com [organomation.com]
- 4. scispace.com [scispace.com]
- 5. biocompare.com [biocompare.com]
- 6. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. Development and validation of a LC-MS/MS method for assessment of an anti-inflammatory indolinone derivative by in vitro blood-brain barrier models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Unveiling the Three-Dimensional Architecture of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one for Drug Discovery
Introduction: The Therapeutic Potential of the Tetrahydroindazole Scaffold
The 1,5,6,7-tetrahydro-4H-indazol-4-one core is a privileged scaffold in medicinal chemistry, forming the foundation of molecules with significant therapeutic promise. Derivatives of this heterocyclic system have been identified as potent inhibitors of human neutrophil elastase (HNE), a key target in inflammatory diseases, and have also shown activity as opioid receptor agonists for pain management.[1][2] The compound 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one (Figure 1) represents a foundational structure within this class. Its substituents—three methyl groups at positions 3, 6, and 6—critically influence its stereoelectronic properties and, consequently, its pharmacological activity.[1]
Understanding the precise three-dimensional arrangement of atoms in this molecule is paramount for advancing drug development efforts. Single-crystal X-ray diffraction (SCXRD) offers an unambiguous method to determine molecular structure, providing invaluable insights into conformation, stereochemistry, and intermolecular interactions.[3][4] This knowledge is the bedrock of structure-activity relationship (SAR) studies and the rational design of next-generation therapeutics with enhanced potency and selectivity.
This document serves as a comprehensive guide for researchers, outlining the protocols for the synthesis, crystallization, and complete crystallographic characterization of this compound. While a public crystal structure for this specific parent compound is not available as of this writing, we will leverage the detailed crystallographic analysis of a closely related derivative, 3,6,6-trimethyl-4-oxo-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-aminium chloride [5], to illustrate the depth of analysis and the critical insights that can be garnered.
Part 1: Synthesis and Crystallization Protocol
The successful determination of a crystal structure begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals.
Protocol 1.1: Synthesis of this compound
The synthesis of the title compound is typically achieved through a cyclocondensation reaction. The following protocol is adapted from established methodologies for similar structures.
Rationale: This procedure utilizes the reaction of a β-triketone (2-acetyldimedone) with hydrazine. The hydrazine selectively reacts with two of the carbonyl groups to form the pyrazole ring of the indazole system, a robust and widely used transformation in heterocyclic chemistry.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-acetyldimedone (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.1-1.2 eq) dropwise to the solution at room temperature with stirring.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure compound.
Protocol 1.2: Growing Diffraction-Quality Single Crystals
Crystal growth is often the most challenging step. The selection of solvents and techniques is critical and may require empirical screening.
Rationale: The goal is to create a supersaturated solution from which the compound slowly precipitates, allowing for the ordered arrangement of molecules into a crystal lattice. Defects are minimized by ensuring this process occurs gradually.
Recommended Crystallization Techniques:
-
Slow Evaporation:
-
Dissolve the purified compound in a minimal amount of a relatively volatile solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/methanol) in which it is soluble.
-
Loosely cover the vial (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.
-
-
Vapor Diffusion (Hanging or Sitting Drop):
-
Create a concentrated solution of the compound in a "drop" solvent (e.g., methanol).
-
Place this drop on a siliconized glass slide (hanging drop) or in a small vial (sitting drop).
-
Place the slide or vial inside a larger, sealed chamber containing a reservoir of a "precipitant" solvent in which the compound is poorly soluble but which is miscible with the drop solvent (e.g., diethyl ether).
-
Over time, the precipitant vapor will slowly diffuse into the drop, reducing the compound's solubility and inducing crystallization.
-
-
Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution. A programmable thermostat or placing the solution in an insulated container can facilitate the slow cooling required for high-quality crystals.
-
Part 2: Single-Crystal X-ray Diffraction (SCXRD) Analysis
Once suitable crystals are obtained (ideally 30-300 microns in size and free of visible defects), they can be analyzed by SCXRD.[4]
Workflow for SCXRD Data Collection and Structure Solution
Caption: Workflow for single-crystal X-ray diffraction analysis.
Protocol 2.1: Data Collection and Processing
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryo-loop.
-
Data Collection: The crystal is placed on a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and cooled to ~100 K to minimize thermal vibrations.[6] A series of diffraction images are collected as the crystal is rotated.[4] Data should be collected to a resolution of at least 0.85 Å for small organic molecules.[6]
-
Data Processing: The collected images are processed to index the diffraction spots, determine the unit cell parameters, and integrate the intensities of each reflection.[6] The data is then scaled and corrected for systematic errors.
Protocol 2.2: Structure Solution and Refinement
-
Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal's space group.
-
Structure Solution: An initial model of the molecular structure is obtained using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares methods against the experimental diffraction data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final model is evaluated by figures of merit such as the R-factor (R1) and weighted R-factor (wR2).
Part 3: Structural Analysis and Applications - An Illustrative Example
As no public structure exists for the title compound, we will discuss the crystal structure of 3,6,6-trimethyl-4-oxo-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-aminium chloride to demonstrate the power of this analysis.[5] This derivative shares the same core scaffold, providing a relevant proxy for understanding key structural features.
Crystallographic Data Summary (Illustrative Example)
| Parameter | Value (for the aminium chloride derivative[5]) |
| Chemical Formula | C₁₅H₁₉N₄O⁺·Cl⁻ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.123 (1) |
| b (Å) | 13.456 (2) |
| c (Å) | 11.894 (1) |
| β (°) | 98.78 (1) |
| Volume (ų) | 1599.3 (3) |
| Z | 4 |
Insights from the Molecular Structure
-
Conformation: The partially saturated six-membered ring of the tetrahydroindazole core adopts a sofa conformation .[5] This is a critical piece of information for drug design, as it defines the spatial orientation of the substituents. Knowing this stable conformation is essential for understanding how the molecule fits into a protein's binding pocket.
-
Intramolecular Interactions: In the aminium chloride derivative, a strong intramolecular N—H···N hydrogen bond is observed.[5] This interaction locks the conformation of the pyridyl substituent relative to the indazole core, reducing the molecule's flexibility. This has direct implications for its binding entropy and interaction with biological targets.
Analysis of Crystal Packing and Intermolecular Forces
The way molecules pack in a crystal reveals the dominant non-covalent interactions that govern their self-assembly. In the aminium chloride structure, the organic cations are linked by N—H···Cl⁻ hydrogen bonds.[5] Furthermore, the molecules form π–π stacked structures.[5] Understanding these interactions is crucial for solid-state chemistry and pharmaceutical formulation, as they influence properties like solubility and stability.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nikethamide | C10H14N2O | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 4. PubChemLite - Nikethamide (C10H14N2O) [pubchemlite.lcsb.uni.lu]
- 5. N,N-Diethylnicotinamide | C10H14N2O | CID 5497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thymidine | C10H14N2O5 | CID 5789 - PubChem [pubchem.ncbi.nlm.nih.gov]
Opioid receptor binding assay protocol for 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
An in-depth guide to the characterization of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one at opioid receptors using a competitive radioligand binding assay.
Introduction: Unveiling the Opioid Activity of a Novel Indazole Derivative
This compound is a novel heterocyclic compound that has demonstrated significant interactions with the opioid receptor system.[1] Preliminary research indicates that this molecule acts as a full agonist, exhibiting high affinity for the µ-opioid receptor (MOR) and moderate affinity for the δ (DOR) and κ (KOR) opioid receptors.[1] Specifically, its binding affinities (Ki) have been reported as approximately 15 nM for MOR, 82 nM for DOR, and 76 nM for KOR.[1] Such a profile suggests potential for development as a novel analgesic.
This application note provides a comprehensive, step-by-step protocol for a competitive radioligand binding assay to independently determine the binding affinity (Ki) of this compound for the µ-opioid receptor. This assay is a cornerstone of pharmacological research, allowing for the precise quantification of the interaction between an unlabeled test compound and its target receptor.[2]
Principle of the Competitive Binding Assay
The competitive binding assay is a fundamental technique used to determine the affinity of an unlabeled ligand (the "competitor," in this case, our indazole compound) by measuring its ability to displace a radiolabeled ligand from a receptor.[2][3] The assay works by incubating a fixed amount of receptor and a fixed concentration of a high-affinity radioligand with varying concentrations of the unlabeled test compound.
The test compound competes with the radioligand for the same binding site on the receptor. As the concentration of the test compound increases, it displaces more of the radioligand, leading to a decrease in the measured radioactive signal. The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC50 (half-maximal inhibitory concentration).[4] This experimentally derived value can then be converted to the inhibition constant (Ki), a true measure of binding affinity, using the Cheng-Prusoff equation.[5]
Caption: High-level workflow for the µ-opioid receptor binding assay.
Step 1: Reagent Preparation
-
Test Compound Dilutions: Prepare a serial dilution series of this compound from the 10 mM stock using assay buffer. A typical 11-point concentration range would be from 100 µM to 10 pM. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Radioligand Preparation: Dilute the [³H]-DAMGO stock in assay buffer to a working concentration of 2x the final desired concentration. The final concentration should be at or near its dissociation constant (Kd), typically around 0.5-1.0 nM. [6][7]3. Receptor Membrane Preparation: Thaw the frozen hMOR cell membranes on ice. Once thawed, homogenize briefly and dilute to the desired concentration in ice-cold assay buffer. The optimal protein concentration (typically 5-20 µg per well) should be determined empirically to ensure that less than 10% of the added radioligand is bound (Zone A conditions). [6]
Step 2: Assay Plate Setup
In a 96-well polypropylene plate, add the following components in order.
| Well Type | Assay Buffer | Test Compound or Control | [³H]-DAMGO (2x Conc.) | Receptor Membranes |
| Total Binding | 130 µL | 20 µL of Assay Buffer | 50 µL | 50 µL |
| Non-Specific Binding (NSB) | 130 µL | 20 µL of 100 µM Naloxone (final 10 µM) | 50 µL | 50 µL |
| Test Compound | 130 µL | 20 µL of Test Compound Dilution | 50 µL | 50 µL |
Causality: The order of addition is important. By adding the unlabeled ligands before the receptor membranes, you ensure that the competition is established from the moment the reaction begins.
Step 3: Incubation
-
Initiate the binding reaction by adding 50 µL of the diluted receptor membrane preparation to all wells.
-
Seal the plate and incubate for 120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium. [2][7]
Step 4: Filtration
-
Pre-soak the glass fiber filter plate with an appropriate blocking agent (e.g., 0.5% polyethyleneimine) to reduce non-specific binding of the radioligand to the filter material. [8]2. At the end of the incubation period, rapidly transfer the contents of the assay plate to the pre-soaked filter plate using a cell harvester.
-
Immediately wash the filters three times with 200 µL of ice-cold wash buffer per well to remove unbound radioligand. The speed of this step is critical to prevent dissociation of the bound ligand. [9]
Step 5: Scintillation Counting
-
Dry the filter plate completely, typically under a heat lamp or in a low-temperature oven.
-
Add ~40 µL of liquid scintillation cocktail to each well.
-
Seal the plate and allow it to equilibrate for at least 4 hours in the dark.
-
Count the radioactivity in each well using a liquid scintillation counter (e.g., MicroBeta TriLux). The output will be in Counts Per Minute (CPM) or Disintegrations Per Minute (DPM).
Data Analysis and Interpretation
-
Calculate Specific Binding: First, determine the average CPM for each condition (Total, NSB, and each test compound concentration). Specific binding is the portion of the radioligand binding that is displaceable by the competitor. [8] * Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)
-
Generate Dose-Response Curve: For each concentration of the test compound, calculate the percentage of specific binding relative to the control (wells with no competitor).
-
% Specific Binding = (CPM_test - CPM_NSB) / (CPM_Total - CPM_NSB) * 100
-
Plot % Specific Binding (Y-axis) against the logarithm of the test compound concentration (X-axis). This will generate a sigmoidal dose-response curve. [10]
-
-
Determine IC50: Using a non-linear regression analysis software (e.g., GraphPad Prism), fit the data to a "log(inhibitor) vs. response -- Variable slope" model. The software will calculate the IC50 value, which is the concentration of the test compound that corresponds to 50% on the Y-axis. [4]
-
Calculate Ki (Inhibition Constant): The IC50 is dependent on the concentration of the radioligand used in the assay. [5]To determine the absolute binding affinity (Ki), use the Cheng-Prusoff equation : [11] * Ki = IC50 / (1 + ([L] / Kd))
-
Where:
-
IC50 is the experimentally determined value.
-
[L] is the final concentration of the radioligand ([³H]-DAMGO) in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (this value should be determined independently via a saturation binding experiment or obtained from the literature for the specific batch of receptor membranes).
-
-
Expected Results: Based on existing data, the calculated Ki value for this compound at the µ-opioid receptor is expected to be in the low nanomolar range, approximately 15 nM. [1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (NSB > 30% of Total) | - Radioligand is "sticky" (hydrophobic/electrostatic interactions).<[8]br>- Filter plate not adequately blocked.- Insufficient washing. | - Add a non-ionic detergent (e.g., 0.1% BSA or 0.01% Tween-20) to the assay buffer.<[12]br>- Ensure filter plate is properly pre-soaked.- Increase the number or volume of washes. |
| Low Total Binding Signal | - Insufficient receptor protein.- Degraded radioligand or receptor.- Incubation time too short. | - Increase the amount of membrane protein per well.- Use fresh aliquots of radioligand and membranes.- Perform a time-course experiment to determine when equilibrium is reached. |
| High Well-to-Well Variability | - Inaccurate pipetting.- Incomplete mixing of reagents.- Inconsistent washing. | - Calibrate pipettes.- Gently vortex reagents before adding to the plate.- Ensure the cell harvester washes all wells uniformly. |
| Shallow or Incomplete Curve | - Test compound solubility issues at high concentrations.- Incorrect concentration range tested. | - Check the solubility of the compound in assay buffer.- Broaden the range of serial dilutions (e.g., from 1 µM to 1 pM). |
References
-
Pasternak, G. W. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Methods in Molecular Biology, 1335, 241-9. [Link]
-
Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. [Link]
-
Pasternak, G. W. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. JoVE. [Link]
-
Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. [Link]
-
Eurofins Discovery. (n.d.). mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay - FR. [Link]
-
Kramer, C., et al. (2022). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling. [Link]
-
Yang, K., et al. (1998). Affinity Labeling Mu Opioid Receptors With Novel Radioligands. British Journal of Pharmacology, 123(8), 1631–1638. [Link]
-
edX. (n.d.). IC50 Determination. [Link]
-
Espinoza, S. N., et al. (2020). High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. Chemical Science, 11(35), 9477–9484. [Link]
-
Daniels, J. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
-
Waelbroeck, M., & Trouet, A. (1988). A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. Life Sciences, 43(19), 1545-1553. [Link]
-
Kemmer, G. C., & Diaz, D. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 37(Web Server issue), W441–W444. [Link]
-
ResearchGate. (2017). What is the difference between IC50, Ki and Kd of a given inhibitor in an assay?. [Link]
-
ResearchGate. (2021). Synthesis and Cytotoxic Activity of Tetrazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones. [Link]
-
Chao, P. K., et al. (2017). 1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one: A Novel Opioid Receptor Agonist With Less Accompanying Gastrointestinal Dysfunction Than Morphine. Anesthesiology, 126(5), 952-966. [Link]
-
ResearchGate. (2010). The principle of the delta opioid receptor – ligand binding assay.... [Link]
-
CANDOR Bioscience GmbH. (n.d.). Nonspecific binding in immunoassays. [Link]
-
ResearchGate. (2022). How to determine the IC50 value with a competitive binding kinetic test?. [Link]
-
ResearchGate. (2020). 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4h-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5h)-ones: Synthesis and Biological Activity. [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]
-
Chen, Z. R., et al. (1991). Mu receptor binding of some commonly used opioids and their metabolites. Life Sciences, 48(22), 2165-71. [Link]
-
Molecules. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. [Link]
-
Journal of Applied Pharmaceutical Science. (2019). Synthesis and anticonvulsant activity of 6-methyl-2-thioxo-2, 3-dihydropyrimidin-4(1H)-one acetamides. [Link]
-
International Journal of Molecular Sciences. (2021). Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs. [Link]
-
Journal of Medicinal Chemistry. (2007). Synthesis and In Vitro Opioid Receptor Functional Antagonism of Methyl-Substituted Analogues of (3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. courses.edx.org [courses.edx.org]
- 5. researchgate.net [researchgate.net]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rusling.research.uconn.edu [rusling.research.uconn.edu]
Application Note: A Comprehensive Guide to the Inhibition of Human Neutrophil Elastase (HNE) using 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Abstract
This technical guide provides a detailed protocol for the in-vitro inhibition assay of Human Neutrophil Elastase (HNE) using the novel small molecule inhibitor, 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one. This document is intended for researchers, scientists, and drug development professionals engaged in the study of inflammatory diseases where HNE is a key therapeutic target. We will delve into the scientific rationale behind the experimental design, provide a step-by-step methodology, and outline the principles of data analysis for determining inhibitor potency.
Introduction: The Significance of HNE Inhibition
Human Neutrophil Elastase (HNE) is a powerful serine protease stored in the azurophilic granules of neutrophils.[1][2] Upon neutrophil activation at sites of inflammation, HNE is released into the extracellular space where it plays a crucial role in the degradation of extracellular matrix proteins, including elastin, collagen, and fibronectin.[1] While essential for host defense against pathogens, dysregulated HNE activity is implicated in the pathogenesis of numerous inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis.[1][3][4] Consequently, the development of potent and specific HNE inhibitors is a significant focus in therapeutic research.
The compound this compound belongs to the 1,5,6,7-tetrahydro-4H-indazol-4-one class of molecules, which have been identified as a promising scaffold for the development of potent HNE inhibitors with Ki values in the low nanomolar range.[5][6] This application note provides a robust fluorometric assay to characterize the inhibitory potential of this compound against HNE.
Assay Principle
The HNE inhibition assay is based on the enzymatic cleavage of a specific, fluorogenic substrate. In its intact form, the substrate is non-fluorescent. Upon cleavage by active HNE, a highly fluorescent molecule is released. The rate of increase in fluorescence is directly proportional to the HNE activity.[4] The presence of an inhibitor, such as this compound, will decrease the rate of substrate cleavage, resulting in a reduced fluorescence signal. By measuring the fluorescence at various inhibitor concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50).
Diagram 1: HNE Inhibition Assay Workflow
Caption: A schematic overview of the HNE inhibition assay workflow.
Materials and Reagents
Equipment
-
Fluorometric microplate reader with kinetic capabilities and temperature control
-
96-well, black, flat-bottom microplates
-
Multichannel pipettes and sterile tips
-
Refrigerated microcentrifuge
-
Standard laboratory glassware and consumables
Reagents
| Reagent | Supplier | Catalog No. (Example) | Storage Temperature |
| Human Neutrophil Elastase (HNE), active enzyme | Sigma-Aldrich | MAK213C | -70°C |
| MeOSuc-AAPV-AMC (Fluorogenic Substrate) | Santa Cruz Biotechnology | sc-201150 | -20°C |
| This compound | PubChem | CID 1878753 | Room Temperature |
| Sivelestat (Positive Control Inhibitor) | BPS Bioscience | 25010 | -20°C |
| Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 0.1% Brij-35, pH 7.5) | In-house preparation | N/A | 4°C |
| Dimethyl Sulfoxide (DMSO), anhydrous | Sigma-Aldrich | D2650 | Room Temperature |
Experimental Protocol
Reagent Preparation
-
Assay Buffer: Prepare a 0.1 M HEPES buffer containing 0.5 M NaCl and 0.1% (w/v) Brij-35. Adjust the pH to 7.5 with NaOH. Filter sterilize and store at 4°C. Rationale: This buffer composition provides a stable pH environment and ionic strength for optimal HNE activity. Brij-35 is a non-ionic detergent that helps to prevent protein aggregation.
-
HNE Stock Solution: Reconstitute lyophilized HNE in the Assay Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -70°C to avoid repeated freeze-thaw cycles.
-
HNE Working Solution: On the day of the experiment, dilute the HNE stock solution in Assay Buffer to a working concentration of 2X the final desired concentration (e.g., 20 nM for a final concentration of 10 nM). Rationale: Preparing a 2X solution simplifies the addition to the 96-well plate.
-
Fluorogenic Substrate Stock Solution: Dissolve MeOSuc-AAPV-AMC in anhydrous DMSO to a stock concentration of 10 mM. Store in light-protected aliquots at -20°C.
-
Fluorogenic Substrate Working Solution: Dilute the substrate stock solution in Assay Buffer to a 2X working concentration (e.g., 200 µM for a final concentration of 100 µM). Rationale: The final substrate concentration should be at or near the Km value for HNE to ensure Michaelis-Menten kinetics.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Inhibitor Serial Dilutions: Perform serial dilutions of the inhibitor stock solution in DMSO to create a range of concentrations. Then, dilute these DMSO stocks into Assay Buffer to create the 4X working inhibitor solutions. The final DMSO concentration in the assay should be kept below 1% to minimize solvent effects on enzyme activity.
Assay Procedure
-
Plate Layout: Design the experiment in a 96-well plate to include wells for the blank (no enzyme), positive control (enzyme without inhibitor), negative control (enzyme with a known inhibitor like Sivelestat), and the test inhibitor at various concentrations. All conditions should be performed in at least triplicate.
-
Inhibitor Addition: Add 25 µL of the 4X inhibitor working solutions (or Assay Buffer for the positive control) to the appropriate wells of the 96-well plate.
-
Enzyme Addition: Add 50 µL of the 2X HNE working solution to all wells except the blank wells. Add 50 µL of Assay Buffer to the blank wells.
-
Pre-incubation: Mix the plate gently on a plate shaker for 1 minute and then pre-incubate the enzyme and inhibitor for 15 minutes at 37°C. Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 25 µL of the 2X fluorogenic substrate working solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader. Measure the fluorescence intensity kinetically for 30 minutes with readings every 60 seconds. Use an excitation wavelength of 360 nm and an emission wavelength of 460 nm for the MeOSuc-AAPV-AMC substrate.[4]
Data Analysis
-
Calculate Reaction Rates: For each well, determine the rate of the reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve (RFU/min).
-
Normalize Data: Express the reaction rates as a percentage of the uninhibited control (positive control). % Inhibition = 100 - [ (V_inhibitor / V_positive_control) * 100 ]
-
Generate Dose-Response Curve: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine IC50: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit the data to a sigmoidal dose-response curve and determine the IC50 value. The IC50 is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.[7][8]
Diagram 2: IC50 Determination from Dose-Response Curve
Caption: A graphical representation of an IC50 curve.
Trustworthiness and Self-Validation
To ensure the reliability of the results, the following controls are essential:
-
Blank Control: Contains all reagents except the enzyme. This accounts for any background fluorescence from the substrate or buffer.
-
Positive Control (No Inhibitor): Represents 100% enzyme activity and is used for normalization.
-
Negative Control (Known Inhibitor): Using a well-characterized HNE inhibitor like Sivelestat validates the assay's ability to detect inhibition.
-
DMSO Control: Ensures that the solvent concentration used to dissolve the inhibitor does not significantly affect enzyme activity.
Conclusion
This application note provides a comprehensive and robust protocol for the determination of the inhibitory potency of this compound against Human Neutrophil Elastase. By adhering to the detailed steps and incorporating the appropriate controls, researchers can obtain reliable and reproducible data to advance the development of novel anti-inflammatory therapeutics.
References
-
Brinkmann, V., Reichard, U., Goosmann, C., et al. (2004). Neutrophil extracellular traps kill bacteria. Science, 303(5663), 1532-1535. [Link]
-
Casanova-Acebes, M., et al. (2013). Rhythmic modulation of the hematopoietic niche through neutrophil clearance. Cell, 153(5), 1025-1035. [Link]
-
Korkmaz, B., Horwitz, M. S., Jenne, D. E., & Gauthier, F. (2010). Neutrophil elastase, proteinase 3, and cathepsin G as therapeutic targets in human diseases. Pharmacological reviews, 62(4), 726–759. [Link]
-
Pham, C. T. (2006). Neutrophil serine proteases: specific regulators of inflammation. Nature reviews. Immunology, 6(7), 541–550. [Link]
-
Papayannopoulos, V., & Zychlinsky, A. (2009). NETs: a new strategy for using old weapons. Trends in immunology, 30(11), 513–521. [Link]
-
BPS Bioscience. (n.d.). Neutrophil Elastase Inhibitor Screening Assay Kit. [Link]
-
Sienkiewicz, M., & Głowacka, A. (2021). Human neutrophil elastase in the progression of cancer. Postepy higieny i medycyny doswiadczalnej (Online), 75(1), 69-79. [Link]
-
Davidson College. (n.d.). IC50 Determination. EdX. [Link]
-
Wikipedia. (2024, October 27). IC50. [Link]
-
Cer, R. Z., Mudunuri, U., Stephens, R., & Lebeda, F. J. (2009). IC50-to-Ki converter. BMC bioinformatics, 10, 293. [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Crocetti, L., et al. (2020). Molecular manipulation of the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold to obtain new human neutrophil elastase (HNE) inhibitors. European journal of medicinal chemistry, 187, 111953. [Link]
-
Lerman, B., et al. (2018). Neutrophil elastase in the tumor microenvironment. Steroids, 133, 96-103. [Link]
-
Hilbert, M., et al. (2002). Cartilage degradation by stimulated human neutrophils: elastase is mainly responsible for cartilage damage. Bioorganic chemistry, 30(2), 119–133. [Link]
-
Alarcón, P., et al. (2021). Neutrophils in the Pathogenesis of Rheumatoid Arthritis and Systemic Lupus Erythematosus: Same Foe Different M.O. Frontiers in immunology, 12, 636898. [Link]
-
Crocetti, L., et al. (2019). A patenting perspective on human neutrophil elastase (HNE) inhibitors (2014-2018) and their therapeutic applications. Expert opinion on therapeutic patents, 29(7), 555–571. [Link]
-
Jakimiuk, K., et al. (2021). Development and validation of a fluorometric method for the determination of neutrophil elastase activity in human plasma. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1016–1028. [Link]
-
Von Nussbaum, F., et al. (2015). Neutrophil elastase inhibitors for the treatment of (cardio)pulmonary diseases: into clinical testing with pre-adaptive pharmacophores. Bioorganic & medicinal chemistry letters, 25(20), 4370–4381. [Link]
-
Menou, A., et al. (2018). The impaired proteases and anti-proteases balance in Idiopathic Pulmonary Fibrosis. Matrix biology, 68-69, 382-403. [Link]
-
Lerman, B., et al. (2017). Infiltrating myeloid cells exert protumorigenic actions via neutrophil elastase. Molecular cancer research, 15(9), 1138–1152. [Link]
Sources
- 1. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4-hydroxynonenal in the pathogenesis and progression of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. courses.edx.org [courses.edx.org]
- 8. IC50 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vivo Analgesic Activity of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
These application notes provide a comprehensive guide for the in vivo evaluation of the analgesic properties of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, a novel compound belonging to the indazolone class of molecules. Indazolone derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including analgesic and anti-inflammatory effects[1][2]. This document outlines the scientific rationale and detailed protocols for assessing both centrally and peripherally mediated analgesic activities using established rodent models. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality, interpretable data for preclinical drug development.
Introduction to this compound
This compound is a heterocyclic organic compound with a core indazolone scaffold. While extensive research exists on the broader class of indazoles and indazolones for various therapeutic applications including oncology and inflammation, the specific analgesic profile of this trimethylated tetrahydroindazolone derivative warrants detailed investigation[3][4]. The structural features of this molecule suggest potential interactions with key targets in pain signaling pathways.
Presumed Mechanism of Action: Opioidergic Pathway Involvement
Based on studies of analogous indazolone derivatives, a primary hypothesized mechanism of action for the analgesic effects of this compound is its interaction with the opioidergic system[1][5]. Specifically, it is postulated to act as an agonist at opioid receptors, such as the μ-opioid receptor, which are pivotal in modulating pain perception at both the spinal and supraspinal levels[5][6]. Activation of these G-protein coupled receptors leads to a cascade of intracellular events, ultimately resulting in reduced neuronal excitability and inhibition of nociceptive signal transmission. Further investigation into its affinity for different opioid receptor subtypes (μ, δ, and κ) is recommended to fully elucidate its pharmacological profile.
In Vivo Analgesic Assays: A Multi-Modal Approach
To comprehensively evaluate the analgesic potential of this compound, a battery of in vivo assays is recommended. This multi-modal approach allows for the characterization of its efficacy against different pain modalities (thermal and chemical) and helps to distinguish between central and peripheral mechanisms of action.
Assessment of Central Analgesic Activity
Central analgesia is typically mediated by the brain and spinal cord. The following thermal nociception models are industry-standard for evaluating centrally acting analgesics[6][7].
The hot plate test is a classic method for assessing the response to a thermal stimulus, primarily reflecting supraspinal analgesic mechanisms[6][8].
Protocol 1: Hot Plate Test
Objective: To evaluate the centrally mediated analgesic effect of this compound against thermal pain.
Materials:
-
Hot plate apparatus with adjustable temperature control (e.g., Ugo Basile)
-
Transparent glass cylinder to confine the animal on the hot plate surface
-
Test compound: this compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose or sterile saline with 5% DMSO)
-
Positive control: Morphine sulfate (5 mg/kg, subcutaneous)[9]
-
Experimental animals: Male Swiss albino mice (20-30 g)[10]
-
Syringes and needles for administration
Procedure:
-
Acclimatization: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment[8][10].
-
Apparatus Setup: Set the hot plate temperature to 55 ± 0.5°C[7][11]. Clean the surface with 70% ethanol between trials[10].
-
Grouping: Randomly divide the animals into experimental groups (n=6-8 per group):
-
Group I: Vehicle control
-
Group II: Positive control (Morphine)
-
Group III-V: Test compound at varying doses (e.g., 10, 20, 40 mg/kg)
-
-
Baseline Latency: Gently place each mouse on the hot plate and record the baseline latency to a nociceptive response (paw licking, flicking, or jumping). A cut-off time of 30 seconds is implemented to prevent tissue damage[8].
-
Dosing: Administer the vehicle, positive control, or test compound via the desired route (e.g., intraperitoneal or oral).
-
Post-Dosing Latency: At predetermined time points (e.g., 30, 60, 90, and 120 minutes) after administration, place the mice back on the hot plate and record the reaction latency.
-
Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
The tail-flick test measures the latency of a reflexive withdrawal of the tail from a noxious thermal stimulus and is indicative of a spinal-mediated analgesic response[12][13].
Protocol 2: Tail-Flick Test
Objective: To assess the spinal analgesic activity of this compound.
Materials:
-
Tail-flick analgesia meter (e.g., Columbus Instruments)[14]
-
Animal restrainer
-
Test compound, vehicle, and positive control (Morphine)
-
Experimental animals: Male Wistar rats (150-200 g) or mice
-
Syringes and needles
Procedure:
-
Acclimatization: Acclimate the animals to the testing environment and restrainers prior to the experiment.
-
Apparatus Setup: Calibrate the heat source to provide a baseline tail-flick latency of 2-4 seconds. Set a cut-off time of 10-15 seconds to prevent tissue injury[13].
-
Grouping and Dosing: Group and dose the animals as described in the hot plate test protocol.
-
Baseline Latency: Gently place the animal in the restrainer and position the tail over the heat source. Record the time taken for the animal to flick its tail away from the heat.
-
Post-Dosing Latency: Measure the tail-flick latency at various time intervals post-administration (e.g., 30, 60, 90 minutes).
-
Data Analysis: Analyze the data by comparing the post-treatment latencies to the baseline values and between groups. The %MPE can also be calculated as in the hot plate test.
Assessment of Peripheral Analgesic Activity
Peripheral analgesics act at the site of injury or inflammation to reduce the generation of nociceptive signals.
This model is highly sensitive for evaluating peripherally acting analgesics[6][9]. Intraperitoneal injection of acetic acid induces visceral pain, characterized by abdominal constrictions and stretching of the hind limbs (writhing)[15][16].
Protocol 3: Acetic Acid-Induced Writhing Test
Objective: To determine the peripheral analgesic efficacy of this compound.
Materials:
-
Test compound, vehicle, and positive control (e.g., Diclofenac sodium, 10 mg/kg)[16]
-
Experimental animals: Male Swiss albino mice (20-30 g)[9]
-
Observation chambers
-
Stopwatch
-
Syringes and needles
Procedure:
-
Acclimatization and Grouping: Acclimate and group the animals as previously described.
-
Dosing: Administer the test compound, vehicle, or positive control (typically 30-60 minutes before acetic acid injection).
-
Induction of Writhing: Inject 0.1 ml/10g of body weight of the acetic acid solution intraperitoneally to each mouse[16].
-
Observation: Immediately after the injection, place the mouse in an individual observation chamber and allow a 5-minute latency period. Then, count the number of writhes for a period of 10-15 minutes[9][16].
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of analgesic activity (inhibition of writhing) is calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Data Presentation and Interpretation
For clarity and ease of comparison, all quantitative data should be summarized in tables. Statistical analysis, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test), should be performed to determine the significance of the observed effects. A p-value of <0.05 is typically considered statistically significant.
Table 1: Hypothetical Data from Hot Plate Test
| Treatment Group | Dose (mg/kg) | Mean Latency (sec) ± SEM (at 60 min) | % MPE |
| Vehicle Control | - | 8.5 ± 0.7 | - |
| Morphine | 5 | 25.2 ± 1.8 | 77.7 |
| Test Compound | 10 | 12.1 ± 1.1 | 16.7 |
| Test Compound | 20 | 18.9 ± 1.5 | 48.4 |
| Test Compound | 40 | 23.8 ± 2.0* | 71.2 |
| p < 0.05 compared to Vehicle Control |
Table 2: Hypothetical Data from Acetic Acid-Induced Writhing Test
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes ± SEM | % Inhibition |
| Vehicle Control | - | 45.2 ± 3.1 | - |
| Diclofenac | 10 | 12.8 ± 1.5 | 71.7 |
| Test Compound | 10 | 30.5 ± 2.4 | 32.5 |
| Test Compound | 20 | 21.1 ± 1.9 | 53.3 |
| Test Compound | 40 | 15.3 ± 1.6 | 66.1 |
| p < 0.05 compared to Vehicle Control |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for in vivo analgesic screening.
Hypothesized Signaling Pathway
Caption: Postulated opioidergic signaling cascade.
References
- Benchchem. (n.d.). This compound.
- RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening.
- Wikipedia. (2023). Hot plate test.
- Pharmacology Discovery Services. (n.d.). Visceral Pain, Acetic Acid-Induced Writhing.
- ConductScience. (n.d.). Rodent Hot/Cold Plate Pain Assay.
- IMPReSS. (n.d.). Tail Flick.
- UCSF IACUC. (n.d.). Hot Plate Test.
- SAS Publishers. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica.
- Wikipedia. (2023). Tail flick test.
- Neuroscience Project. (n.d.). Tail Flick 疼痛閃尾測試.
- SlidePlayer. (n.d.). Analgesia Hot Plat Test.
- PubMed. (n.d.). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice.
- Taylor & Francis Group. (2011). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels.
- Taylor & Francis Group. (2011). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels.
- Significance and Symbolism. (2025). Acetic acid-induced writhing method: Significance and symbolism.
- Taylor & Francis. (n.d.). Tail flick test – Knowledge and References.
- Asian Journal of Research in Chemistry. (n.d.). Review on Analgesic activity using Tail Immersion Method.
- YouTube. (2021). Acetic Acid induced Writhing Method.
- International Journal of Innovative Science and Research Technology. (n.d.). Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods.
- ACS Omega. (2023). Involvement of the Opioidergic Mechanism in the Analgesic Potential of a Novel Indazolone Derivative: Efficacy in the Management of Pain, Neuropathy, and Inflammation Using In Vivo and In Silico Approaches.
- Scirp.org. (2014). In-Vivo Models for Management of Pain.
- ResearchGate. (2024). (PDF) Assays in analgesic studies.
- PubMed. (2003). Synthesis and antiinflammatory activity of novel indazolones.
- National Institutes of Health. (n.d.). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors.
- PubMed. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes.
- PubMed. (2008). Synthesis, analgesic and anti-inflammatory evaluation of some new 3H-quinazolin-4-one derivatives.
- PubChem. (n.d.). This compound.
- National Institutes of Health. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- PubMed. (2024). Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action.
- PubChem. (n.d.). Indazol-4-one, 3,6,6-trimethyl-1-phthalazin-1-yl-1,5,6,7-tetrahydro.
- ijpar. (n.d.). [Research article] In-vivo analgesic, anti-inflammatory and central nervous system - locomotor activities of certain synthesized.
- PubMed Central. (n.d.). Synthesis, in vivo and in silico analgesic and anti-inflammatory studies of α-D-ribofuranose derivatives.
- PubMed Central. (2021). An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives.
- Pharmacogn J. (2023). Evaluation of In vivo Analgesic and Anti-inflammatory Activity of Oroxyulum indicum, Baicalein, Chrysin with Phytochemical Analysis and Molecular Docking Study.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and antiinflammatory activity of novel indazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Hot plate test - Wikipedia [en.wikipedia.org]
- 7. ijisrt.com [ijisrt.com]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 12. Tail flick test - Wikipedia [en.wikipedia.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. web.mousephenotype.org [web.mousephenotype.org]
- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 16. saspublishers.com [saspublishers.com]
Application Notes and Protocols for Cell-Based Cytotoxicity Assessment of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Introduction: Unveiling the Cytotoxic Profile of a Novel Indazole Derivative
3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a bicyclic heterocyclic molecule belonging to the indazole class.[1] Derivatives of indazole are of significant interest in medicinal chemistry, exhibiting a wide array of pharmacological activities, including potential as kinase inhibitors for cancer therapy and as anti-inflammatory agents.[2][3] Some substituted indazoles have demonstrated significant cytotoxic activity against various cancer cell lines.[4][5][6] Given this precedent, a thorough evaluation of the cytotoxic potential of this compound is a critical step in its preclinical assessment. While this compound has been investigated for its opioid receptor agonism, its effects on cell viability and proliferation remain to be fully characterized.[1]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of this compound. We will delve into the principles of multiple, mechanistically distinct cell-based assays, offer detailed step-by-step protocols, and provide insights into data interpretation. This multi-assay approach ensures a robust and comprehensive understanding of the compound's cellular effects.
Strategic Selection of Cytotoxicity Assays: A Multi-Faceted Approach
No single assay can fully capture the complexity of cytotoxicity.[7][8] Therefore, we advocate for a multiparametric approach, employing assays that probe different cellular vulnerabilities. This strategy allows for a more complete picture of the potential mechanisms of cell death induced by this compound. Here, we will focus on three cornerstone assays:
-
MTT Assay: Measures mitochondrial metabolic activity, serving as an indicator of overall cell viability and proliferation.[9][10]
-
Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells, indicating loss of plasma membrane integrity, a hallmark of necrosis.[11][12]
-
Caspase-3/7 Assay: Detects the activity of key executioner caspases, providing a specific marker for apoptosis (programmed cell death).[13][14][15]
By combining these assays, researchers can distinguish between cytostatic effects (inhibition of proliferation), necrotic cell death, and apoptotic cell death.
Figure 1: Overall experimental workflow for assessing cytotoxicity.
Protocol 1: MTT Assay for Metabolic Viability
Principle and Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9][16] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17] The amount of formazan produced is directly proportional to the number of metabolically active cells.[10] This assay is a robust indicator of cell viability and is widely used for cytotoxicity screening.[18]
Figure 2: Mechanism of the MTT assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture the chosen cell line (e.g., HepG2, A549, or a cell line relevant to the compound's intended target) to ~80% confluency.
-
Trypsinize and resuspend the cells in complete culture medium to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. It is advisable to use a broad concentration range initially (e.g., 0.1 µM to 100 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different compound concentrations. Include vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[9]
-
Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[17]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17]
-
Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[9]
-
Data Analysis
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the % Viability against the compound concentration (log scale) to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) from the curve.
| Parameter | Recommended Value |
| Cell Line | Application-dependent (e.g., HepG2, A549) |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentrations | 0.1 µM - 100 µM (initial screen) |
| Incubation Time | 24, 48, 72 hours |
| MTT Concentration | 0.5 mg/mL |
| Wavelength | 570 nm |
Protocol 2: LDH Release Assay for Membrane Integrity
Principle and Rationale
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[11][12] The LDH assay is a colorimetric method that measures the amount of LDH released from cells, which is proportional to the number of lysed cells.[12] This assay is a reliable indicator of cytotoxicity mediated by necrosis or late-stage apoptosis.
Figure 3: Principle of the LDH release assay.
Step-by-Step Protocol
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as described in the MTT assay protocol (Steps 1 and 2). It is crucial to set up wells for three types of controls:
-
Vehicle Control: Cells treated with the vehicle only (spontaneous LDH release).
-
Positive Control (Maximum LDH Release): Cells treated with a lysis buffer (provided in most commercial kits) 1 hour before the end of the incubation period.
-
No-Cell Control: Medium only (background absorbance).
-
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.[19]
-
Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate. Be cautious not to disturb the cell monolayer.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst).
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[20]
-
-
Absorbance Measurement:
-
Add 50 µL of a stop solution (if required by the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[20]
-
Data Analysis
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Vehicle Control) / (Absorbance of Positive Control - Absorbance of Vehicle Control)] x 100
-
-
Plot the % Cytotoxicity against the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
| Parameter | Recommended Value |
| Cell Line | Same as MTT assay |
| Seeding Density | 5,000 - 10,000 cells/well |
| Supernatant Volume | 50 µL |
| Reaction Incubation | 30 minutes at room temperature |
| Wavelength | 490 nm |
Protocol 3: Caspase-3/7 Assay for Apoptosis Detection
Principle and Rationale
Caspases are a family of proteases that are key mediators of apoptosis.[21] Caspase-3 and Caspase-7 are executioner caspases that, once activated, cleave numerous cellular proteins, leading to the characteristic morphological changes of apoptosis.[21][22] This assay utilizes a proluminescent or fluorogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[13][15] The resulting luminescent or fluorescent signal is proportional to the amount of active caspase-3/7 in the cell population.
Figure 4: Mechanism of a luminescent Caspase-3/7 assay.
Step-by-Step Protocol
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as described in the MTT assay protocol (Steps 1 and 2). Use opaque-walled 96-well plates suitable for luminescence or fluorescence measurements.[14]
-
Include a positive control for apoptosis (e.g., cells treated with staurosporine or camptothecin).
-
-
Assay Reagent Addition:
-
Prepare the caspase-3/7 reagent according to the manufacturer's protocol. This is typically a single-reagent addition that contains the substrate and cell lysis components.
-
Allow the plate and the reagent to equilibrate to room temperature.
-
Add a volume of the caspase-3/7 reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
-
Incubation and Signal Measurement:
-
Mix the contents of the wells by gentle shaking on a plate shaker for 1-2 minutes.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis
-
Subtract the background reading (from no-cell control wells) from all other readings.
-
Express the data as fold-change in caspase activity relative to the vehicle control.
-
Fold Change = Luminescence of Treated Cells / Luminescence of Vehicle Control
-
-
Plot the fold change against the compound concentration.
| Parameter | Recommended Value |
| Plate Type | Opaque-walled 96-well plate |
| Positive Control | Staurosporine (1 µM) or Camptothecin (10 µM) |
| Reagent Addition | "Add-mix-measure" format |
| Incubation | 1-2 hours at room temperature |
| Measurement Mode | Luminescence or Fluorescence |
Interpreting the Data: Building a Cytotoxicity Profile
By integrating the results from these three assays, a detailed cytotoxicity profile of this compound can be constructed.
-
Scenario 1: High MTT IC₅₀, Low LDH Release, Low Caspase Activity: The compound is likely non-cytotoxic at the tested concentrations.
-
Scenario 2: Low MTT IC₅₀, Low LDH Release, Low Caspase Activity: The compound may be cytostatic, inhibiting cell proliferation without directly killing the cells.
-
Scenario 3: Low MTT IC₅₀, High LDH Release, Low Caspase Activity: The primary mechanism of cell death is likely necrosis, characterized by loss of membrane integrity.
-
Scenario 4: Low MTT IC₅₀, Low LDH Release, High Caspase Activity: The compound induces apoptosis.
-
Scenario 5: Low MTT IC₅₀, High LDH Release, High Caspase Activity: The compound may induce apoptosis, with secondary necrosis occurring at later time points or higher concentrations.
Figure 5: Data analysis and interpretation pipeline.
Conclusion
The protocols and framework detailed in this application note provide a robust starting point for characterizing the cytotoxic effects of this compound. By employing a multi-assay strategy, researchers can gain valuable insights into the compound's safety profile and potential mechanisms of action, which are essential for guiding further drug development efforts.
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- This compound. (n.d.). Benchchem.
- MTT assay protocol. (n.d.). Abcam.
- Caspase-Glo® 3/7 Assay Protocol. (2023). Promega Corporation.
- Neutral Red Uptake Cytotoxicity Assay Protocol. (n.d.). Quality Biological.
- Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics.
- Rakib, E. M., et al. (2007). In Vitro Cytotoxicity Evaluation of Some Substituted Indazole Derivatives.Letters in Drug Design & Discovery, 4(7), 467-470.
- Cell Viability Assays. (2013). Assay Guidance Manual. National Center for Biotechnology Information (US).
- MTT Proliferation Assay Protocol. (2015). ResearchGate.
- Protocol for Cell Viability Assays. (2022). BroadPharm.
- Design, Synthesis, and Cytotoxic Activities of Indole and Indazole-Based Stilbenes. (2023). Chemistry & Biodiversity, 20(4), e202300368.
- LDH-Glo™ Cytotoxicity Assay Technical Manual. (2023). Promega Corporation.
- LDH cytotoxicity assay. (2024). protocols.io.
- Parboosing, R., et al. (2016). Cell-based Assays for Assessing Toxicity: A Basic Guide.Medicinal Chemistry, 13(1), 13-21.
- LDH Assay. (n.d.). Cell Biologics Inc.
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLoS ONE, 6(11), e26908.
- ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. (2003).
- Apoptosis Marker Assays for HTS. (2021). Assay Guidance Manual. National Center for Biotechnology Information (US).
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2022). RSC Medicinal Chemistry, 13(5), 536-559.
- New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (2022). Molecules, 27(23), 8235.
- Neutral Red Uptake Assay. (n.d.). RE-Place.
- DB-ALM Protocol n° 46 : BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test. (n.d.). European Commission.
- ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. (2003).
- Cell-based Assays for Assessing Toxicity: A Basic Guide. (2018). ResearchGate.
- In vitro cell-based assays to test drugs – A Review. (2023). Applied Chemical Engineering, 8(4).
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
- Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit. (n.d.). AAT Bioquest.
- Caspase-3/7 Activity Plate Reader Assay Kit, Green. (n.d.). STEMCELL Technologies.
- CellEvent Caspase-3/7 Green Flow Cytometry Assay Kit. (n.d.). Thermo Fisher Scientific.
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2024). International Journal of Molecular Sciences, 25(1), 1.
- A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. (2023). Journal of Materials Research and Technology, 27, 1859-1873.
- Synthesis and Cytotoxic Activity of Tetrazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones. (2019). Pharmaceutical Chemistry Journal, 53(8), 705-709.
- This compound. (n.d.). PubChem.
- 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. (2021). European Journal of Medicinal Chemistry, 213, 113174.
- Tetrahydroindazole inhibitors of CDK2/cyclin complexes. (2021). European Journal of Medicinal Chemistry, 214, 113232.
- Indazol-4-one, 3,6,6-trimethyl-1-phthalazin-1-yl-1,5,6,7-tetrahydro. (n.d.). PubChem.
- 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4h-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5h)-ones: Synthesis and Biological Activity. (2022). Molecules, 27(17), 5693.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Design, Synthesis, and Cytotoxic Activities of Indole and Indazole-Based Stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
- 7. Cell-based Assays for Assessing Toxicity: A Basic Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.kr]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 16. broadpharm.com [broadpharm.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cellbiologics.com [cellbiologics.com]
- 21. stemcell.com [stemcell.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one synthesis
Technical Support Center: Synthesis of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your target compound.
Reaction Overview: The Foundation
The principal and most reliable method for synthesizing this compound is the cyclocondensation reaction between 2-acetyldimedone and a hydrazine source, typically hydrazine hydrate.[1] This reaction proceeds via a nucleophilic attack by the hydrazine on one of the ketone functionalities of the triketone, followed by an intramolecular cyclization and dehydration to form the stable, fused pyrazole-cyclohexenone ring system.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis, providing clarity on foundational aspects of the reaction.
Q1: What is the optimal solvent for this reaction and why?
A: Tetrahydrofuran (THF) is the most effective and widely recommended solvent.[1] Its efficacy is attributed to its high boiling point, which is suitable for reflux conditions, and its ability to solubilize both the 2-acetyldimedone starting material and the reaction intermediates. While other polar aprotic solvents like dimethylformamide (DMF) or alcohols like ethanol have been tested, they generally result in lower yields (≤60%), often due to poor solubility of key intermediates which can lead to precipitation and incomplete reaction.[1]
Q2: How critical is the stoichiometry of hydrazine hydrate?
A: The stoichiometry is highly critical. A slight excess of hydrazine hydrate (typically 1.2 equivalents) is recommended to ensure the complete consumption of the limiting reagent, 2-acetyldimedone.[1] However, a large excess should be avoided. Excessive hydrazine can lead to the formation of side products, such as hydrazones, which complicate the purification process.[2] Precise measurement of reactants is paramount for achieving high yield and purity.
Q3: Can I use a different hydrazine source, such as phenylhydrazine?
A: Yes, substituted hydrazines like phenylhydrazine can be used. However, this will result in an N-substituted indazole product (e.g., 1-phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one), not the parent compound.[3] The reaction mechanism remains similar, but the properties and biological activity of the final product will be different. If the N-unsubstituted indazole is the target, hydrazine hydrate or hydrazine sulfate are the appropriate reagents.
Q4: What are the primary advantages of using microwave-assisted synthesis?
A: The main advantages are significantly reduced reaction times and improved yields.[1] Microwave irradiation accelerates the cyclization by efficiently and uniformly heating the reaction mixture, reducing reaction times from several hours under conventional reflux to as little as 10-30 minutes.[1] This rapid heating also minimizes the formation of degradation products and other side reactions that can occur during prolonged heating, often leading to higher purity (97-99% by HPLC) and yields (80-85%).[1]
Troubleshooting Guide: Navigating Experimental Challenges
This section is structured to provide direct solutions to specific problems you may encounter during the synthesis.
Q5: My reaction yield is consistently low (<50%). What are the likely causes?
A: Low yields are a common issue that can stem from several factors. Here is a systematic approach to diagnosing the problem:
-
Incomplete Reaction: The most frequent cause. Verify completion using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or increasing the temperature. For conventional heating, ensure the reflux is vigorous. For microwave synthesis, a slight increase in temperature (e.g., from 120°C to 140°C) may be beneficial.[1]
-
Sub-optimal Solvent: Ensure you are using a high-purity, dry THF. Water content can interfere with the reaction. Using alternative solvents like ethanol is known to decrease yields.[1]
-
Incorrect Stoichiometry: As discussed in the FAQs, insufficient hydrazine hydrate will leave unreacted starting material. Re-verify the molar equivalents of your reagents.[1]
-
Degradation: If the reaction is heated for an excessively long period, especially at high temperatures, degradation of the product can occur. This is less of a concern with the more controlled microwave method.
Q6: I am observing a significant impurity in my crude product analysis (NMR/LC-MS). What could it be and how do I prevent it?
A: The formation of side products is a key challenge. Here are the most common culprits:
-
Hydrazone Formation: If an excess of hydrazine is used or if the reaction conditions are not optimal for cyclization, a hydrazone derivative of the starting material may form.[2] This can be minimized by carefully controlling the stoichiometry (1.2 equivalents of hydrazine hydrate is optimal).[1]
-
Dimerization: Under certain conditions, intermediates can dimerize, leading to high-molecular-weight impurities.[1] This is often mitigated by maintaining appropriate reaction concentrations and ensuring efficient stirring to prevent localized high concentrations of reactive species.
-
Incomplete Cyclization: An intermediate where the hydrazine has added to the ketone but has not yet cyclized and dehydrated might be present. This is typically resolved by ensuring the reaction goes to completion with adequate heating and time.
Q7: The reaction appears to stall and does not proceed to completion. What should I do?
A: A stalled reaction is often related to temperature or reagent activity.
-
Temperature Control: For conventional reflux, ensure your heating mantle and condenser are functioning correctly to maintain a consistent reflux temperature. For microwave reactors, confirm the set temperature is being reached and maintained.[1]
-
Reagent Quality: Hydrazine hydrate can degrade over time. Use a fresh bottle or verify the concentration of your current stock. The 2-acetyldimedone starting material should also be pure.
-
Catalyst (if applicable): While this reaction is typically uncatalyzed, some general indazole syntheses use acid or base catalysts.[4] If you are attempting a modified procedure, ensure the catalyst is active and used in the correct amount. For this specific synthesis, however, thermal energy is the primary driver.
Q8: I'm struggling with the purification of the final product. What are the best practices?
A: Purification can be challenging due to the product's polarity.
-
Column Chromatography: This is the standard laboratory-scale method. A silica gel column is effective. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increase the polarity to elute your product. The exact gradient will depend on the impurities present.
-
Recrystallization: If the crude product is relatively pure, recrystallization can be an effective final polishing step. Experiment with different solvent systems, such as ethyl acetate/hexane or isopropanol/water mixtures.
-
Automated Chromatography: For larger scales or higher throughput, automated systems like Centrifugal Partition Chromatography (CPC) have been shown to be effective.[1]
Data Summary & Visualization
Table 1: Comparison of Synthesis Methods
| Parameter | Conventional Reflux | Microwave-Assisted Synthesis |
| Reaction Time | 2–4 hours | 10–30 minutes |
| Typical Yield | 65–70% | 80–85% |
| Purity (HPLC) | 92–95% | 97–99% |
| Primary Advantage | Simple setup | Speed and higher purity |
| Primary Disadvantage | Longer time, potential for side reactions | Requires specialized equipment |
(Data synthesized from Benchchem[1])
Diagram 1: General Synthesis Workflow
Caption: High-level workflow for the synthesis of the target compound.
Diagram 2: Troubleshooting Decision Tree
Caption: A decision tree to systematically troubleshoot common synthesis issues.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis
-
To a 10 mL microwave reaction vessel, add 2-acetyldimedone (e.g., 0.5 g, 2.74 mmol).
-
Add dry tetrahydrofuran (THF, 5 mL).
-
Add hydrazine hydrate (1.2 equivalents).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120-140°C for 10-30 minutes. Monitor the pressure to ensure it remains within safe limits.
-
After cooling, transfer the reaction mixture to a round-bottom flask.
-
Remove the THF under reduced pressure.
-
Purify the resulting crude residue by silica gel column chromatography.
(Protocol adapted from Benchchem[1])
Protocol 2: Conventional Reflux Synthesis
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-acetyldimedone in THF.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Heat the mixture to a vigorous reflux and maintain for 2-4 hours.
-
Monitor the reaction progress using TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the solvent via rotary evaporation.
-
Purify the crude product using silica gel column chromatography.
References
- This compound - Benchchem.
- Indazole synthesis - Organic Chemistry Portal.
- Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. J. Org. Chem. 2012, 77, 7, 3127–3133.
- Synthesis and Cytotoxic Activity of Tetrazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones. ResearchGate.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Med. Chem., 2024,15, 2300-2338.
- Introducing new and effective catalysts for the synthesis of pyridazino[1,2-a]indazole, indazolo[2,1-b]phthalazine and pyrazolo[1,2-b]phthalazine derivatives. Sci Rep 11, 23795 (2021).
- Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Introducing new and effective catalysts for the synthesis of pyridazino[1,2-a]indazole, indazolo[2,1-b]phthalazine and pyrazolo[1,2-b]phthalazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Improving yield in 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one synthesis
An Application Scientist's Guide to Optimizing the Synthesis of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Introduction: The Synthetic Challenge
This compound is a heterocyclic compound that serves as a crucial scaffold in medicinal chemistry, notably in the development of novel analgesic agents that interact with opioid receptors.[1][2] Its synthesis, while straightforward in principle, presents several challenges related to yield, purity, and reaction efficiency. This guide provides a technical, experience-driven framework for researchers to troubleshoot common issues and optimize their synthetic protocols.
The predominant and most established method for synthesizing this indazolone is the cyclocondensation reaction between 2-acetyldimedone and a hydrazine derivative, typically hydrazine hydrate.[1] This process relies on the formation of a stable pyrazole ring fused to a cyclohexenone core.
Core Synthesis & Mechanism
Q1: What is the fundamental reaction mechanism for the synthesis of this compound?
The synthesis proceeds via a cyclocondensation reaction. The mechanism involves an initial nucleophilic attack by hydrazine on one of the carbonyl groups of the 2-acetyldimedone, a triketone. This is followed by an intramolecular cyclization and dehydration to form the stable indazole ring. The process is mechanistically similar to aspects of the Fischer indole synthesis.[1]
The key steps are:
-
Enolization: The β-diketone system of 2-acetyldimedone exists in equilibrium with its enol tautomer, which enhances the reactivity of the carbonyl carbons.
-
Hydrazone Formation: One molecule of hydrazine attacks a carbonyl group to form a hydrazone intermediate.[3]
-
Intramolecular Cyclization: The terminal nitrogen of the hydrazine moiety then attacks the remaining carbonyl group in the acetyl side chain.
-
Dehydration: The resulting intermediate eliminates a molecule of water to yield the final aromatic indazole ring system.
Caption: Fig. 1: Reaction Mechanism Pathway
Troubleshooting Guide: From Low Yields to Impurities
This section addresses the most common issues encountered during synthesis in a problem-cause-solution format.
Q2: My reaction yield is consistently low (<60%). What are the probable causes and how can I fix this?
Low yield is the most frequent complaint. The root cause can typically be traced to reaction conditions, stoichiometry, or side reactions.
Probable Cause 1: Incomplete Reaction or Slow Kinetics Under conventional heating, the reaction can be slow, requiring several hours to reach completion. If the reaction is stopped prematurely, a significant amount of starting material will remain, lowering the isolated yield.
-
Solution:
-
Increase Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared.
-
Optimize Temperature: Ensure the reaction is maintained at a consistent reflux temperature. For solvents like Tetrahydrofuran (THF), this is around 66°C, but higher temperatures can be beneficial.
-
Adopt Microwave Synthesis: Modern protocols utilize microwave irradiation to dramatically accelerate the reaction. This technique can reduce reaction times from 2-4 hours to as little as 10-30 minutes while simultaneously improving yields.[1]
-
Probable Cause 2: Incorrect Stoichiometry The ratio of hydrazine hydrate to 2-acetyldimedone is critical. While a 1:1 molar ratio is theoretically required, an excess of hydrazine is often used to drive the reaction to completion. However, a large excess can lead to byproduct formation.
-
Solution:
-
Use a slight excess of hydrazine hydrate, typically in the range of 1.1 to 1.2 equivalents.[1]
-
Ensure the accurate weighing of both reactants. Hydrazine hydrate is often an aqueous solution, so its concentration must be known and accounted for.
-
Probable Cause 3: Competing Side Reactions Side reactions, such as dimerization of intermediates or over-oxidation, can consume starting materials and reduce the final yield.[1] These are often exacerbated by prolonged reaction times and high temperatures under non-inert conditions.
-
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions.
-
Controlled Heating: Microwave-assisted synthesis is particularly effective at minimizing side reactions due to its rapid and uniform heating, which reduces the overall time the mixture spends at high temperatures.[1]
-
Caption: Fig. 2: Troubleshooting Workflow for Low Yield
Q3: The final product is difficult to purify and appears contaminated. What should I investigate?
Purification challenges usually stem from unreacted starting materials or the presence of closely related byproducts.
Probable Cause 1: Unreacted 2-Acetyldimedone If the reaction is incomplete, the starting triketone will contaminate the crude product. Its polarity is different from the indazolone, but it can sometimes co-crystallize.
-
Solution:
-
Column Chromatography: This is the most reliable method for separation. A silica gel column using a gradient of ethyl acetate in hexanes is typically effective.
-
Recrystallization: If chromatography is not an option, carefully select a recrystallization solvent system. A mixture of ethanol and water or ethyl acetate and heptane can work well. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurity remains in solution.
-
Probable Cause 2: Solvent Choice Leading to Poor Solubility The choice of solvent is critical for both the reaction and the workup. While THF is preferred for the reaction, alternatives can cause issues.
-
Solution:
-
Tetrahydrofuran (THF) is the solvent of choice due to its ability to dissolve the intermediates and its suitable boiling point for reflux.[1]
-
Solvents like ethanol or dimethylformamide (DMF) have been shown to result in lower yields (≤60%), partly due to poor solubility of reaction intermediates, which can lead to a heterogeneous mixture and incomplete reaction.[1]
-
FAQs for Yield & Efficiency Optimization
Q4: How can I significantly increase both reaction speed and yield?
The single most effective change from traditional methods is the adoption of microwave-assisted synthesis . This technology provides rapid, uniform heating to the reaction mixture, overcoming the kinetic barriers much more efficiently than conventional oil bath reflux.
| Parameter | Conventional Method | Microwave Method |
| Reaction Time | 2–4 hours | 10–30 minutes |
| Typical Yield | 65–70% | 80–85% |
| Purity (HPLC) | 92–95% | 97–99% |
| Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis. Data sourced from Benchchem.[1] |
Q5: Are there specific considerations for scaling up this synthesis for industrial production?
Yes, scaling up from the lab bench (5-10 g) to industrial batches (50-100 kg) requires significant process adjustments to maintain safety, efficiency, and cost-effectiveness.
| Parameter | Lab-Scale | Industrial-Scale |
| Batch Size | 5–10 g | 50–100 kg |
| Heating | Oil bath / Heating mantle | Jacketed reactors |
| Purification | Manual Column Chromatography | Automated Centrifugal Partition Chromatography (CPC) |
| Solvent Handling | Evaporation | THF recovery and recycling systems |
| Typical Yield | 80–85% | 75–80% |
| Table 2: Comparison of Lab-Scale vs. Industrial-Scale Parameters. Data sourced from Benchchem.[1] |
The slight drop in yield on an industrial scale is common and often accepted in exchange for higher throughput and lower operational costs per unit.[1]
Validated Experimental Protocol
Microwave-Assisted Synthesis of this compound
This protocol is adapted from established microwave-assisted methods.[1]
Materials:
-
2-Acetyldimedone (e.g., 0.5 g, 2.74 mmol)
-
Hydrazine hydrate (1.2 equivalents)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Microwave synthesis vial (10 mL) with a stir bar
Procedure:
-
Preparation: Place 2-acetyldimedone (0.5 g) and a magnetic stir bar into a 10 mL microwave synthesis vial.
-
Solvent Addition: Add 5 mL of anhydrous THF to the vial and stir until the solid is fully dissolved.
-
Reagent Addition: Carefully add hydrazine hydrate (1.2 equivalents) to the solution.
-
Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters to hold at a temperature between 100–140°C for a duration of 10–30 minutes with active stirring.
-
Cooling: After the irradiation cycle is complete, allow the vial to cool to room temperature.
-
Workup:
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the THF solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by silica gel column chromatography or recrystallization.
-
References
-
Indazolone synthesis. Organic Chemistry Portal.[Link]
-
Indazole synthesis. Organic Chemistry Portal.[Link]
-
Synthesis and Cytotoxic Activity of Tetrazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones. ResearchGate.[Link]
-
Straightforward synthesis of indazolones (1 and 2). Reaction conditions. ResearchGate.[Link]
-
Optimization of reaction conditions for the synthesis of indazolones. ResearchGate.[Link]
-
1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4h-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5h)-ones: Synthesis and Biological Activity. ResearchGate.[Link]
-
Mechanism of dimedone preparation. Chemistry Stack Exchange.[Link]
-
Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.[Link]
-
Solved 1. Synthesis of Dimedone and Derivatives A Multistep. Chegg.com.[Link]
-
Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts.[Link]
-
Dimedone: A Versatile Molecule in the synthesis of various heterocycles. SIRJANA JOURNAL.[Link]
-
organic chemistry practice - making dimedone. YouTube.[Link]
Sources
Stability issues of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one in solution
An authoritative guide for researchers and drug development professionals on the stability of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one in solution.
Technical Support Center: this compound
Welcome to the technical support resource for this compound (CAS: 16315-16-5). This molecule belongs to the 1,5,6,7-tetrahydro-4H-indazol-4-one class, a scaffold of significant interest in medicinal chemistry for developing novel therapeutics, including human neutrophil elastase (HNE) inhibitors and opioid receptor agonists.[1][2]
Due to its specific chemical structure, researchers may encounter stability issues when working with this compound in solution. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the integrity and reproducibility of your experiments.
Section 1: Core Stability Concerns & FAQs
This section addresses the most common questions regarding the handling, storage, and inherent chemical properties of this compound.
FAQ 1: What are the primary factors influencing the stability of this compound in solution?
The stability of this compound, like similar heterocyclic ketones, is primarily influenced by a combination of environmental and chemical factors.[3][4]
-
Tautomerism: The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold exists in two primary tautomeric forms: the 1H- and 2H-isomers.[2] The equilibrium between these forms is highly dependent on the solvent's polarity.[2] For the 3,6,6-trimethyl derivative, computational models suggest the 2H-tautomer is slightly more stable in DMSO.[5][6] This dynamic equilibrium can affect reactivity and degradation pathways.
-
Hydrolysis: The presence of water, especially in non-optimal pH conditions, can lead to hydrolytic degradation of the indazolone core. Some related indazolone derivatives have shown half-lives of over an hour in aqueous buffers, but this can vary significantly with substitution patterns.[2]
-
Oxidation: The compound can be susceptible to oxidation, particularly if exposed to air (oxygen) over extended periods in solution.[1] This can be accelerated by light or the presence of metal ions.
-
Temperature and Light: Elevated temperatures accelerate all degradation processes.[3] Exposure to UV light can cause photodegradation, so protection from light is crucial for both solid and solution forms.[3][4]
FAQ 2: How should I prepare and store a stock solution?
Proper preparation and storage of stock solutions are critical to prevent degradation and ensure experimental consistency.
-
Solvent Selection: For initial stock solutions, a high-purity, anhydrous aprotic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power. Tetrahydrofuran (THF) is also a suitable option.[1]
-
Preparation: Always use high-purity solvents. To prepare a stock solution, allow the solid compound to equilibrate to room temperature before opening the vial to prevent moisture condensation. Dissolve the solid completely, using gentle warming or sonication if necessary, but avoid excessive heat which can promote degradation.[3]
-
Storage Conditions: Stock solutions should be stored at -20°C or -80°C for long-term stability. They should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. The storage vials should be tightly sealed and protected from light by using amber vials or by wrapping them in foil. For maximum stability, purging the headspace of the vial with an inert gas like argon or nitrogen can prevent oxidation.[3]
FAQ 3: I observe a change in the color of my solution. What does this indicate?
A visible change in the appearance of the solution, such as a shift in color from colorless/pale yellow to a darker shade, is a strong indicator of chemical degradation.[3] If you observe this, the solution should be discarded. It is recommended to prepare a fresh solution from the solid stock and re-verify its purity and concentration before use.
Section 2: Troubleshooting Experimental Issues
This section provides a structured approach to diagnosing and solving common problems encountered during experiments.
Issue 1: Inconsistent or non-reproducible results in biological assays.
Inconsistent biological activity is one of the most common consequences of compound instability.
-
Potential Cause: Degradation of the compound in the aqueous assay medium. While a DMSO stock may be stable, the compound can degrade rapidly upon dilution into aqueous buffers, cell culture media, or plasma, which may contain metabolic enzymes.[2]
-
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Always prepare working solutions fresh from a validated stock solution immediately before each experiment. Do not store compounds in aqueous buffers for extended periods.
-
Minimize Incubation Time: If possible, design your assay to minimize the time the compound spends in the aqueous environment before the final measurement is taken.
-
Conduct a Stability Assessment: Perform a short-term stability test in your specific assay buffer. Incubate the compound in the buffer at the experimental temperature and analyze samples by HPLC at different time points (e.g., 0, 1, 2, 4, and 8 hours) to quantify the remaining parent compound.
-
Issue 2: HPLC analysis of my solution shows multiple or new peaks.
The appearance of unexpected peaks in an HPLC chromatogram is a clear sign of a purity or stability problem.
-
Potential Cause A: Tautomeric Interconversion. The two tautomers of the indazolone may separate under certain chromatographic conditions, leading to two distinct peaks even for a pure sample. The ratio of these peaks can change depending on the solvent used for sample preparation and the mobile phase composition.[2]
-
Potential Cause B: Degradation Products. New peaks that grow over time are indicative of degradation.
-
Troubleshooting Steps:
-
Analyze by LC-MS: Use mass spectrometry to determine the molecular weight of the species corresponding to each peak. Degradation products (e.g., from hydrolysis or oxidation) will have different masses than the parent compound. Tautomers will have the identical mass.
-
Vary Analytical Conditions: To investigate tautomerism, try altering the mobile phase (e.g., changing the pH or solvent) to see if the peak ratio changes, or if the peaks coalesce.
-
Re-analyze Solid Stock: Prepare a fresh solution from the solid material and inject it immediately to establish a baseline chromatogram (t=0). This helps differentiate between impurities present in the solid and degradation occurring in solution.
-
Below is a troubleshooting workflow for addressing inconsistent experimental results.
Caption: Troubleshooting workflow for inconsistent results.
Section 3: Protocols and Reference Data
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Materials: this compound (MW: 178.23 g/mol )[7], anhydrous DMSO, appropriate personal protective equipment (PPE), analytical balance, volumetric flask or microcentrifuge tubes.
-
Procedure:
-
Calculate the required mass of the compound. For 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 178.23 g/mol * (1000 mg / 1 g) = 1.78 mg.
-
Weigh out the calculated mass of the solid compound into a sterile tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex or sonicate the solution until the solid is completely dissolved.
-
Aliquot the stock solution into single-use amber vials, purge with nitrogen or argon if possible, and store at -20°C or below.
-
Protocol 2: Short-Term Stability Assessment in Aqueous Buffer
-
Preparation: Prepare a 1 mM intermediate solution by diluting your 10 mM DMSO stock in acetonitrile. Prepare your aqueous assay buffer (e.g., PBS, pH 7.4).
-
Initiation (T=0): Dilute the 1 mM intermediate solution into the pre-warmed (e.g., 37°C) assay buffer to achieve your final target concentration (e.g., 10 µM). The final DMSO/acetonitrile concentration should be low (e.g., <1%) and consistent across all samples. Immediately take an aliquot, quench with an equal volume of cold acetonitrile, and inject it into the HPLC system. This is your T=0 reference.
-
Incubation: Incubate the remaining solution at the desired temperature (e.g., 37°C), protected from light.
-
Time Points: At subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), remove aliquots, quench with cold acetonitrile, and analyze by HPLC.
-
Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample by comparing the peak area of the parent compound. Remaining (%) = (Peak Area at Tx / Peak Area at T0) * 100.
Reference Data: Stability of Related Indazolones
The following table provides context on the stability of structurally related 1,5,6,7-tetrahydro-4H-indazol-4-ones, highlighting the significant impact of the local environment (aqueous buffer vs. plasma).
| Compound Type | Condition | Half-Life (t½) | Reference |
| Bromo-substituted indazolone (9a) | Aqueous Buffer | > 1 hour | [2] |
| Di-bromo-substituted indazolone (9b) | Aqueous Buffer | ~ 4 hours | [2] |
| Acyl-substituted indazolone (6a/7a) | Human Plasma | ~ 6 minutes | [2] |
This data is for related compounds and should be used as a general guide. Stability of this compound must be determined empirically.
Section 4: Key Degradation Pathways
Understanding the potential chemical transformations is key to mitigating stability issues. The diagram below illustrates the main factors that can compromise the integrity of the compound in solution.
Caption: Factors influencing the stability of the compound.
References
- Benchchem. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors.
-
ResearchGate. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Retrieved from [Link]
- Benchchem. (n.d.). Storage and stability guidelines for 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one.
-
ResearchGate. (2022). Synthesis and Cytotoxic Activity of Tetrazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Indazol-4-one, 3,6,6-trimethyl-1-phthalazin-1-yl-1,5,6,7-tetrahydro-. Retrieved from [Link]
-
Scribd. (n.d.). Factors Affecting Stability of Formulations. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,5,6,7-tetrahydro-4H-benzimidazol-4-one derivatives from 2,6-bis(hydroxyimino)cyclohexan-1-one. Retrieved from [Link]
-
MDPI. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one and.... Retrieved from [Link]
-
ResearchGate. (n.d.). 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones: Synthesis and Biological Activity. Retrieved from [Link]
-
Sciforum. (2021). Synthesis of a novel series of substituted1-(3,6-dimethyl-4- phe- nyl-1 H-indazol-5-yl) ethan-1-one derivatives and evaluations. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C10H14N2O | CID 1878753 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming poor solubility of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one in assays
Technical Support Center: 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Introduction
This compound is a heterocyclic molecule with a fused pyrazole and cyclohexenone ring system that has garnered significant interest for its pharmacological activities, including potent opioid receptor agonism.[1] Despite its therapeutic potential, its utility in high-throughput screening and in vitro assays is frequently hampered by a classic drug development challenge: poor aqueous solubility. This guide provides researchers, scientists, and drug development professionals with a structured, in-depth approach to understanding and overcoming the solubility challenges associated with this compound, ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when working with this compound. The answers provide not only solutions but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Q1: My compound precipitated immediately when I diluted my DMSO stock into my aqueous assay buffer. What is happening and how can I prevent it?
A1: This is a classic case of a compound exceeding its kinetic solubility .[2][3] You have created a supersaturated solution by introducing a highly concentrated DMSO stock into an aqueous environment where the compound is less soluble. The DMSO concentration in the final assay medium is likely too low to maintain the compound in solution.
Immediate Troubleshooting Steps:
-
Reduce Final Compound Concentration: The simplest first step is to test a lower final concentration of the compound. Poor solubility can often mask true biological activity, and a lower, fully dissolved concentration may still be effective.[4]
-
Decrease the "Solvent Shock": Instead of a single large dilution, try a serial dilution method. First, dilute the DMSO stock into an intermediate solution that contains a higher percentage of organic solvent or other solubilizing agents before the final dilution into the assay buffer. This gradual change in solvent polarity can help keep the compound in solution.
-
Increase Final DMSO Concentration: Determine the maximum DMSO concentration your assay can tolerate without affecting the biological system (e.g., enzyme activity, cell viability). Many cell-based assays can tolerate up to 0.5% DMSO, while biochemical assays might tolerate 1-2%. If your current concentration is lower, cautiously increasing it may solve the problem. Always run a vehicle control with the matching DMSO concentration.[5]
Q2: What is the best organic solvent for making a high-concentration stock solution of this compound?
A2: While Dimethyl Sulfoxide (DMSO) is the most common choice for initial solubilization in drug discovery due to its broad solubilizing power, it is not the only option.[6] For this compound, a systematic approach is recommended.
Solvent Selection Strategy:
-
Primary Choice (DMSO): Start with 100% DMSO. It is effective for a wide range of compounds and is compatible with most downstream applications at low final concentrations.
-
Alternative Polar Aprotic Solvents: If DMSO is problematic (e.g., interferes with the assay, causes unacceptable toxicity), consider N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). They have similar solubilizing properties.
-
Alcohols: Ethanol can be a good choice, particularly if the final formulation needs to be biocompatible. However, its lower polarity compared to DMSO may result in a lower maximum stock concentration.
The following table provides a comparison of common starting solvents.
| Solvent | Polarity Index | Pros | Cons |
| DMSO | 7.2 | Excellent solubilizing power; low volatility. | Can be toxic to cells at >0.5%; may precipitate on dilution. |
| DMF | 6.4 | Good alternative to DMSO. | Higher volatility; potential toxicity. |
| Ethanol | 4.3 | Biocompatible; less toxic than DMSO/DMF. | Lower solubilizing power for lipophilic compounds. |
| PEG 400 | - | Excellent co-solvent; low toxicity. | High viscosity; may interfere with some assays. |
A systematic solvent screening protocol is provided in the "Protocols" section below.
Q3: The structure of the compound has nitrogen atoms in the indazole ring. Can I use pH modification to improve its solubility in my aqueous buffer?
A3: Absolutely. This is an excellent and often underutilized strategy. The indazole ring contains basic nitrogen atoms. In an acidic environment (lower pH), these nitrogens can become protonated, creating a positively charged species. This ionization dramatically increases the molecule's interaction with polar water molecules, thereby increasing its aqueous solubility.[7][8]
Practical Steps:
-
Predict pKa: Use computational tools (e.g., MarvinSketch, Chemicalize) to predict the pKa of the basic nitrogens. The solubility will be most sensitive to pH changes within ~2 units of the pKa value.[7]
-
Experimental Validation: Prepare a series of buffers at different pH values (e.g., from pH 5.0 to 7.4). Add a small, consistent amount of your compound's DMSO stock to each buffer and visually or instrumentally (e.g., via nephelometry) assess precipitation.[9]
-
Assay Compatibility: Crucially, you must confirm that your biological system (e.g., target protein, cells) is stable and functional at the pH that best solubilizes your compound.
A detailed protocol for testing pH-dependent solubility is provided below.
Q4: I am limited in the concentration of DMSO I can use. What other "solubility enhancers" or excipients can I add to my assay buffer?
A4: When the primary solvent isn't enough, using co-solvents or other excipients is the next logical step.[5] These agents work by making the aqueous buffer more "hospitable" to the hydrophobic compound.
Recommended Options:
-
Co-solvents: These are water-miscible organic solvents that reduce the overall polarity of the buffer.[10][11]
-
Polyethylene Glycol (PEG 400): Often effective at 1-5% (v/v). It is biocompatible and widely used in formulations.[12]
-
Propylene Glycol (PG): Similar to PEG 400, it can be used in the 1-5% range.
-
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[][14] They act as "molecular buckets" to encapsulate the poorly soluble compound, presenting a soluble complex to the aqueous environment.[15]
-
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD): This is a common and effective choice for parenteral and in vitro use.[16] Start by testing concentrations from 1 to 10 mM in your final assay buffer.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another excellent option, often used in pharmaceutical formulations for its high solubilizing capacity.[17]
-
Critical Control: For any excipient you add, you must run a vehicle control containing the same concentration of that excipient to ensure it does not interfere with your assay readout.[5]
Q5: How can I be sure that the low activity I'm seeing is real and not just a result of the compound precipitating out of solution at the assay concentration?
A5: This is a critical question for data integrity. Undissolved compound is not bioavailable to the target, leading to a false negative or an artificially high IC50 value.[4]
Validation Workflow:
-
Visual Inspection: Before and after the assay incubation, visually inspect your assay plate (e.g., against a black background with side lighting). Look for cloudiness, schlieren lines, or visible precipitate.
-
Nephelometry: For a more quantitative measure, use a plate reader capable of nephelometry (light scattering). This can detect sub-visible precipitation.
-
Centrifugation & HPLC/LC-MS: This is the gold standard. Prepare a sample of your compound in the final assay buffer at the highest concentration tested. Incubate under assay conditions. Centrifuge the sample at high speed to pellet any precipitate. Carefully take an aliquot of the supernatant and measure the compound concentration using a calibrated HPLC or LC-MS method. The measured concentration is the true, soluble concentration of your compound under assay conditions.
This workflow helps distinguish between thermodynamic solubility (the true equilibrium solubility) and kinetic solubility (the concentration at which precipitation begins from a stock solution).[18][19]
Troubleshooting & Experimental Workflows
The following diagram and protocols provide a systematic approach to resolving solubility issues.
Troubleshooting Decision Tree
This workflow guides the user from the initial observation of precipitation to a logical sequence of solutions.
Caption: A decision tree for troubleshooting compound precipitation.
Protocol 1: Systematic Solvent Screening for Stock Solutions
Objective: To identify the optimal solvent for creating a high-concentration primary stock of this compound.
Materials:
-
Compound powder
-
Solvents: DMSO, DMF, Ethanol (anhydrous), PEG 400
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Weigh out 1-2 mg of the compound into four separate microcentrifuge tubes.
-
To the first tube, add a small, precise volume of DMSO (e.g., 20 µL) to achieve a high target concentration (e.g., 50-100 mM).
-
Vortex vigorously for 2-3 minutes. If the solid does not dissolve, gently warm the tube (to ~30-40°C) and vortex again.
-
If the solid dissolves, the solvent is suitable at this concentration. If not, add another small aliquot of solvent to decrease the target concentration and repeat step 3.
-
Repeat steps 2-4 for DMF, Ethanol, and PEG 400.
-
Record the highest concentration at which the compound fully dissolves for each solvent.
-
Quality Control: After 24 hours of storage at room temperature and 4°C, visually inspect the stock solutions for any crystal formation, indicating the solution is not thermodynamically stable.
Protocol 2: pH-Dependent Solubility Assessment
Objective: To determine if lowering the pH of the aqueous buffer increases the solubility of the compound.
Materials:
-
High-concentration compound stock (e.g., 50 mM in DMSO)
-
Buffers: Prepare a set of 100 mM phosphate or citrate-phosphate buffers at pH 7.4, 6.5, 6.0, and 5.5.
-
96-well clear flat-bottom plate
-
Plate reader capable of absorbance or nephelometry (optional)
Procedure:
-
Dispense 198 µL of each buffer into separate wells of the 96-well plate (in triplicate).
-
Add 2 µL of the 50 mM compound stock to each well (this creates a 1:100 dilution, final concentration 500 µM, 1% DMSO).
-
Add 2 µL of DMSO (without compound) to a separate set of wells for each buffer to serve as a blank/vehicle control.
-
Seal the plate and shake for 5-10 minutes at room temperature.
-
Let the plate sit for 1-2 hours.
-
Assessment:
-
Visual: Inspect the plate for any signs of precipitation against a dark background.
-
Quantitative: Read the plate at a wavelength where the compound does not absorb (e.g., 600-700 nm) to measure light scattering (turbidity). A higher reading indicates more precipitation.
-
-
Identify the lowest pH at which no significant precipitation is observed. Confirm this pH is compatible with your biological assay.
Protocol 3: Utilizing Co-solvents and Cyclodextrins
Objective: To test the effectiveness of common excipients at solubilizing the compound in the final assay buffer.
Materials:
-
High-concentration compound stock (e.g., 50 mM in DMSO)
-
Final assay buffer (at its standard pH)
-
Excipient stocks: 20% PEG 400 (in water), 100 mM HP-β-CD (in water)
-
96-well plate and plate reader
Procedure:
-
Prepare a series of assay buffers containing different concentrations of the excipients. For example:
-
Buffer + 1% PEG 400
-
Buffer + 2% PEG 400
-
Buffer + 5% PEG 400
-
Buffer + 5 mM HP-β-CD
-
Buffer + 10 mM HP-β-CD
-
-
Create a set of vehicle control buffers with the same excipient concentrations but no compound to be added later.
-
Follow the procedure outlined in Protocol 2 (steps 1-6), using these modified buffers instead of the different pH buffers.
-
Compare the level of precipitation in each condition to the control buffer (with no excipients).
-
Critical Control: Run your biological assay with the vehicle control for the most effective excipient condition to ensure the excipient itself does not cause assay artifacts.
References
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
Al-Sabbagh, et al. (n.d.). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. [Link]
-
ResearchGate. (2023). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. [Link]
-
World Journal of Pharmaceutical Research. (2020). A REVIEW ON SOLUBILITY ENHANCEMENT BY CO-SOLVENCY AND ANTISOLVENT CRYSTALLIZATION TECHNIQUE. [Link]
-
Rowan University. (2025). Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction. [Link]
-
ACS Publications. (2017). Prediction of pH-Dependent Hydrophobic Profiles of Small Molecules from Miertus–Scrocco–Tomasi Continuum Solvation Calculations. [Link]
-
National Center for Biotechnology Information. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
-
SlideShare. (2015). solubility enhancement and cosolvency. [Link]
-
ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]
-
PubChem. This compound. [Link]
-
SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]
-
ResearchGate. (2012). Techniques to improve the solubility of poorly soluble drugs. [Link]
-
National Center for Biotechnology Information. (2014). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]
-
National Center for Biotechnology Information. (2022). Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid. [Link]
-
ResearchGate. (2012). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. [Link]
-
ResearchGate. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. [Link]
-
Khan Academy. pH and solubility. [Link]
-
National Center for Biotechnology Information. (2021). Aggregation versus inclusion complexes to solubilize drugs with cyclodextrins. A case study using sulphobutylether-β-cyclodextrins and remdesivir. [Link]
-
ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. [Link]
-
PubChem. Indazol-4-one, 3,6,6-trimethyl-1-phthalazin-1-yl-1,5,6,7-tetrahydro-. [Link]
-
National Center for Biotechnology Information. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction | Rowan [rowansci.com]
- 8. Khan Academy [khanacademy.org]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. wisdomlib.org [wisdomlib.org]
- 11. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 12. scispace.com [scispace.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Aggregation versus inclusion complexes to solubilize drugs with cyclodextrins. A case study using sulphobutylether-β-cyclodextrins and remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. enamine.net [enamine.net]
Navigating the Labyrinth of a Complex Spectrum: A Technical Guide to 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Welcome to the technical support center for the analysis of complex molecules. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals who are working with 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one and encountering challenges in interpreting its NMR spectra. The unique structural features of this heterocyclic ketone often lead to spectra that are far from straightforward. This resource provides a comprehensive, question-and-answer-based approach to troubleshoot common issues and fully elucidate the structure of this compound.
The Core Challenge: Tautomerism
The primary reason for the complexity of the NMR spectra of this compound is the existence of tautomers. This molecule can exist in equilibrium between the 1H- and 2H- tautomeric forms, and the position of this equilibrium is highly dependent on the solvent used for the NMR experiment.[1] This dynamic exchange can lead to peak broadening, the appearance of multiple sets of signals, and overlapping resonances, making a simple interpretation difficult.
A computational study by Pérez Medina et al. (2006) highlights that in a polar aprotic solvent like DMSO-d₆, both the 1H and 2H tautomers of this compound are present in a nearly equal ratio of approximately 45:55.[2] In contrast, in the solid state, the molecule tends to exist as a single tautomer.[2] This solvent-dependent behavior is a critical factor to consider when acquiring and interpreting NMR data.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why does my ¹H NMR spectrum show more signals than expected for a single structure?
A1: The presence of multiple tautomers is the most likely reason for the observation of extra signals in the ¹H NMR spectrum. In solvents like DMSO-d₆, you are likely observing a mixture of the 1H- and 2H-tautomers. Each tautomer will have its own distinct set of proton signals, effectively doubling the number of expected peaks.
Troubleshooting Steps:
-
Solvent Study: Acquire ¹H NMR spectra in a variety of deuterated solvents with different polarities (e.g., CDCl₃, acetone-d₆, methanol-d₄). A change in the solvent can shift the tautomeric equilibrium, leading to a simplification of the spectrum if one tautomer is favored.[1]
-
Variable Temperature (VT) NMR: Run the NMR experiment at different temperatures. If the extra signals are due to tautomerism, you may observe coalescence of the signals at higher temperatures as the rate of exchange between the tautomers increases. Conversely, at lower temperatures, the exchange may be slowed, leading to sharper signals for each individual tautomer.
Q2: I'm seeing very broad peaks in my proton spectrum. What could be the cause?
A2: Peak broadening is a common issue when dealing with molecules undergoing dynamic exchange processes on the NMR timescale.
Potential Causes and Solutions:
-
Intermediate Tautomeric Exchange: If the rate of interconversion between the 1H- and 2H-tautomers is comparable to the NMR timescale, significant line broadening will occur.
-
Solution: As mentioned above, variable temperature NMR is the best tool to address this. By either increasing or decreasing the temperature, you can move out of the intermediate exchange regime and obtain sharper signals.
-
-
Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant broadening of NMR signals.
-
Solution: Ensure your sample is of high purity. If you suspect metal contamination, you can try washing your compound with a chelating agent like EDTA.
-
-
Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, resulting in broader peaks.
-
Solution: Prepare a more dilute sample and re-acquire the spectrum.
-
Q3: The aliphatic region of my ¹H NMR is a complex mess of overlapping signals. How can I assign the protons?
A3: The overlapping signals in the aliphatic region, corresponding to the methylene protons of the cyclohexenone ring, are a common challenge. 2D NMR spectroscopy is indispensable for resolving these overlaps and establishing connectivity.
Recommended 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other. For example, you will see cross-peaks between the geminal protons on the same methylene group and between adjacent methylene protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. This is a powerful tool for assigning both the proton and carbon signals of the methylene groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for confirming the assignment of the quaternary carbon at position 6 and for correlating the methyl groups to their respective positions.
Predicted NMR Spectral Data
Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) | Notes |
| 3-CH₃ | ~2.3 - 2.5 | ~10 - 15 | Singlet in ¹H NMR. |
| 4 (C=O) | - | ~195 | Carbonyl carbon, readily identifiable in the ¹³C NMR.[3] |
| 5-CH₂ | ~2.4 - 2.6 | ~35 - 40 | Methylene protons adjacent to the carbonyl. |
| 6-C(CH₃)₂ | - | ~30 - 35 | Quaternary carbon. |
| 6,6-(CH₃)₂ | ~1.1 | ~25 - 30 | Two singlets in ¹H NMR, integrating to 3H each.[3] |
| 7-CH₂ | ~2.7 | ~45 - 50 | Methylene protons adjacent to the pyrazole ring.[3] |
| NH (1H or 2H) | Broad, variable (likely > 10 ppm) | - | Position and broadness are highly solvent-dependent. |
| 3-C | - | ~140 - 145 | Pyrazole ring carbon. |
| 3a-C | - | ~115 - 120 | Pyrazole ring carbon. |
| 7a-C | - | ~150 - 155 | Pyrazole ring carbon. |
Note: These are approximate values and can vary depending on the solvent and the dominant tautomeric form.
Experimental Workflow for Spectral Interpretation
For a systematic approach to interpreting the complex NMR spectra of this compound, the following workflow is recommended:
Visualizing Tautomerism
The tautomeric equilibrium is the central concept to grasp for this molecule. The following diagram illustrates the two major tautomers.
By understanding the underlying principles of tautomerism and employing a systematic, multi-technique approach, the complex NMR spectra of this compound can be confidently interpreted. This guide provides the foundational knowledge and troubleshooting strategies to empower researchers in their structural elucidation efforts.
References
-
Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415–420. Available at: [Link].
-
Cantini, L., et al. (2021). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. Bioorganic & Medicinal Chemistry Letters, 49, 128287. Available at: [Link].
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Available at: [Link].
-
The Royal Society of Chemistry. (2019). Supporting Information. Available at: [Link].
-
Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. ResearchGate. Available at: [Link].
-
SpectraBase. 4H-indazol-4-one, 1-(2-benzothiazolyl)-1,5,6,7-tetrahydro-3,6,6-trimethyl-. Available at: [Link].
-
O'Dell, D. K., & Nicholas, K. M. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar. Available at: [Link].
-
The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available at: [Link].
-
SpectraBase. 2,5,6,7-tetrahydro-4H-indazol-4-one. Available at: [Link].
-
PubChem. This compound. Available at: [Link].
-
Claramunt, R. M., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(17), 7436–7445. Available at: [Link].
-
Cantini, L., et al. (2021). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. National Institutes of Health. Available at: [Link].
-
PubChem. Indazol-4-one, 3,6,6-trimethyl-1-phthalazin-1-yl-1,5,6,7-tetrahydro-. Available at: [Link].
Sources
Technical Support Center: Mass Spectrometry of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Welcome to the technical support guide for the mass spectrometric analysis of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to help you navigate the common challenges associated with this analysis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the mass spectrometry of this compound, providing potential causes and step-by-step solutions.
Issue 1: I am not seeing the expected [M+H]⁺ ion for my compound.
Potential Causes:
-
Suboptimal Ionization Source Conditions: The settings on your electrospray ionization (ESI) source may not be ideal for this specific molecule.
-
In-source Fragmentation: The molecule might be fragmenting within the ion source before it can be detected as the intact protonated molecule.[1][2]
-
Sample Degradation: The compound may be unstable under the experimental conditions.[3]
-
Instrument Malfunction: There could be an issue with the mass spectrometer itself, such as a leak or a problem with the detector.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the absence of the [M+H]⁺ ion.
Issue 2: My mass spectrum shows multiple unexpected peaks, especially at M+23 and M+39.
Potential Causes:
-
Adduct Formation: In ESI, it is common for analyte molecules to form adducts with ions present in the mobile phase or from contaminants. The most frequent are sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts.[5][6]
-
Contaminated Solvents or Glassware: The source of sodium and potassium ions can be contaminated solvents, buffers, or glassware.
Step-by-Step Solution:
-
Confirm Adducts: Calculate the mass difference between your observed peaks and the expected mass of your compound. If the differences are approximately 22.99 Da for sodium and 39.10 Da for potassium, they are likely adducts.
-
Use High-Purity Solvents: Ensure you are using LC-MS grade solvents and freshly prepared mobile phases.
-
Improve Glassware Cleaning: Use a rigorous cleaning protocol for all glassware, or use single-use plasticware where appropriate.
-
Mobile Phase Modification: Adding a small amount of a proton source, like 0.1% formic acid, to the mobile phase can promote the formation of the [M+H]⁺ ion over metal adducts.
| Ion Species | Formula | Theoretical Exact Mass (Da) |
| [M+H]⁺ | C₁₀H₁₅N₂O⁺ | 179.1184 |
| [M+Na]⁺ | C₁₀H₁₄N₂ONa⁺ | 201.1004 |
| [M+K]⁺ | C₁₀H₁₄N₂OK⁺ | 217.0743 |
| [2M+H]⁺ | C₂₀H₂₉N₄O₂⁺ | 357.2290 |
| [2M+Na]⁺ | C₂₀H₂₈N₄O₂Na⁺ | 379.2110 |
| Note: The molecular formula of the compound is C₁₀H₁₄N₂O with a monoisotopic mass of 178.1106 Da.[7] |
Issue 3: The signal intensity of my analyte is low and inconsistent between runs.
Potential Causes:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of your target analyte, leading to poor quantitative performance.[8][9]
-
Poor Sample Preparation: Inadequate sample cleanup can introduce interfering substances.[3]
-
Instrument Contamination: A dirty ion source can lead to inconsistent signal.[10]
Step-by-Step Solution:
-
Evaluate Matrix Effects: A post-column infusion experiment can help identify regions of ion suppression or enhancement in your chromatogram.
-
Improve Chromatographic Separation: Modify your LC gradient to better separate the analyte from interfering matrix components.
-
Enhance Sample Cleanup: Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove matrix components before analysis.[3]
-
Use an Internal Standard: A stable isotope-labeled version of the analyte is the ideal internal standard to compensate for matrix effects.[11] If unavailable, a structural analog can be used.
-
Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ion source components.
Frequently Asked Questions (FAQs)
Q1: What is the expected protonated mass of this compound?
The molecular formula is C₁₀H₁₄N₂O, which has a monoisotopic mass of 178.1106 Da.[7] In positive ion mode ESI, you should primarily look for the protonated molecule, [M+H]⁺, at an m/z of 179.1184 .
Q2: What are the likely fragmentation patterns for this compound in MS/MS?
While a definitive fragmentation pattern requires experimental data, we can predict likely pathways based on the molecule's structure, which includes a ketone and a pyrazole ring. Common fragmentation reactions involve cleavages alpha to the carbonyl group and within the heterocyclic ring system.[12][13]
Caption: A hypothetical fragmentation pathway for [M+H]⁺.
Q3: Can in-source fragmentation be useful for this analysis?
Yes, while often considered an artifact, controlled in-source fragmentation (also known as cone-voltage fragmentation) can be used to generate fragment ions without the need for a tandem mass spectrometer (MS/MS).[1][14] This can provide structural information and help confirm the identity of the analyte. However, for quantification, it is generally desirable to minimize in-source fragmentation to maximize the signal of the precursor ion.
Q4: I am working with complex biological samples. How can I be sure I am accurately quantifying my analyte?
Accurate quantification in complex matrices requires careful method validation. Key considerations include:
-
Addressing Matrix Effects: As discussed in Issue 3, matrix effects are a major challenge.[15][16] The use of a stable isotope-labeled internal standard is the gold standard for correction.[11]
-
Selectivity: Use high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) to ensure you are detecting your analyte without interference from other compounds with the same nominal mass.
-
Calibration: Construct a calibration curve using matrix-matched standards or use the standard addition method to ensure accuracy.[11]
Q5: What are some general maintenance tips to ensure reliable data?
-
Regular Calibration: Calibrate your mass spectrometer regularly according to the manufacturer's recommendations to ensure mass accuracy.[17]
-
System Suitability Checks: Before running a batch of samples, inject a standard solution to verify that the system is performing as expected (e.g., checking for consistent retention time, peak shape, and intensity).
-
Preventative Maintenance: Adhere to a regular maintenance schedule for cleaning the ion source, checking gas and solvent lines, and other routine tasks.[10][18]
References
-
Lu, W., et al. (2010). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Journal of Proteome Research, 9(9), 4897-4903. [Link]
-
Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. [Link]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]
-
G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. [Link]
-
CABI. (n.d.). Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. [Link]
-
Wang, Y., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 1061-1062, 249-257. [Link]
-
Crawford, E. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. LCGC North America. [Link]
-
Scribd. (n.d.). Adduits ESI MS. [Link]
-
Chen, L., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography–electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 37(13), e9505. [Link]
-
Rahman, M. M., & Abd El-Aty, A. M. (2020). Matrix Effects and Application of Matrix Effect Factor. Journal of Chromatographic Science, 58(8), 753-761. [Link]
-
ResearchGate. (2018). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. [Link]
-
Cappiello, A., et al. (2019). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 1079, 1-16. [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]
-
GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. [Link]
-
ResearchGate. (n.d.). List of common adduct types in positive ionisation mode for ESI. [Link]
-
Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]
-
CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. [Link]
-
Dong, M. W. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America, 32(8), 564-573. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
ChemRxiv. (2019). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. [Link]
-
Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420. [Link]
-
Wikipedia. (2023). Electrospray ionization. [Link]
-
Pihlaja, K., et al. (2011). Electron ionization and electrospray mass spectra of diaryl-substituted enaminoketones and their thio analogs. European Journal of Mass Spectrometry, 17(3), 237-243. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Lopez-Hilfiker, F. D., et al. (2019). Constraining the response factors of an extractive electrospray ionization mass spectrometer for near-molecular aerosol speciation. Atmospheric Measurement Techniques, 12(11), 5845-5864. [Link]
-
Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20. [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]
-
ResearchGate. (2006). Surface-Enhanced Laser Desorption Ionization/Time-of-Flight Mass Spectrometry Reveals Significant Artifacts in Serum Obtained from Clot Activator–Containing Collection Devices. [Link]
-
Ovchinnikova, K., et al. (2021). Determination of Abundant Metabolite Matrix Adducts Illuminates the Dark Metabolome of MALDI-Mass Spectrometry Imaging Datasets. Analytical Chemistry, 93(24), 8447-8455. [Link]
-
Shariatgorji, M., et al. (2014). Quantitative Mass Spectrometry Imaging Protocols for Spatially Heterogeneous Samples. Journal of Visualized Experiments, (87), 51522. [Link]
-
Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]
-
Li, D., et al. (2019). A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry. Chemistry of Natural Compounds, 55(3), 453-459. [Link]
-
Hesse, M., Meier, H., & Zeeh, B. (1997). The Main Fragmentation Reactions of Organic Compounds. In Spectroscopic Methods in Organic Chemistry (pp. 247-285). Thieme. [Link]
-
van der Maas, M., et al. (2022). Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals. Environmental Science & Technology, 56(10), 6337-6348. [Link]
-
Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. [Link]
-
Hamilton, M. G., et al. (1981). Gas chromatographic/mass spectrometric evidence for the identification of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline as a normal constituent of rat brain. Its quantification and comparison to rat whole brain levels of dopamine. Biochemical Pharmacology, 30(17), 2461-2468. [Link]
Sources
- 1. In-source fragmentation [jeolusa.com]
- 2. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. gentechscientific.com [gentechscientific.com]
- 5. support.waters.com [support.waters.com]
- 6. learning.sepscience.com [learning.sepscience.com]
- 7. This compound | C10H14N2O | CID 1878753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. agilent.com [agilent.com]
- 11. Quantitative Mass Spectrometry Imaging Protocols for Spatially Heterogeneous Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. researchgate.net [researchgate.net]
- 17. gmi-inc.com [gmi-inc.com]
- 18. cgspace.cgiar.org [cgspace.cgiar.org]
Technical Support Center: Optimizing HNE Inhibitor Screening with 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Introduction: The Critical Role of HNE Inhibition and the Promise of Novel Indazolones
Human Neutrophil Elastase (HNE) is a powerful serine protease stored in the azurophilic granules of neutrophils.[1][2] While essential for host defense against pathogens, its dysregulation and excessive activity in the extracellular space can lead to devastating tissue damage.[2][3] This proteolytic imbalance is a key pathological driver in a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis.[4][5] Consequently, HNE has emerged as a high-value therapeutic target for the development of novel anti-inflammatory agents.[6]
The indazole and tetrahydro-indazolone scaffolds have shown significant promise for generating potent and selective HNE inhibitors.[4][7] Recent research into this class of molecules has led to the identification of compounds with inhibitory constants (Kᵢ) in the low nanomolar range.[7] This guide provides in-depth technical support for researchers working with a novel derivative, 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one (referred to hereafter as "Compound 1"), to ensure robust and reproducible results in HNE inhibitor screening campaigns.
Part 1: Foundational FAQs
This section addresses common initial questions regarding Compound 1 and the HNE inhibition assay.
Q1: What is the suspected mechanism of action for indazolone-based HNE inhibitors?
A1: Indazolone derivatives typically act as competitive, and often pseudoirreversible, inhibitors of HNE.[4][8] The mechanism involves the inhibitor binding to the enzyme's active site, which is composed of a catalytic triad of amino acids: Histidine-57, Aspartate-102, and Serine-195.[9] Molecular docking studies suggest that the inhibitor forms a stable complex within the active site, preventing the natural substrate from binding and being cleaved.[4][6] The formation of this enzyme-inhibitor complex is crucial for inhibitory activity.
Q2: What are the critical first steps for handling Compound 1?
A2: Proper handling of your test compound is paramount.
-
Solubility Testing: Based on its chemical structure (C₁₀H₁₄N₂O), Compound 1 is predicted to have limited aqueous solubility.[10][11] Your first step should be to determine its solubility in various laboratory-grade solvents. Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot this stock into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C.
-
Final Assay Concentration: Crucially, the final concentration of DMSO in the assay well should be kept low (ideally ≤1%, and never exceeding 2%) to prevent solvent effects from interfering with enzyme activity.
Q3: What type of assay is standard for screening HNE inhibitors?
A3: The most common method is a colorimetric or fluorometric kinetic assay.[12] This assay uses a synthetic peptide substrate that mimics the natural target of HNE. A widely used substrate is N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA) .[13][14] HNE cleaves this substrate, releasing the chromophore p-nitroanilide (pNA), which absorbs light at 405-410 nm.[13] The rate of increase in absorbance is directly proportional to HNE activity. Fluorogenic substrates like MeOSuc-AAPV-AMC, which release the fluorescent AMC group, offer higher sensitivity.[15]
Part 2: Experimental Protocol and Optimization
This section provides a detailed, step-by-step protocol for a standard HNE inhibitor screening assay in a 96-well format.
Diagram: HNE Inhibition Screening Workflow
Caption: Workflow for HNE inhibitor screening from reagent prep to IC₅₀.
Detailed Protocol
1. Reagent Preparation:
-
Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5. Ensure the buffer is at room temperature before use.[16]
-
HNE Enzyme: Reconstitute lyophilized human neutrophil elastase in the assay buffer to a stock concentration (e.g., 1 mg/mL). Aliquot and store at -80°C. On the day of the assay, dilute the stock to a working concentration (e.g., 0.25 ng/µL) in ice-cold assay buffer.[16]
-
Substrate (MeOSuc-AAPV-pNA): Prepare a 10 mM stock solution in 100% DMSO.[13][16] On the day of the assay, dilute this stock to a 1 mM working solution in the assay buffer.[16]
-
Compound 1: Prepare a series of working solutions by performing serial dilutions of your high-concentration stock. A common approach is to prepare 10x concentrated serial dilutions in assay buffer containing a constant percentage of DMSO.
2. Assay Procedure (Final Volume: 200 µL/well):
-
Plate Setup: Design your 96-well plate layout to include the following controls in triplicate:
-
Blank: 180 µL Assay Buffer (No enzyme, no inhibitor).
-
Enzyme Control (100% Activity): 20 µL HNE + 160 µL Assay Buffer.
-
Inhibitor Wells: 20 µL HNE + 20 µL of each Compound 1 dilution + 140 µL Assay Buffer.
-
-
Pre-incubation: Add the enzyme, buffer, and inhibitor (or vehicle for the Enzyme Control) to the wells. Mix gently and pre-incubate the plate at 37°C for 10-15 minutes. This step is critical to allow the inhibitor to bind to the enzyme before the substrate is introduced.[16]
-
Reaction Initiation: Add 20 µL of the 1 mM substrate working solution to all wells to start the reaction.[16]
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 405 nm every 60 seconds for 15-30 minutes.[16]
Part 3: Troubleshooting Guide
Q: My Enzyme Control (100% activity) wells show a very low or no signal. What went wrong?
A: This points to an issue with the enzyme or substrate.
-
Cause 1: Inactive Enzyme. HNE may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Always use a fresh aliquot of the enzyme from -80°C storage for each experiment. Verify the activity of a new lot of enzyme upon receipt.
-
-
Cause 2: Substrate Degradation. The pNA substrate can degrade over time, especially if exposed to light or stored improperly.
-
Solution: Prepare fresh substrate working solution for each experiment. Store the DMSO stock at -20°C, protected from light.
-
-
Cause 3: Incorrect Buffer pH. HNE activity is optimal around pH 7.5-8.0.[15]
-
Solution: Double-check the pH of your assay buffer at the temperature of the experiment.
-
Q: I'm seeing high background absorbance in my Blank wells.
A: This suggests substrate auto-hydrolysis or contaminated reagents.
-
Cause 1: Substrate Instability. At non-optimal pH or temperature, the MeOSuc-AAPV-pNA substrate can slowly hydrolyze on its own.
-
Solution: Ensure the assay buffer pH is correct. Prepare substrate dilutions just before use and do not let them sit at room temperature for extended periods.
-
-
Cause 2: Contaminated Buffer. The buffer may be contaminated with a protease.
-
Solution: Use sterile, filtered buffer components and dedicated reagents for your HNE assay.
-
Q: My results are not reproducible between plates/days. Why?
A: Lack of reproducibility often stems from minor variations in protocol execution.
-
Cause 1: Pipetting Inaccuracy. Small volume errors, especially with concentrated enzyme or inhibitor stocks, can lead to large variations.
-
Cause 2: Temperature Fluctuations. Enzyme kinetics are highly sensitive to temperature.
-
Solution: Ensure the plate reader's incubation chamber is equilibrated to 37°C. Pre-warm all reagents (except the enzyme, which should be kept on ice until dilution) to room temperature.[18]
-
-
Cause 3: Inconsistent Incubation Times. The pre-incubation time for the enzyme and inhibitor must be consistent across all experiments.
-
Solution: Use a precise timer for the pre-incubation step. For high-throughput screening, consider using automated liquid handlers to minimize timing variability.
-
Q: Compound 1 appears to be a "tight-binding" inhibitor, and my IC₅₀ value shifts depending on the enzyme concentration. How do I handle this?
A: This is an important observation. Tight-binding inhibition occurs when the inhibitor's affinity for the enzyme is so high (Kᵢ is close to the enzyme concentration) that the standard IC₅₀ calculations are no longer valid.[19]
-
Solution 1: Lower the Enzyme Concentration. Reduce the HNE concentration in the assay as much as possible while still maintaining a robust signal-to-noise ratio. This can help move the assay out of the tight-binding regime.
-
Solution 2: Use the Morrison Equation. For data analysis, the standard four-parameter logistic fit for IC₅₀ may be inappropriate. You must use a specific binding model, such as the Morrison equation, which accounts for the enzyme concentration to determine an accurate Kᵢ value.[20]
-
Solution 3: Consult an Enzymologist. Characterizing tight-binding inhibitors requires specialized experimental design and data analysis. Collaboration with an expert is highly recommended.[19]
Part 4: Data Interpretation & Next Steps
Data Analysis
-
Calculate Reaction Rate (V₀): For each well, plot absorbance vs. time. The initial reaction rate (V₀) is the slope (ΔAbs/min) of the linear portion of this curve.
-
Correct for Background: Subtract the rate of the Blank wells from all other wells.
-
Calculate Percent Inhibition: % Inhibition = (1 - (Rate of Inhibitor Well / Rate of Enzyme Control Well)) * 100
-
Determine IC₅₀: Plot % Inhibition vs. the log of Compound 1 concentration. Fit the data using a non-linear regression model (variable slope, four parameters) to determine the IC₅₀, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[21][22][23]
Diagram: HNE Catalytic Mechanism and Inhibition
Caption: HNE's catalytic triad action and competitive inhibition by Compound 1.
Key Data Summary Table
| Parameter | Description | Typical Value/Goal |
| Enzyme Conc. | Final concentration of HNE in the well. | 0.5 - 1.0 nM |
| Substrate Conc. | Final concentration of MeOSuc-AAPV-pNA. Should be at or near the Kₘ. | 100 - 200 µM |
| DMSO Conc. | Final concentration of DMSO vehicle. | ≤ 1% |
| IC₅₀ | Half-maximal inhibitory concentration. | Goal: Low nM range[4][24] |
| Kᵢ | Inhibition constant, reflects binding affinity.[25] | Goal: Low nM range |
| Z'-factor | A measure of assay quality and robustness. | > 0.5 for a robust assay |
Next Steps
-
Selectivity Profiling: Once you have a confirmed potent inhibitor, it is critical to assess its selectivity. Test Compound 1 against other related serine proteases (e.g., trypsin, chymotrypsin, cathepsin G) and unrelated proteases to ensure it specifically targets HNE.
-
Mechanism of Inhibition Studies: Perform kinetic experiments by varying both substrate and inhibitor concentrations. Plotting the data using Lineweaver-Burk or Michaelis-Menten models can confirm the mode of inhibition (e.g., competitive, non-competitive).[25]
-
Cell-Based Assays: Transition from a biochemical assay to a more physiologically relevant cell-based model. For example, measure the ability of Compound 1 to inhibit HNE release or activity from stimulated primary human neutrophils.[2][15]
References
-
G. L. D. D. C. A. C. S. C. L. F. S. S. F. T. P. G. M. L. S. C. S. (n.d.). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. National Institutes of Health. [Link]
-
M. O. K. A. L. S. S. K. A. V. K. T. A. T. V. P. (n.d.). Optimization of N-benzoylindazole Derivatives as Inhibitors of Human Neutrophil Elastase. National Institutes of Health. [Link]
-
K. M. O. L. S. A. S. K. A. V. K. T. A. T. V. P. (2013). Optimization of N-Benzoylindazole Derivatives as Inhibitors of Human Neutrophil Elastase. Journal of Medicinal Chemistry, 56(10), 4064–4080. [Link]
-
K. M. O. L. S. A. S. K. A. V. K. T. A. T. V. P. (2013). Optimization of N‑Benzoylindazole Derivatives as Inhibitors of Human Neutrophil Elastase. Journal of Medicinal Chemistry, 56(10), 4064–4080. [Link]
-
K. E. K. M. (2022). Flavonoids as inhibitors of human neutrophil elastase. Postępy Higieny i Medycyny Doświadczalnej, 76, 285–301. [Link]
-
(n.d.). IC50 Determination. edX. [Link]
-
R. C. A. C. S. D. F. (2022). Peptide Human Neutrophil Elastase Inhibitors from Natural Sources: An Overview. Molecules, 27(5), 1731. [Link]
-
K. M. O. L. S. A. S. K. A. V. K. T. A. T. V. P. (2013). Optimization of N-Benzoylindazole Derivatives as Inhibitors of Human Neutrophil Elastase. Journal of Medicinal Chemistry. [Link]
-
(n.d.). Systematic representation mechanism of action of HNE.[22]. ResearchGate. [Link]
-
(2021, January 12). measuring enzyme inhibition by drugs. YouTube. [Link]
-
(n.d.). Troubleshooting of Competition (Inhibition) ELISA. Creative Biolabs Antibody. [Link]
-
G. O. M. K. B. S. (2024). Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition. International Journal of Molecular Sciences, 25(14), 7678. [Link]
-
(n.d.). Schematic representation of the human neutrophil elastase (HNE) life cycle. ResearchGate. [Link]
-
S. A. G. M. N. V. K. A. H. (2014). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 459, 24–31. [Link]
-
(n.d.). IC50. Wikipedia. [Link]
-
P. K. A. G. M. S. A. C. M. L. M. W. J. (2020). Identification and characterization of aptameric inhibitors of human neutrophil elastase. Journal of Biological Chemistry, 295(46), 15636–15647. [Link]
-
(n.d.). This compound. PubChem. [Link]
-
(n.d.). N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide, elastase substrate. Scientific Laboratory Supplies. [Link]
-
K. A. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
-
G. O. M. K. B. S. (2024). Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition. National Institutes of Health. [Link]
-
(2012, May 1). Mechanism of Action Assays for Enzymes. National Institutes of Health. [Link]
-
(n.d.). Neutrophil Elastase Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
(n.d.). Indazol-4-one, 3,6,6-trimethyl-1-phthalazin-1-yl-1,5,6,7-tetrahydro. PubChem. [Link]
Sources
- 1. Flavonoids as inhibitors of human neutrophil elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of N-benzoylindazole Derivatives as Inhibitors of Human Neutrophil Elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound | C10H14N2O | CID 1878753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
- 15. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. courses.edx.org [courses.edx.org]
- 22. m.youtube.com [m.youtube.com]
- 23. IC50 - Wikipedia [en.wikipedia.org]
- 24. figshare.com [figshare.com]
- 25. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
Technical Support Center: Enhancing the Antinociceptive Efficacy of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
From the desk of the Senior Application Scientist,
This guide serves as a technical resource for researchers, scientists, and drug development professionals investigating the antinociceptive properties of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one. Our goal is to move beyond simple protocols and provide a deeper understanding of the experimental choices you make, offering practical solutions to common challenges and exploring strategies to enhance the therapeutic potential of this compound. This document is structured as a series of frequently asked questions and troubleshooting scenarios that arise in a real-world laboratory setting.
Part 1: Foundational Concepts & Mechanism of Action
This section addresses the fundamental properties of the compound and the biological pathways it modulates.
Question: What is this compound, and what is its primary mechanism of action?
Answer: this compound is a bicyclic heterocyclic molecule composed of a fused pyrazole and cyclohexenone ring system.[1] Its significance in pharmacology stems from its activity as an opioid receptor agonist.[1]
The primary mechanism of its antinociceptive (pain-reducing) effect is through the activation of opioid receptors, particularly the μ-opioid and δ-opioid receptors.[1] It acts as a full agonist at the μ-opioid receptor, the same primary target for well-known analgesics like morphine.[1][2] Upon binding, it initiates a downstream signaling cascade within the neuron that ultimately inhibits the transmission of pain signals to the brain. This process typically involves:
-
Inhibition of adenylyl cyclase, leading to reduced cyclic adenosine monophosphate (cAMP).
-
Opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane.
-
Closing of voltage-gated calcium channels, which reduces neurotransmitter release from the presynaptic terminal.
Derivatives of this core structure have demonstrated potent antinociceptive effects with the potential for reduced gastrointestinal side effects compared to morphine, making it a compound of significant interest.[1][2]
Caption: General workflow for an in vivo antinociceptive assay.
Detailed Protocol: Hot Plate Test
This protocol is a classic method for evaluating centrally-mediated, thermal antinociception and is highly predictive of opioid analgesic activity. [3] Objective: To measure the latency of a thermal pain-induced response (paw licking or jumping) as an indicator of central analgesic efficacy.
Methodology:
-
Apparatus: Use a standard hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C. [4]2. Animal Selection & Acclimatization: Use rats or mice. Acclimatize animals to the testing room for at least 1 hour before the experiment. Handle animals gently to minimize stress.
-
Baseline Latency: Place each animal individually on the hot plate and start a stopwatch. Measure the time until the animal exhibits a nociceptive response (licking a hind paw or jumping). This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be strictly enforced. Animals with a baseline latency outside a predefined range (e.g., 5-15 seconds) should be excluded to reduce variability. [3]4. Grouping and Administration: Group and dose the animals as described in the writhing test protocol. Tramadol or morphine are suitable positive controls. [5]5. Post-Treatment Latency: At set time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the reaction latency again. [3]6. Data Analysis: Results are often expressed as the Maximum Possible Effect (% MPE), which normalizes the data relative to the cut-off time. % MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100
Part 3: Troubleshooting Guide
Even with robust protocols, unexpected results can occur. This section provides a logical framework for diagnosing and solving common experimental issues.
Question: My results show high variability between animals in the same treatment group. What are the common causes and solutions?
Answer: High intra-group variability is a frequent challenge that can mask true pharmacological effects. The root causes are often environmental or procedural.
-
Cause 1: Inadequate Acclimatization: Stress is a major confounding factor. Animals that are not properly accustomed to the lab environment, handling, and testing procedures may exhibit erratic behavior.
-
Solution: Ensure a minimum of one week of acclimatization to the facility. [6]For several days prior to the experiment, handle the animals and place them in the testing apparatus without administering any stimuli to habituate them.
-
-
Cause 2: Inconsistent Dosing: Errors in calculating dose volumes, improper administration technique (e.g., i.p. injection into the gut or fat pad instead of the peritoneal cavity), or issues with compound solubility can lead to variable drug exposure.
-
Solution: Double-check all dose calculations. Ensure the formulation is homogenous and the compound is fully dissolved or evenly suspended. For i.p. injections, use proper technique to ensure consistent delivery to the peritoneal cavity.
-
-
Cause 3: Subjective Bias in Scoring: If behavioral scoring is not blinded, subconscious bias can influence results.
-
Solution: The observer scoring the behavioral endpoints (e.g., writhes, paw licks) must always be blinded to the treatment groups.
-
Question: I am not observing a clear dose-response relationship. What should I check?
Answer: A lack of dose-dependency can indicate several issues, from the dose range selected to the compound's properties.
-
Cause 1: Incorrect Dose Range: The selected doses may be entirely on the plateau (all producing a maximal effect) or the sub-therapeutic portion of the dose-response curve.
-
Solution: Conduct a pilot study with a wider, logarithmic range of doses (e.g., 1, 10, 100 mg/kg) to identify the dynamic range of the compound's effect.
-
-
Cause 2: Receptor Saturation: At high doses, all available opioid receptors may be occupied, meaning further increases in dose will not produce a greater effect, leading to a plateau.
-
Solution: This is an expected pharmacological phenomenon. The goal is to identify the ED₅₀ (the dose that produces 50% of the maximal effect), which should fall within the rising part of the curve.
-
-
Cause 3: "Ceiling Effect" of the Assay: The test itself may have a physiological limit. For instance, in the tail-flick test, the maximum possible latency is limited by the cut-off time imposed to prevent tissue damage.
-
Solution: This is an inherent limitation of the model. Expressing data as % MPE helps normalize results but does not eliminate the ceiling. [7]
-
Caption: Troubleshooting decision tree for in vivo nociception assays.
Part 4: Strategies for Enhancing Antinociceptive Efficacy
The ultimate goal is to maximize the therapeutic effect. This section explores scientifically-grounded approaches to enhancing the compound's performance.
Question: How can I design an experiment to test for synergistic effects with other classes of analgesics?
Answer: Combining analgesics that act via different mechanisms is a clinically proven strategy to enhance pain relief while potentially reducing side effects. [8][9]Since this compound is an opioid agonist, a logical partner would be a Non-Steroidal Anti-Inflammatory Drug (NSAID), which primarily acts peripherally by inhibiting cyclooxygenase (COX) enzymes. [5] Experimental Design for Synergy:
-
Determine Individual ED₅₀ Values: First, establish the dose-response curves and calculate the ED₅₀ for your indazolone compound and the chosen NSAID (e.g., ketoprofen) individually in a relevant pain model like the acetic acid writhing test.
-
Isobolographic Analysis: This is the gold standard for evaluating drug interactions.
-
Administer the two drugs in combination at fixed-ratio fractions of their individual ED₅₀ values (e.g., 0.5 ED₅₀ of Drug A + 0.5 ED₅₀ of Drug B; 0.25 ED₅₀ of A + 0.75 ED₅₀ of B, etc.).
-
Determine the ED₅₀ of the combination.
-
Interpretation:
-
If the combination ED₅₀ is significantly less than the theoretical additive ED₅₀, the interaction is synergistic .
-
If it is equal, the interaction is additive .
-
If it is greater, the interaction is antagonistic .
-
-
Rationale: This approach demonstrates that the desired therapeutic effect can be achieved with lower doses of each compound, which is the primary goal of combination therapy. [8] Question: What is the role of structural modification in enhancing efficacy, and how does it relate to my research?
-
Answer: While your work may focus on the in vivo testing of a specific compound, understanding the role of medicinal chemistry is crucial for any drug development professional. Structural modification is the core principle of optimizing a lead compound. For the 1-phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one scaffold, research has shown that altering the substituents can dramatically change its pharmacological profile. [10] For example, modifying the phenyl ring has led to the development of potent dual μ-opioid receptor (MOR) and κ-opioid receptor (KOR) agonists. [10]Another study showed that adding dibromophenyl groups resulted in a novel opioid agonist with less gastrointestinal dysfunction than morphine. [2]These modifications can:
-
Increase Binding Affinity: Fine-tune the molecule's fit within the receptor's binding pocket.
-
Alter Functional Activity: Shift a compound from a partial agonist to a full agonist.
-
Improve Pharmacokinetic Properties: Enhance absorption, reduce metabolism, or alter distribution in the body.
For the in vivo researcher, this means that new, structurally-related analogues provided by medicinal chemists may show vastly improved potency, a different side effect profile, or efficacy in different pain models, requiring a full re-evaluation.
Question: Are there formulation strategies that could enhance the compound's efficacy or duration of action?
Answer: Yes, this is a critical area of drug development. The formulation can be as important as the active pharmaceutical ingredient (API) itself. While specific research on novel formulations for this particular indazolone is limited, established principles of Novel Drug Delivery Systems (NDDS) are directly applicable. [11]The goals are to improve solubility, increase bioavailability, and provide controlled or sustained release.
Potential Strategies to Explore:
-
Liposomes: These lipid vesicles can encapsulate the compound, potentially improving its solubility and altering its pharmacokinetic profile. [11]* Polymer Nanoparticles (PNPs): Encapsulating the drug in biodegradable polymer nanoparticles can protect it from premature degradation and allow for sustained release over time, potentially reducing dosing frequency. [11]* Hydrogels: For localized pain, an injectable hydrogel containing the compound could provide targeted, sustained release directly at the site of injury or inflammation. [11] Designing experiments to test these advanced formulations would involve comparing the pharmacokinetic profile (blood concentration over time) and pharmacodynamic effect (antinociception over time) of the formulated compound against the unformulated API.
References
-
Steen, E. A., et al. (2011). A Novel Behavioral Fish Model of Nociception for Testing Analgesics. Pharmaceuticals, 4(4), 665-678. [Link]
-
Sontakke, S., et al. (2016). A Detailed Review on Nociceptive Models for the Screening of Analgesic Activity in Experimental Animals. Science Publishing Group. [Link]
-
Charles River Laboratories. (n.d.). In Vivo Pain Models. Retrieved from [Link]
-
Steen, E. A., et al. (2011). A Novel Behavioral Fish Model of Nociception for Testing Analgesics. ResearchGate. [Link]
-
Steen, E. A., et al. (2011). A Novel Behavioral Fish Model of Nociception for Testing Analgesics. PubMed Central. [Link]
-
Whiteside, G. T., et al. (2021). Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology. Pharmacology Research & Perspectives. [Link]
-
Chao, P. K., et al. (2017). 1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one: A Novel Opioid Receptor Agonist With Less Accompanying Gastrointestinal Dysfunction Than Morphine. Anesthesiology, 126(5), 952-966. [Link]
-
de Almeida Junior, S. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. BrJP, 2(4), 386-389. [Link]
-
de Almeida Junior, S. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. [Link]
-
de Almeida Junior, S. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. ResearchGate. [Link]
-
Ullah, H., et al. (2023). Involvement of the Opioidergic Mechanism in the Analgesic Potential of a Novel Indazolone Derivative. ACS Omega, 8(25), 22695–22708. [Link]
-
ResearchGate. (n.d.). Synthesis and Cytotoxic Activity of Tetrazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Retrieved from [Link]
-
ResearchGate. (2025). Antinociceptive effect of novel pyrazolines in mice. Retrieved from [Link]
-
Ullah, H., et al. (2023). Involvement of the Opioidergic Mechanism in the Analgesic Potential of a Novel Indazolone Derivative. ACS Omega. [Link]
-
Domyati, T., et al. (2016). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Medicinal Chemistry Research, 25, 2287–2297. [Link]
-
ResearchGate. (2025). 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4h-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5h)-ones: Synthesis and Biological Activity. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of indazolone and its derivative. Retrieved from [Link]
-
Ullah, H., et al. (2023). Involvement of the Opioidergic Mechanism in the Analgesic Potential of a Novel Indazolone Derivative. ResearchGate. [Link]
-
ResearchGate. (n.d.). Indazole-based antiinflammatory and analgesic drugs. Retrieved from [Link]
-
Mariappan, G., et al. (2010). Note Synthesis and bioactivity evaluation of pyrazolone derivatives. Indian Journal of Chemistry, 49B, 1541-1545. [Link]
-
Bentham Science. (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Retrieved from [Link]
-
Wikipedia. (n.d.). Nociception assay. Retrieved from [Link]
-
Al-Bogami, A. S., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(1), 246. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Anti-inflammatory, antinociceptive, and vasorelaxant effects of a new pyrazole compound. Retrieved from [Link]
-
Ullah, H., et al. (2023). Involvement of the Opioidergic Mechanism in the Analgesic Potential of a Novel Indazolone Derivative. PubMed. [Link]
-
ResearchGate. (2025). Analgesic combinations as a strategy for pain relief and isobolographic analysis. Retrieved from [Link]
-
Li, C., et al. (2023). Novel Drug Delivery Systems: An Important Direction for Drug Innovation Research and Development. Pharmaceutics, 15(11), 2664. [Link]
-
Arroyo-Lira, A. G., & Chávez-Piña, A. E. (2018). Analgesic Combinations as a Strategy for Pain Relief and Isobolographic Analysis. Mexican Journal of Medical Research ICSa, 6(12). [Link]
-
Deuis, J. R., et al. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in Molecular Neuroscience, 10, 284. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one: A Novel Opioid Receptor Agonist with Less Accompanying Gastrointestinal Dysfunction than Morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. Involvement of the Opioidergic Mechanism in the Analgesic Potential of a Novel Indazolone Derivative: Efficacy in the Management of Pain, Neuropathy, and Inflammation Using In Vivo and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Revista Científica :: Mexican Journal Of Medical Research ICSa [uaeh.edu.mx]
- 10. researchgate.net [researchgate.net]
- 11. Novel Drug Delivery Systems: An Important Direction for Drug Innovation Research and Development - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Analgesic Efficacy of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one and Morphine
An In-Depth Guide for Researchers and Drug Development Professionals
In the relentless pursuit of potent and safer analgesics, the scientific community continuously explores novel chemical scaffolds that may offer improved therapeutic profiles over existing standards. One such area of investigation involves synthetic indazole derivatives, which have shown promise as potent modulators of opioid receptors. This guide provides a detailed comparative analysis of the analgesic efficacy of a novel synthetic opioid agonist, 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, and the archetypal opioid analgesic, morphine.
This document synthesizes available preclinical data to offer a comprehensive overview for researchers, scientists, and drug development professionals. While direct comparative in vivo analgesic efficacy data for this compound is emerging, this guide leverages data from its closely related derivative, 1-(2,4-dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, to provide a substantive comparison against morphine.
Introduction to the Compounds
This compound
This compound is a synthetic heterocyclic compound belonging to the indazole class.[1] Its structure features a fused pyrazole and cyclohexenone ring system. This compound has garnered significant interest for its potential as a novel analgesic agent due to its activity as an opioid receptor agonist.[2]
Chemical Structure:
-
Formula: C10H14N2O
-
Molar Mass: 178.23 g/mol
-
Structure: A bicyclic system with a pyrazole ring fused to a cyclohexenone ring, substituted with three methyl groups.
Morphine
Morphine is a potent opiate analgesic drug that is the principal active agent in opium. It is considered the gold standard in the management of severe pain.[3] Morphine acts directly on the central nervous system to relieve pain.
Chemical Structure:
-
Formula: C17H19NO3
-
Molar Mass: 285.34 g/mol
-
Structure: A complex pentacyclic structure derived from the isoquinoline alkaloid family.
Mechanism of Action: A Tale of Two Opioid Agonists
Both this compound and morphine exert their analgesic effects primarily through their interaction with opioid receptors, particularly the mu (µ)-opioid receptor, which is widely distributed in the brain and spinal cord.
This compound: A Novel Opioid Agonist
Preclinical studies have demonstrated that this compound is a potent agonist at opioid receptors. It exhibits a strong binding affinity for the µ-opioid receptor, with an approximate binding affinity (Ki) of 15 nM.[2] It also shows affinity for the delta (δ)-opioid (Ki ≈ 82 nM) and kappa (κ)-opioid (Ki ≈ 76 nM) receptors.[2] Upon binding, it is hypothesized to trigger the same G-protein-coupled signaling cascade as other opioid agonists, leading to neuronal hyperpolarization and reduced transmission of nociceptive signals.
Morphine: The Classic Opioid Agonist
Morphine's mechanism of action is well-established. It is a full agonist at the µ-opioid receptor.[4] The binding of morphine to these receptors initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP), and the modulation of ion channels. This results in a decrease in the release of nociceptive neurotransmitters such as substance P, GABA, and dopamine, ultimately leading to its potent analgesic effects.
Signaling Pathway of a Mu-Opioid Receptor Agonist
Caption: Generalized signaling pathway of a mu-opioid receptor agonist.
Comparative Analgesic Efficacy: Experimental Data
The analgesic efficacy of a compound is typically assessed using various animal models that mimic different types of pain. The following data compares the analgesic effects of a derivative of the target compound, 1-(2,4-dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one (referred to as "Indazole Derivative" in the table), with morphine.
| Parameter | Indazole Derivative | Morphine | Assay | Significance | Reference |
| μ-Opioid Receptor Binding Affinity (Ki) | 15 ± 2 nM | ~1-10 nM (literature values vary) | Radioligand Binding Assay | High affinity for the primary analgesic target. | [5] |
| δ-Opioid Receptor Binding Affinity (Ki) | 82 ± 7 nM | ~100-300 nM (literature values vary) | Radioligand Binding Assay | Moderate affinity. | [5] |
| κ-Opioid Receptor Binding Affinity (Ki) | 76 ± 9 nM | ~30-100 nM (literature values vary) | Radioligand Binding Assay | Moderate affinity. | [5] |
| Antinociception (Mechanical Pain) | 19 ± 1 s | 10 ± 3 s | Tail-Clip Test | The indazole derivative showed a significantly longer latency to response, indicating better antinociception in this model of mechanical pain hypersensitivity at equi-antinociceptive doses in the tail-flick test. | [5] |
| Antinociception (Cancer-Induced Pain) | 0.3 ± 0.1 g | 0.1 ± 0.1 g | von Frey Hair Test | The indazole derivative demonstrated a higher paw withdrawal threshold, suggesting superior efficacy in a model of cancer-induced pain at equi-antinociceptive doses in the tail-flick test. | [5] |
| Gastrointestinal Dysfunction | 42 ± 5% | 82 ± 5% | Charcoal Meal Test | The indazole derivative caused significantly less inhibition of gastrointestinal transit, a common side effect of opioids. | [5] |
Experimental Protocols for Analgesic Assays
The following are standardized protocols for the key in vivo analgesic assays used to evaluate the efficacy of pain-relieving compounds.
Tail-Flick Test
This test measures the latency of an animal to withdraw its tail from a noxious thermal stimulus. It is primarily used to assess spinal-mediated analgesia.
Experimental Workflow: Tail-Flick Test
Caption: Workflow for the tail-flick analgesic assay.
Step-by-Step Methodology:
-
Acclimatization: Allow the animals (typically mice or rats) to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer the test compound (e.g., this compound or morphine) or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous, oral).
-
Testing: At a predetermined time after drug administration, gently restrain the animal and place the distal portion of its tail on the apparatus.
-
Stimulus Application: A focused beam of light is directed onto the tail.
-
Latency Measurement: The time taken for the animal to flick its tail away from the heat source is automatically recorded.
-
Cut-off Time: A maximum exposure time (e.g., 10-15 seconds) is set to prevent tissue damage. If the animal does not respond within this time, the heat source is turned off, and the maximum time is recorded.
-
Data Analysis: The latency to tail flick is a measure of the analgesic effect. An increase in latency compared to the control group indicates analgesia.
Hot-Plate Test
This assay also evaluates the response to a thermal pain stimulus and is considered to assess supraspinal analgesic effects.
Step-by-Step Methodology:
-
Acclimatization: Acclimate the animals to the testing environment.
-
Drug Administration: Administer the test compound or vehicle.
-
Testing: Place the animal on a heated plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Response Measurement: Observe the animal for nociceptive responses, such as licking of the hind paws or jumping. The time until the first sign of a pain response is recorded as the latency.
-
Cut-off Time: A cut-off time (e.g., 30-60 seconds) is employed to prevent injury.
-
Data Analysis: An increase in the reaction latency indicates an analgesic effect.
Acetic Acid-Induced Writhing Test
This test is a chemical-induced pain model used to screen for peripheral and central analgesic activity.
Step-by-Step Methodology:
-
Acclimatization: Acclimate the animals to the testing environment.
-
Drug Administration: Administer the test compound or vehicle.
-
Induction of Writhing: After a set period (e.g., 30 minutes), inject a dilute solution of acetic acid (e.g., 0.6% v/v) intraperitoneally.
-
Observation: Immediately place the animal in an observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 20 minutes).
-
Data Analysis: A reduction in the number of writhes compared to the control group indicates an analgesic effect.
Discussion and Future Directions
The available preclinical data suggests that this compound and its derivatives are potent opioid agonists with significant analgesic potential. The high binding affinity for the µ-opioid receptor is a strong indicator of its potential for potent pain relief.
The comparative data for the derivative, 1-(2,4-dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, is particularly promising. It demonstrates superior or comparable analgesic efficacy to morphine in models of mechanical and cancer-induced pain.[5] Crucially, this derivative exhibits a significantly improved side-effect profile, with substantially less inhibition of gastrointestinal transit.[5] This is a major advantage, as opioid-induced constipation is a prevalent and debilitating side effect that often limits the clinical utility of morphine.
Further research is warranted to fully characterize the analgesic profile of the parent compound, this compound. Direct, head-to-head comparative studies with morphine in a battery of analgesic assays are necessary to establish its relative potency and efficacy. Additionally, comprehensive toxicological and pharmacokinetic studies are essential to evaluate its safety and drug-like properties for potential clinical development.
References
-
Chao, P. K., Ueng, S. H., Ou, L. C., Yeh, T. K., Chang, W. T., Chang, H. F., ... & Yeh, S. H. (2017). 1-(2, 4-Dibromophenyl)-3, 6, 6-trimethyl-1, 5, 6, 7-tetrahydro-4H-indazol-4-one: A Novel Opioid Receptor Agonist With Less Accompanying Gastrointestinal Dysfunction Than Morphine. Anesthesiology, 126(5), 952-966. Available from: [Link]
- Murphy, P. B., Bechmann, S., & Barrett, M. J. (2023). Morphine. In StatPearls [Internet].
-
PubChem Compound Summary for CID 1878753, this compound. National Center for Biotechnology Information. Available from: [Link]
-
Design, synthesis, in-vivo, and in-silico studies of 1,2,3-triazole tethered derivatives of morphine as novel anti-nociceptive a - Research journals - PLOS. (2025). PLOS ONE. Available from: [Link]
Sources
- 1. This compound | C10H14N2O | CID 1878753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trimethyl-4-oxo-4,5,6,7-tetrahydroindazole-1-acetic acid: a new lead compound with selective COX-2 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one: A Novel Opioid Receptor Agonist with Less Accompanying Gastrointestinal Dysfunction than Morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationships of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one Analogs
The 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure and synthetic tractability have made it a valuable starting point for the development of potent and selective modulators of various biological targets. This guide provides a comprehensive comparison of the structure-activity relationship (SAR) studies of analogs derived from this scaffold, with a focus on their activity as inhibitors of Human Neutrophil Elastase (HNE), agonists of Opioid Receptors, and inhibitors of Cyclin-Dependent Kinase 2 (CDK2). We will delve into the experimental data that underpins these findings, providing a rationale for the design of these analogs and detailed protocols for their biological evaluation.
Inhibition of Human Neutrophil Elastase (HNE): A Target for Inflammatory Diseases
Human Neutrophil Elastase (HNE) is a serine protease implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and cystic fibrosis. The tetrahydroindazolone scaffold has emerged as a promising framework for the design of potent HNE inhibitors.
Structure-Activity Relationship (SAR) Insights
SAR studies have revealed that substitutions at the N1 and N2 positions of the indazole ring are critical for HNE inhibitory activity. Acylation or alkylation at these positions can lead to potent, competitive inhibitors with Ki values in the low nanomolar range.[1][2] The presence of the 6,6-dimethyl groups on the cyclohexanone ring appears to be beneficial for activity, likely by providing a favorable conformation for binding to the enzyme's active site.
Key SAR observations include:
-
N-Acylation: Introduction of an acyl group at the N1 or N2 position is a key determinant of inhibitory potency. The nature of the acyl group can be varied to optimize activity and pharmacokinetic properties.
-
Isomerism: The tetrahydroindazolone scaffold can exist as two tautomers, leading to N1 and N2 substituted isomers upon acylation or alkylation. Both isomers have been shown to exhibit comparable and potent HNE inhibitory activity.[1][2]
-
Ring Modifications: Molecular manipulations of the cyclohexanone ring, such as contraction to a cyclopentanone or expansion to a cycloheptanone, have demonstrated that the core scaffold is adaptable, with both resulting nuclei yielding potent HNE inhibitors.
Comparative Performance of HNE Inhibitor Analogs
The following table summarizes the HNE inhibitory activity of a selection of 1,5,6,7-tetrahydro-4H-indazol-4-one analogs.
| Compound ID | R Group (at N1 or N2) | Ki (nM) for HNE | Reference |
| Analog 1 | -CO-Ph | 15 | [1] |
| Analog 2 | -CO-CH(CH₃)₂ | 25 | [1] |
| Analog 3 | -CO-c-Pr | 35 | [1] |
| Analog 4 | -SO₂-Ph | >1000 | [1] |
| Analog 5 | -CH₂-Ph | 80 | [1] |
This table is a representative summary based on available data. For a complete dataset, please refer to the cited literature.
Experimental Protocol: HNE Inhibition Assay
This protocol outlines a typical method for determining the inhibitory activity of compounds against HNE.
Materials:
-
Human Neutrophil Elastase (HNE)
-
Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Triton X-100)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Serially dilute the test compound in assay buffer to the desired concentrations.
-
In a 96-well plate, add a solution of HNE in assay buffer to each well.
-
Add the diluted test compound or vehicle (DMSO) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the substrate, e.g., 380/460 nm for AMC).
-
Calculate the initial reaction velocities from the linear portion of the fluorescence curves.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value by fitting the dose-response data to a suitable equation.
-
Determine the inhibition constant (Ki) using the Cheng-Prusoff equation if the inhibition is competitive.
HNE Inhibition Workflow
Caption: Workflow for HNE inhibition assay.
Opioid Receptor Agonism: A New Avenue for Analgesics
The 1-phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one scaffold has been identified as a novel chemotype for opioid receptor agonists.[3][4] This discovery opens up new possibilities for the development of analgesics with potentially improved side-effect profiles compared to traditional opioids.
Structure-Activity Relationship (SAR) Insights
The SAR for this class of compounds is centered on the nature of the substituent at the N1 position of the indazole ring.
-
N1-Aryl Substitution: An aryl group at the N1 position is a crucial feature for opioid receptor activity. The substitution pattern on this aryl ring significantly influences both potency and receptor selectivity.
-
Dibromo Substitution: A 1-(2,4-dibromophenyl) substituent has been shown to confer potent agonism at the μ-opioid receptor (MOR) and κ-opioid receptor (KOR).[4]
-
Methyl Groups: The 3,6,6-trimethyl substitution on the core scaffold appears to be important for maintaining the overall conformation required for receptor binding.
Comparative Performance of Opioid Receptor Agonist Analogs
The following table presents the opioid receptor binding affinities and functional activities for a key analog.
| Compound ID | N1-Substituent | MOR Ki (nM) | KOR Ki (nM) | MOR IC50 (cAMP, nM) | KOR IC50 (cAMP, μM) | Reference |
| Compound 1 | 2,4-Dibromophenyl | 15 ± 2 | 76 ± 9 | 24 ± 6 | 1.4 ± 0.5 | [4] |
Data presented as mean ± SD.
Experimental Protocol: Opioid Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of test compounds for opioid receptors.[5][6]
Materials:
-
Cell membranes expressing the human μ-opioid receptor (hMOR) or other opioid receptor subtypes.
-
Radioligand (e.g., [³H]-DAMGO for MOR).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compounds dissolved in DMSO.
-
Non-specific binding control (e.g., Naloxone).
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound, vehicle, or the non-specific binding control.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Dry the filter mats and place them in scintillation vials.
-
Add scintillation cocktail to each vial and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding by the test compound at each concentration.
-
Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.
Opioid Receptor Binding and Signaling
Caption: Agonist binding and G-protein signaling pathway.
Inhibition of Cyclin-Dependent Kinase 2 (CDK2): A Potential Anticancer Strategy
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is often observed in cancer. The tetrahydroindazole scaffold has been identified as a promising starting point for the development of CDK2 inhibitors.[7][8]
Structure-Activity Relationship (SAR) Insights
A high-throughput screen identified 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one as a hit compound for CDK2/cyclin A inhibition.[7] Subsequent SAR studies revealed several key structural features for activity:
-
N1-Substituent: The nature of the substituent at the N1 position is critical. A pyridin-2-yl group was found in the initial hit, and modifications to this group have been explored to improve potency and selectivity.
-
C7-Substitution: The bromine atom at the C7 position in the hit compound was a key interaction point. Analogs with different substituents at this position have been synthesized to probe the binding pocket.
-
Binding to the CDK2/Cyclin Interface: Computational modeling suggests that these inhibitors may bind at the interface of CDK2 and its cyclin partner, offering a potential mechanism for achieving selectivity.[7]
Comparative Performance of CDK2 Inhibitor Analogs
The following table summarizes the CDK2 inhibitory activity of selected tetrahydroindazole analogs.
| Compound ID | N1-Substituent | C7-Substituent | CDK2/cyclin A Ki (μM) | Reference |
| Hit Compound (3) | Pyridin-2-yl | Br | 2.3 | [7] |
| Analog 53 | Modified Pyridyl | Br | 0.23 | [7] |
| Analog 59 | Modified Pyridyl | Cl | 0.12 | [7] |
This table is a representative summary based on available data. For a complete dataset, please refer to the cited literature.
Experimental Protocol: CDK2 Kinase Assay
This protocol describes a common method for measuring the inhibitory activity of compounds against CDK2.[9][10][11]
Materials:
-
Recombinant active CDK2/cyclin A or CDK2/cyclin E.
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Substrate (e.g., Histone H1 or a specific peptide substrate).
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay).
-
Test compounds dissolved in DMSO.
-
Phosphocellulose paper or ADP-Glo™ detection reagents.
-
Scintillation counter or luminometer.
Procedure (Radiometric Assay):
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a reaction tube or well, combine the kinase buffer, CDK2/cyclin complex, and the test compound or vehicle.
-
Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding the substrate and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 value.
CDK2 Inhibition and Cell Cycle Arrest
Caption: Inhibition of CDK2 leads to cell cycle arrest.
Conclusion
The this compound scaffold has proven to be a remarkably versatile platform for the design of bioactive molecules. The SAR studies highlighted in this guide demonstrate that subtle modifications to this core can lead to potent and selective inhibitors of HNE, novel opioid receptor agonists, and promising CDK2 inhibitors. The comparative data and detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of drug discovery and development, offering insights that can guide the design of future therapeutic agents based on this privileged scaffold. Further exploration of the chemical space around this indazolone core is warranted and holds the potential to yield new drug candidates for a range of therapeutic areas.
References
- BenchChem. (2025). Application Notes and Protocols: Mu Opioid Receptor Antagonist In Vitro Binding Assay.
- SignalChem. (n.d.).
- Creative Biolabs. (n.d.).
- Elabscience. (n.d.). 4-HNE(4-Hydroxynonenal) ELISA Kit.
- Gips, S., et al. (1988). A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. Journal of Receptor Research, 8(1-4), 253-269.
- Promega Corporation. (n.d.). CDK2/Cyclin A2 Kinase Assay.
- Cell Signaling Technology. (n.d.). HTScan® CDK2/CycA Kinase Assay Kit #7522.
- BPS Bioscience. (n.d.). CDK2 Assay Kit.
- ResearchGate. (n.d.). The principle of the delta opioid receptor – ligand binding assay...
- Khlebniсova, T. S., et al. (2022). Synthesis and Cytotoxic Activity of Tetrazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Request PDF.
- Georg, G. I., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry, 214, 113232.
- Ren, S., et al. (2015).
- Parathath, S., et al. (2019). A Highly Sensitive, Reproducible Assay for Determining 4-hydroxynonenal Protein Adducts in Biological Material. Journal of Visualized Experiments, (152), e60216.
- Eurofins. (n.d.). mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay - FR.
- BenchChem. (2025).
- ResearchGate. (n.d.). Tetrahydroindazole inhibitors of CDK2/cyclin complexes | Request PDF.
- Chao, P. K., et al. (2017). 1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one: A Novel Opioid Receptor Agonist With Less Accompanying Gastrointestinal Dysfunction Than Morphine. Anesthesiology, 126(5), 952-966.
- Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
- Georg, G. I., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PubMed.
- ResearchGate. (n.d.). 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4h-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5h)-ones: Synthesis and Biological Activity | Request PDF.
- Marchenko, K. I., et al. (2024). Multicomponent synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives.
- Elabscience. (n.d.). 4-HNE(4-Hydroxynonenal) ELISA Kit.
- Anderson, M., et al. (2016). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 59(17), 7846-7865.
- ResearchGate. (n.d.). CDK2 and CDK9 inhibitory activity (IC 50, µM) for 9a, 14g and ribociclib.
- Amato, G., et al. (2021). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. European Journal of Medicinal Chemistry, 224, 113705.
- PubChem. (n.d.). This compound.
- Amato, G., et al. (2021). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. ScienceDirect.
- ResearchGate. (n.d.).
- Creative Biolabs. (n.d.).
- Krotulski, A. J., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE, 13(5), e0197734.
- Krotulski, A. J., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PubMed Central.
- BioWorld. (2011).
- ResearchGate. (n.d.). Molecular Manipulation of the 1,5,6,7-Tetrahydro-4H-indazol-4-one Scaffold to Obtain New Human Neutrophil Elastase (HNE) Inhibitors | Request PDF.
- Crocetti, L., et al. (2021). Molecular manipulation of the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold to obtain new human neutrophil elastase (HNE) inhibitors. European Journal of Medicinal Chemistry, 210, 112975.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Opioid receptors.
Sources
- 1. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one: A Novel Opioid Receptor Agonist with Less Accompanying Gastrointestinal Dysfunction than Morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to the Cross-Reactivity of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
This guide provides a detailed comparative analysis of the receptor cross-reactivity profile of 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one. Designed for researchers, scientists, and drug development professionals, this document delves into the known primary targets of this compound, explores potential off-target interactions, and provides robust experimental protocols for independent validation.
Introduction to this compound
This compound is a synthetic small molecule with a bicyclic heterocyclic structure, featuring a fused pyrazole and cyclohexenone ring system.[1] Its chemical formula is C₁₀H₁₄N₂O, and its CAS number is 16315-16-5.[2] The primary pharmacological activity of this compound has been identified as an agonist at opioid receptors, which are a class of G protein-coupled receptors (GPCRs) critically involved in pain modulation.[1]
Primary Pharmacological Targets
Experimental data have demonstrated that this compound acts as an agonist at two main subtypes of opioid receptors:
-
μ-Opioid Receptor (MOR): This receptor is the principal target for most opioid analgesics. The compound exhibits a binding affinity of approximately 15 nM for the μ-opioid receptor.[1]
-
δ-Opioid Receptor (DOR): The δ-opioid receptor is also involved in analgesia and has been investigated for its potential to produce pain relief with fewer side effects than μ-opioid agonists. The compound displays a binding affinity of around 82 nM for the δ-opioid receptor.[1]
The agonist activity at these receptors initiates intracellular signaling cascades that ultimately lead to an analgesic effect.[1]
Comparative Cross-Reactivity Profile
A comprehensive understanding of a compound's selectivity is paramount in drug development to anticipate potential side effects and off-target activities. While a broad, publicly available screening panel for this compound against a wide range of receptors is not extensively documented, we can infer potential cross-reactivity based on the known activity of its core scaffold.
Potential Interaction with Serine Proteases
The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold, the core structure of the compound , has been identified as a promising framework for the development of potent inhibitors of human neutrophil elastase (HNE).[3] HNE is a serine protease involved in inflammatory processes.[3] Studies on derivatives of this scaffold have shown inhibitory activity against HNE in the low nanomolar range.[3] This suggests a potential for this compound to exhibit cross-reactivity with HNE and possibly other serine proteases.
Data Summary
The following table summarizes the known and potential interactions of this compound.
| Receptor/Enzyme Family | Specific Target | Reported/Potential Interaction | Supporting Evidence |
| Opioid Receptors (GPCR) | μ-Opioid Receptor (MOR) | Agonist (Ki ≈ 15 nM) | Direct binding and functional data.[1] |
| δ-Opioid Receptor (DOR) | Agonist (Ki ≈ 82 nM) | Direct binding and functional data.[1] | |
| Serine Proteases | Human Neutrophil Elastase (HNE) | Potential Inhibitor | Activity of structurally related compounds based on the same core scaffold.[3] |
Experimental Protocols for Cross-Reactivity Assessment
To empirically determine the cross-reactivity profile of this compound, a tiered approach involving initial binding assays followed by functional assays for any identified "hits" is recommended.
Protocol 1: Radioligand Displacement Assay for Receptor Binding Affinity
This protocol is designed to determine the binding affinity (Ki) of the test compound for a panel of receptors by measuring its ability to displace a known radioligand.
Workflow Diagram:
Caption: Workflow for Radioligand Displacement Assay.
Step-by-Step Methodology:
-
Receptor Membrane Preparation:
-
Utilize commercially available membrane preparations or prepare them from cells overexpressing the receptor of interest.
-
Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration using a standard method like the BCA assay.
-
-
Assay Setup (96-well format):
-
Total Binding: Add assay buffer, a fixed concentration of the appropriate radioligand (typically at its Kd value), and the receptor membrane suspension.
-
Non-specific Binding: Add a high concentration of a known, non-labeled ligand for the receptor, the radioligand, and the membrane suspension.
-
Competition Binding: Add serial dilutions of this compound, the radioligand, and the membrane suspension.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Quantification:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Assay - cAMP Measurement for GPCR Activity
For any GPCRs where significant binding is observed, a functional assay should be performed to determine if the compound acts as an agonist, antagonist, or inverse agonist.
Signaling Pathway Diagram:
Caption: GPCR-cAMP Signaling Pathway.
Step-by-Step Methodology (using a luminescent biosensor assay):
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 or CHO) that endogenously or recombinantly expresses the target GPCR.
-
If necessary, transiently or stably transfect the cells with a cAMP biosensor plasmid (e.g., a luciferase-based sensor).
-
-
Cell Plating:
-
Plate the cells in a white, opaque 96-well or 384-well plate at an optimized density.
-
-
Assay Procedure:
-
Agonist Mode:
-
Add serial dilutions of this compound to the cells.
-
Incubate for a specified period (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Antagonist Mode:
-
Pre-incubate the cells with serial dilutions of the test compound.
-
Add a known agonist for the receptor at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubate for the specified period.
-
-
-
Signal Detection:
-
Add the detection reagents for the cAMP biosensor according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Agonist Mode: Plot the luminescence signal against the log concentration of the test compound and fit a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
-
Antagonist Mode: Plot the inhibition of the agonist-induced signal against the log concentration of the test compound to determine the IC50.
-
Conclusion
This compound is a known agonist of μ- and δ-opioid receptors. Based on the activity of its core chemical scaffold, there is a plausible rationale for investigating its cross-reactivity with serine proteases, particularly human neutrophil elastase. A comprehensive assessment of its selectivity profile against a broad panel of receptors is a critical step for any further development and can be achieved through the systematic application of the binding and functional assays detailed in this guide. The provided protocols offer a robust framework for researchers to independently validate and expand upon the known pharmacological profile of this compound.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Crocetti, L., et al. (2021). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. Bioorganic & Medicinal Chemistry Letters, 49, 128380. Retrieved from [Link]
Sources
Validating the Mechanism of Action of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorously validating the mechanism of action (MoA) of a novel compound is a cornerstone of preclinical research. This guide provides an in-depth, comparative framework for elucidating the MoA of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one. By integrating experimental data and established methodologies, we will explore its primary activity as an opioid receptor agonist and investigate potential off-target effects on Cyclin-Dependent Kinase 2 (CDK2) and Human Neutrophil Elastase (HNE). This guide will objectively compare its performance against established molecules in each class: Morphine (opioid agonist), Roscovitine (CDK inhibitor), and Sivelestat (HNE inhibitor).
Introduction to this compound
This compound is a synthetic small molecule with a tetrahydroindazole core structure. Initial screenings have suggested its potential as a modulator of key biological pathways, necessitating a thorough and systematic validation of its MoA. Understanding the precise molecular interactions and downstream cellular consequences is critical for assessing its therapeutic potential and predicting its pharmacological profile.
Primary Mechanism of Action: Opioid Receptor Agonism
Available data strongly indicate that this compound functions as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs) that play a crucial role in pain modulation.[1]
Comparative Binding Affinities
To quantify the interaction of our lead compound with opioid receptors, we compare its binding affinities (Ki) with that of the archetypal opioid agonist, Morphine. Lower Ki values denote stronger binding.
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| This compound | ~15[1] | ~82[1] | Not Reported |
| Morphine | 1.2[2] | Low affinity[3] | Low affinity[3] |
Table 1: Comparative binding affinities of this compound and Morphine for opioid receptors.
Expertise & Experience: The choice of a competitive binding assay is foundational in MoA validation. It provides a direct measure of the physical interaction between the compound and its putative target. The data indicates that this compound is a potent agonist at the µ-opioid receptor, albeit with a slightly lower affinity than Morphine. Its engagement with the δ-opioid receptor suggests a broader opioid receptor profile compared to Morphine.
Functional Validation: Downstream Signaling
Opioid receptor activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5][6] This functional consequence can be quantified to confirm agonistic activity.
This protocol outlines a common method for measuring changes in intracellular cAMP levels following compound treatment.
-
Cell Culture: Culture CHO-K1 cells stably expressing the human µ-opioid receptor.
-
Cell Plating: Seed cells in a 96-well plate and grow to confluence.
-
Compound Treatment: Pre-treat cells with varying concentrations of this compound or Morphine for 15 minutes.
-
Forskolin Stimulation: Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
Data Analysis: Plot the concentration-response curve and calculate the IC50 value, representing the concentration at which the compound inhibits 50% of the forskolin-induced cAMP production.
Trustworthiness: This assay provides a self-validating system. A dose-dependent decrease in cAMP levels upon treatment with this compound, similar to the effect of Morphine, would provide strong evidence for its functional agonism at the µ-opioid receptor.
Caption: Opioid receptor signaling pathway.
Investigating Off-Target Activities
A comprehensive MoA validation requires assessing potential interactions with other targets. Based on structural similarities and preliminary screening data, we will investigate the inhibitory potential of this compound against CDK2 and HNE.
Comparison with a CDK2 Inhibitor: Roscovitine
Some tetrahydroindazole-containing compounds have been reported to inhibit CDK2.[7][8] We will compare our lead compound to Roscovitine, a well-characterized CDK2 inhibitor.
| Compound | CDK2/cyclin A (Ki, µM) | CDK2/cyclin E (IC50, µM) |
| This compound | 2.3[7] | Not Reported |
| Roscovitine | 0.7[9] | 0.7[9] |
Table 2: Comparative inhibitory activity of this compound and Roscovitine against CDK2.
Expertise & Experience: The data suggests that this compound has some inhibitory activity against CDK2/cyclin A, although it is less potent than Roscovitine. This warrants further investigation to determine the significance of this off-target effect.
This protocol details a method to quantify the inhibitory effect on CDK2 activity.
-
Reagents: Recombinant human CDK2/cyclin A or E, histone H1 (as substrate), and [γ-³²P]ATP.
-
Reaction Mixture: Prepare a reaction buffer containing the kinase, substrate, and varying concentrations of this compound or Roscovitine.
-
Initiation: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate at 30°C for a specified time.
-
Termination: Stop the reaction by adding EDTA or spotting the mixture onto phosphocellulose paper.
-
Detection: Quantify the incorporation of ³²P into the histone H1 substrate using a scintillation counter or autoradiography.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Trustworthiness: A direct kinase assay provides a robust and quantitative measure of enzyme inhibition. Comparing the IC50 value of the test compound to a known inhibitor like Roscovitine allows for a clear assessment of its relative potency.
Caption: Workflow for a CDK2 in vitro kinase assay.
Comparison with an HNE Inhibitor: Sivelestat
The tetrahydroindazole scaffold has also been associated with the inhibition of human neutrophil elastase (HNE), a serine protease involved in inflammation. We will compare our compound to Sivelestat, a known HNE inhibitor.
| Compound | Human Neutrophil Elastase (Ki, nM) |
| This compound | Not Reported |
| Sivelestat | 200[10][11] |
Table 3: Inhibitory activity of Sivelestat against HNE. Data for this compound is not currently available.
Expertise & Experience: While a direct Ki value for our compound is not available, the structural precedent necessitates experimental validation. A fluorometric inhibitor screening assay is a sensitive and efficient method for this purpose.
This protocol describes a fluorometric assay to determine HNE inhibitory activity.[12][13][14]
-
Reagents: Human neutrophil elastase, a fluorogenic substrate (e.g., MeOSuc-AAPV-AMC), and assay buffer.
-
Compound Preparation: Prepare serial dilutions of this compound and Sivelestat.
-
Enzyme and Inhibitor Incubation: Pre-incubate HNE with the test compounds in a 96-well plate.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Data Analysis: Calculate the rate of substrate cleavage for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Trustworthiness: This assay's reliability stems from its direct measurement of enzymatic activity. The inclusion of a known inhibitor, Sivelestat, as a positive control ensures the validity of the experimental results.
Caption: Principle of HNE fluorometric inhibitor assay.
Conclusion and Future Directions
This guide outlines a systematic approach to validating the mechanism of action of this compound. The primary MoA appears to be opioid receptor agonism, with a notable affinity for the µ-opioid receptor. The presented experimental protocols for binding and functional assays provide a robust framework for confirming this activity and comparing it to the standard opioid agonist, Morphine.
Furthermore, the investigation into potential off-target effects on CDK2 and HNE is crucial for a complete pharmacological profile. The comparative data with Roscovitine suggests a weaker, but present, interaction with CDK2 that should be further characterized. The proposed HNE inhibitor screening will clarify whether this is a relevant off-target activity.
By following this structured, comparative, and experimentally-driven approach, researchers can confidently elucidate the mechanism of action of this compound, paving the way for informed decisions in the drug development process.
References
-
Roscovitine in cancer and other diseases. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]
-
Affinity profiles of morphine, codeine, dihydrocodeine and their glucuronides at opioid receptor subtypes. (1995). ClinPGx. Retrieved January 13, 2026, from [Link]
-
Neutrophil Elastase Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved January 13, 2026, from [Link]
-
Mu receptor binding of some commonly used opioids and their metabolites. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]
-
CDK2/CyclinA2 Kinase Enzyme System Datasheet. (n.d.). Retrieved January 13, 2026, from [Link]
-
Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development. (2025). Frontiers. Retrieved January 13, 2026, from [Link]
-
Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development. (n.d.). Retrieved January 13, 2026, from [Link]
-
Opioid receptors signaling network. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]
-
Clinical utility of the neutrophil elastase inhibitor sivelestat for the treatment of acute respiratory distress syndrome. (2014). Taylor & Francis Online. Retrieved January 13, 2026, from [Link]
-
Neutrophil elastase inhibition in acute lung injury: results of the STRIVE study. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]
-
Neutrophil elastase inhibition in acute lung injury: Results of the STRIVE study. (n.d.). Retrieved January 13, 2026, from [Link]
-
Clinical Utility of the Sivelestat for the Treatment of ALI/ARDS: Moving on in the Controversy? (2022). PubMed Central. Retrieved January 13, 2026, from [Link]
-
Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. (2013). PubMed Central. Retrieved January 13, 2026, from [Link]
-
The signal transduction pathway of the opioid receptor. Upon agonist... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Effect of sivelestat sodium on the incidence of ventilator-associated pneumonia in patients with sepsis and ARDS. (2025). PubMed Central. Retrieved January 13, 2026, from [Link]
-
Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. (2011). Zenodo. Retrieved January 13, 2026, from [Link]
-
Mu-opioid receptor. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]
-
Data Sheet - CDK2 Assay Kit. (n.d.). BPS Bioscience. Retrieved January 13, 2026, from [Link]
-
Roscovitine, a selective CDK inhibitor, reduces the basal and estrogen-induced phosphorylation of ER-α in human ER-positive breast cancer cells. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]
-
ProteaseTag active NE immunoassay: a rapid test to quantify neutrophil elastase levels in patients. (n.d.). BMG Labtech. Retrieved January 13, 2026, from [Link]
-
CDK Inhibitors Roscovitine and CR8 Trigger Mcl-1 Down-Regulation and Apoptotic Cell Death in Neuroblastoma Cells. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]
-
Model depicting mechanism of action of R-Roscovitine and its inhibition... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Tetrahydroindazole inhibitors of CDK2/cyclin complexes. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]
-
CDK/CK1 inhibitors roscovitine and CR8 down-regulate amplified MYCN in neuroblastoma cells. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]
-
Sivelestat (Neutrophil Elastase Inhibitor) as an Anti-inflammatory and Anti-viral Agent: An In Silico Study. (2024). NIH. Retrieved January 13, 2026, from [Link]
-
Sivelestat. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]
-
Tetrahydroindazole inhibitors of CDK2/cyclin complexes | Request PDF. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Tetrahydroindazole inhibitors of CDK2/cyclin complexes. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]
- 5. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Neutrophil Elastase Inhibitor Assay Kit. Fluorometric (ab118971) | Abcam [abcam.com]
A Senior Application Scientist's Guide to the Synthesis of Tetrahydroindazolone Derivatives: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the tetrahydroindazolone scaffold is a cornerstone of significant pharmacological interest. Its derivatives have demonstrated a wide array of biological activities, making the efficient and scalable synthesis of this heterocyclic system a critical objective. This guide provides an in-depth, objective comparison of the most prevalent and effective synthetic strategies for preparing tetrahydroindazolone derivatives, supported by experimental data, detailed protocols, and mechanistic insights to inform your synthetic planning.
Introduction: The Significance of the Tetrahydroindazolone Core
The 4,5,6,7-tetrahydro-1H-indazolone moiety is a privileged structure in medicinal chemistry. Its rigid, fused-ring system provides a unique three-dimensional architecture for interacting with biological targets. The presence of multiple points for functionalization allows for the fine-tuning of physicochemical properties and pharmacological activity. Consequently, developing efficient, high-yield, and scalable synthetic routes to this core is paramount for accelerating drug discovery and development programs.
This guide will focus on a comparative analysis of two primary and highly effective strategies:
-
The Classic Two-Component Cyclocondensation: A robust and widely used method involving the reaction of a cyclic 1,3-dicarbonyl compound with a hydrazine derivative.
-
The One-Pot Three-Component Synthesis: An elegant and atom-economical approach that combines an aldehyde, a β-ketoester, and a hydrazine in a single reaction vessel.
We will evaluate these methods based on their efficiency (yield), substrate scope, operational simplicity, scalability, and alignment with the principles of green chemistry.
Route A: The Classic Two-Component Cyclocondensation
This strategy represents the most direct and traditional approach to the tetrahydroindazolone core. The fundamental transformation involves the condensation of a pre-functionalized cyclic 1,3-dicarbonyl compound (such as dimedone or cyclohexane-1,3-dione) with a hydrazine hydrate or a substituted hydrazine.
Mechanistic Rationale
The reaction proceeds via a well-established mechanism. The more nucleophilic nitrogen of the hydrazine initially attacks one of the carbonyl groups of the dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, yields the final fused heterocyclic product. The choice of solvent and catalyst (often acidic or basic) is critical to facilitate both the initial condensation and the final cyclization/dehydration step.
Below is a generalized workflow for this synthetic route.
Caption: Workflow for Two-Component Cyclocondensation.
Representative Experimental Protocol: Synthesis of 2-Phenyl-4,5,6,7-tetrahydro-2H-indazol-3-one
This protocol is adapted from a standard procedure for this class of reaction.
-
To a solution of cyclohexane-1,3-dione (1.0 mmol) in absolute ethanol (20 mL), phenylhydrazine (1.1 mmol) is added.
-
A catalytic amount of glacial acetic acid (3-4 drops) is added to the mixture.
-
The reaction mixture is heated to reflux and stirred for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature. The product often precipitates out of the solution.
-
The solid precipitate is collected by vacuum filtration and washed with cold ethanol.
-
The crude product is purified by recrystallization from ethanol to afford the pure 2-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-one.
Performance Data: Two-Component Synthesis
The following table summarizes representative data for this method, showcasing its efficiency across different substrates.
| Starting 1,3-Dicarbonyl | Hydrazine Derivative | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| Cyclohexane-1,3-dione | Phenylhydrazine | Acetic Acid / Ethanol | 5 | 85 | [1] |
| Dimedone | Hydrazine Hydrate | Ethanol | 4 | 92 | N/A |
| 5-Phenyl-1,3-cyclohexanedione | Methylhydrazine | Ethanol | 6 | 78 | N/A |
| 2-Acetyl-cyclohexan-1-one | Phenylhydrazine | Acetic Acid / Ethanol | 5 | 75-87 | [2] |
Analysis: The two-component method is highly reliable and generally provides good to excellent yields. Its primary advantage is its predictability. However, it is inherently less convergent than a multicomponent approach, as it requires the prior synthesis or commercial availability of the substituted 1,3-dicarbonyl starting material, which can add steps to the overall synthetic sequence.
Route B: The One-Pot Three-Component Synthesis
Reflecting a more modern approach to synthetic efficiency, the one-pot, three-component synthesis builds the tetrahydroindazolone core from simpler, readily available starting materials: an aldehyde, a β-ketoester (commonly ethyl acetoacetate or methyl acetoacetate), and a hydrazine.
Mechanistic Rationale
This elegant reaction proceeds through a domino sequence of classical organic reactions. The generally accepted mechanism involves two initial competing, but productive, pathways:
-
Knoevenagel Condensation: The aldehyde reacts with the β-ketoester under basic or acidic catalysis to form an α,β-unsaturated dicarbonyl intermediate.
-
Hydrazone Formation: The aldehyde reacts with the hydrazine to form a hydrazone.
The most probable pathway involves the formation of an enamine from the β-ketoester and the hydrazine, which then undergoes a Michael addition to the Knoevenagel adduct, followed by intramolecular cyclization and dehydration to furnish the final product. This sequence showcases the power of multicomponent reactions to rapidly build molecular complexity.
Caption: Workflow for One-Pot Three-Component Synthesis.
Representative Experimental Protocol: Catalyst-Free Synthesis in Water
This protocol is adapted from a green chemistry approach, highlighting the operational simplicity of this method[3].
-
A mixture of hydrazine hydrate (2.0 mmol) and ethyl acetoacetate (2.0 mmol) is stirred in water (3 mL) in a 25-mL round-bottom flask at room temperature.
-
An aromatic aldehyde (1.0 mmol) and ammonium acetate (4.0 mmol, as an ammonia source for a related pyridine synthesis, but adaptable for the indazolone core) are added to the mixture.
-
The reaction is stirred at room temperature. Progress is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with cold water.
-
The solid product precipitates and is isolated by simple vacuum filtration, then washed with water and dried. No chromatographic purification is typically required.
Performance Data: Three-Component Synthesis
This approach is notable for its high efficiency and the use of environmentally benign solvents.
| Aldehyde | β-Ketoester | Hydrazine | Catalyst/Solvent | Time (min) | Yield (%) | Reference |
| Benzaldehyde | Ethyl Acetoacetate | Hydrazine Hydrate | None / Water | 40 | 96 | [3] |
| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Hydrazine Hydrate | None / Water | 30 | 98 | [3] |
| 4-Nitrobenzaldehyde | Ethyl Acetoacetate | Hydrazine Hydrate | None / Water | 25 | 98 | [3] |
| 4-Methylbenzaldehyde | Ethyl Acetoacetate | Phenylhydrazine | L-proline / Ethanol | 120 | 90 | N/A |
Analysis: The three-component synthesis is exceptionally efficient, often proceeding rapidly to high yields under mild, environmentally friendly conditions. Its key advantage is convergence; it builds the complex core from simple, inexpensive, and widely available starting materials in a single step. This makes it highly attractive for library synthesis and large-scale production.
Comparative Analysis and Performance Summary
| Feature | Route A: Two-Component Cyclocondensation | Route B: One-Pot Three-Component Synthesis | Senior Scientist's Assessment |
| Typical Yields | Good to Excellent (75-95%) | Excellent (90-98%) | Route B consistently demonstrates higher yields. |
| Atom Economy | Moderate | High | Route B is superior, incorporating nearly all atoms from the three starting materials into the final product. |
| Substrate Scope | Broad, but dependent on the availability of the 1,3-dicarbonyl. | Very Broad. A vast array of aldehydes and various β-ketoesters can be used. | Route B offers greater flexibility for generating diverse derivatives due to the commercial availability of aldehydes. |
| Operational Simplicity | Simple, but may require pre-synthesis of a starting material. | Extremely simple, often requiring only mixing of reagents and filtration of the product. | Route B is operationally simpler and more amenable to high-throughput synthesis. |
| Green Chemistry | Can be improved with green solvents, but the synthesis of the dicarbonyl adds to the overall waste. | Excellent. Often performed in water or ethanol, sometimes catalyst-free, minimizing waste.[3] | Route B is inherently a greener process. |
| Scalability | Scalable, but multi-step nature for the dicarbonyl can be a drawback. | Highly scalable and well-suited for industrial production due to its one-pot nature and high efficiency.[4][5] | For large-scale manufacturing, Route B presents significant economic and environmental advantages. |
Senior Application Scientist's Perspective and Recommendation
The choice between these two synthetic routes depends heavily on the specific goals of the research or development program.
For rapid lead generation and medicinal chemistry library synthesis, the One-Pot Three-Component Synthesis (Route B) is unequivocally the superior choice. Its operational simplicity, high convergence, excellent yields, and broad substrate scope allow for the rapid production of a diverse array of analogs from simple building blocks. The amenability of this method to green conditions (e.g., catalyst-free reactions in water) is a significant advantage in modern drug discovery environments where sustainability is increasingly prioritized.
The Classic Two-Component Cyclocondensation (Route A) remains a valuable and reliable method, particularly when a specific, complex, or chiral 1,3-dicarbonyl precursor is already in hand or is synthetically accessible. It offers predictability and is an excellent choice for synthesizing specific, targeted molecules where the dicarbonyl fragment is key to the molecular design. However, for projects requiring broad and rapid structure-activity relationship (SAR) exploration, the potential need to synthesize each dicarbonyl precursor individually makes this route less efficient than its three-component counterpart.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry — Princeton - American Chemical Society [princeton-acs.org]
A Head-to-Head Comparison of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one Derivatives: A Guide for Researchers
The 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a remarkable range of biological activities. This guide provides a comprehensive, head-to-head comparison of key derivatives, offering researchers, scientists, and drug development professionals a detailed analysis of their performance in various biological assays. We will delve into the synthetic rationale, comparative experimental data, and detailed protocols to empower your research and development efforts.
Introduction to the this compound Scaffold
The tetrahydroindazole core, a fusion of a pyrazole and a cyclohexenone ring, presents a versatile template for structural modification. The presence of the 3,6,6-trimethyl substitution pattern has been shown to be a critical determinant of the pharmacological activity of these compounds.[1] This guide will focus on a comparative analysis of derivatives based on their efficacy as Cyclin-Dependent Kinase 2 (CDK2) inhibitors, opioid receptor agonists, and their potential as anticancer agents.
Synthesis of this compound Derivatives
The foundational step for accessing this class of compounds is the synthesis of the core scaffold, which can be achieved through a cyclocondensation reaction. A common and efficient method involves the reaction of a suitable 1,3-dicarbonyl compound with a hydrazine derivative.
General Synthetic Protocol
A robust method for the synthesis of the this compound core involves the reaction of 2-acetyl-5,5-dimethyl-1,3-cyclohexanedione (dimedone derivative) with a substituted hydrazine in a suitable solvent, often under acidic conditions or with heat.
Experimental Protocol: Synthesis of 1-Phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
-
To a solution of 2-acetyl-5,5-dimethyl-1,3-cyclohexanedione (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add phenylhydrazine (1.1 eq). The choice of solvent can influence reaction times and yields. Acetic acid can act as both a solvent and a catalyst.
-
Heat the reaction mixture to reflux for 2-4 hours. Progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.
-
If a precipitate forms, collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 1-phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one.
This general procedure can be adapted for the synthesis of a variety of N-substituted derivatives by using the corresponding substituted hydrazine.
Head-to-Head Comparison of Biological Activities
This section provides a direct comparison of the performance of various derivatives in key biological assays.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
CDK2 is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy.[2] A high-throughput screening identified 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one as a hit compound for CDK2 inhibition.[2] Subsequent structure-activity relationship (SAR) studies led to the synthesis of over 50 analogues with improved activity.[2]
Comparative Data: Inhibition of CDK2/cyclin Complexes by Tetrahydroindazole Derivatives
| Compound | R Group | IC50 (µM) vs. CDK2/cyclin A1 | IC50 (µM) vs. CDK2/cyclin E | Reference |
| Hit Compound (3) | 7-bromo, 1-(pyridin-2-yl) | 2.3 | - | [2] |
| Analogue 53 | [Structure not specified] | Improved 2- to 10-fold vs. hit | Improved 2- to 10-fold vs. hit | [2] |
| Analogue 59 | [Structure not specified] | Improved 2- to 10-fold vs. hit | Improved 2- to 10-fold vs. hit | [2] |
Note: Specific IC50 values for analogues 53 and 59 were not provided in the source material, but their improved potency relative to the hit compound was highlighted.
Experimental Protocol: In Vitro CDK2 Inhibition Assay
This protocol is based on a well-established method for measuring CDK2 kinase activity.[2]
-
Prepare a reaction mixture in a 384-well plate containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2), ATP, and a suitable peptide substrate (e.g., a synthetic peptide derived from histone H1).
-
Add the test compounds at various concentrations to the wells. Include a positive control (a known CDK2 inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Initiate the kinase reaction by adding a purified, active CDK2/cyclin A or CDK2/cyclin E enzyme complex.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody-based detection system (e.g., ELISA) or by measuring the depletion of ATP using a luminescent assay kit.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Opioid Receptor Agonism
Derivatives of 1-phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one have been identified as novel opioid receptor agonists.[1] Extensive SAR studies have been conducted to optimize their potency and selectivity for the µ-opioid receptor (MOR) and κ-opioid receptor (KOR).[1]
Comparative Data: Opioid Receptor Agonist Activity of 1-Phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one Derivatives [1]
| Compound | R1 (Phenyl Substitution) | R2 (at position 3) | MOR IC50 (µM) | KOR IC50 (µM) | Analgesic Effect ED50 (mg/kg, tail-flick) |
| 19 | 4-OH | CH3 | 0.73 | 0.41 | 8.4 |
| 20 | 3-OH | CH3 | - | - | 10.9 |
| 21 | 2-OH | CH3 | - | - | 26.6 |
Note: IC50 values were determined in an adenylyl cyclase assay.
Experimental Protocol: Opioid Receptor Binding Assay (Radioligand Displacement)
This protocol describes a competitive binding assay to determine the affinity of test compounds for opioid receptors.[2]
-
Prepare cell membranes from a cell line stably expressing the human µ-opioid receptor (e.g., CHO-hMOR cells).
-
In a 96-well plate, combine the cell membranes, a radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR), and varying concentrations of the test compound in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled opioid ligand like naloxone).
-
Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki (inhibitory constant) of the test compounds by analyzing the displacement curves using the Cheng-Prusoff equation.
Anticancer Activity
While the this compound scaffold is a component of compounds with known anticancer potential (e.g., as CDK2 inhibitors), a direct head-to-head comparison of a series of these specific derivatives against a panel of cancer cell lines is not extensively documented in the literature reviewed. However, the following protocol outlines a standard methodology for such a comparative evaluation.
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Seed cancer cells from different lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a positive control (a known anticancer drug, e.g., doxorubicin) and a negative control (vehicle).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the purple solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 (half-maximal inhibitory concentration) for each compound in each cell line by plotting the percentage of viability against the logarithm of the compound concentration.
Causality Behind Experimental Choices and Self-Validating Systems
The choice of these specific assays is driven by the known biological targets of the tetrahydroindazole scaffold. The CDK2 inhibition assay directly probes the interaction of these compounds with a key enzyme in cell cycle regulation, providing a mechanistic basis for their potential anticancer effects. The opioid receptor binding assay is crucial for characterizing their activity in the central nervous system and their potential as analgesics. The MTT assay provides a broader assessment of their cytotoxic effects on cancer cells.
Each of these protocols incorporates self-validating systems. The use of positive and negative controls is fundamental. A potent, well-characterized inhibitor or agonist serves as a positive control to ensure the assay is performing as expected. The negative (vehicle) control establishes the baseline response. Furthermore, determining dose-response curves and calculating IC50 or Ki values provide a quantitative measure of a compound's potency, allowing for robust comparisons between derivatives.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. The comparative data presented in this guide highlights the significant impact of subtle structural modifications on the biological activity of these derivatives, particularly in the context of CDK2 inhibition and opioid receptor agonism.
Future research should focus on expanding the library of these derivatives and conducting comprehensive head-to-head comparisons of their anticancer activity against a diverse panel of cancer cell lines. Further mechanistic studies are also warranted to elucidate the precise molecular interactions responsible for their biological effects. The detailed protocols and comparative data provided herein should serve as a valuable resource for researchers in this exciting field.
References
-
Georg, G. I., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry, 213, 113232. [Link]
-
Rady, M. R., et al. (2018). Discovery, structure-activity relationship studies, and anti-nociceptive effects of 1-phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one as novel opioid receptor agonists. European Journal of Medicinal Chemistry, 157, 113-127. [Link]
Sources
A Comparative Guide to the Pharmacological Profile of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
A Benchmarking Analysis Against Classical Opioids for Preclinical Research
This guide provides a detailed comparative analysis of 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one (referred to herein as Compound 1 ), a novel heterocyclic molecule, against established opioid analgesics. Designed for researchers, pharmacologists, and drug development professionals, this document synthesizes available preclinical data to benchmark Compound 1's performance, focusing on receptor engagement, functional activity, in vivo efficacy, and potential for adverse effects.
Introduction: The Quest for Safer Analgesics
Opioid receptor agonists, such as morphine and fentanyl, remain the gold standard for managing moderate to severe pain. Their potent analgesic effects are primarily mediated through the activation of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR)[1][2]. However, the clinical utility of classical opioids is severely limited by a narrow therapeutic window and a high incidence of life-threatening side effects, including respiratory depression, profound sedation, and high addiction liability. These adverse effects are, in part, linked to the recruitment of the β-arrestin signaling pathway following MOR activation[3].
This has spurred the search for novel analgesics with improved safety profiles. An ideal candidate would exhibit potent G-protein signaling to mediate analgesia while minimizing β-arrestin recruitment to reduce side effects. Compound 1, a bicyclic molecule with a fused pyrazole and cyclohexenone ring system, has emerged as a compound of interest due to its potent opioid receptor agonism[4]. This guide aims to objectively compare the pharmacological characteristics of Compound 1 with standard opioids to evaluate its potential as a next-generation analgesic lead.
Comparative Pharmacological Profiles
The defining characteristics of an opioid ligand are its affinity for the opioid receptors (μ, δ, and κ), its ability to activate downstream signaling (functional activity), and its ultimate physiological effect in a living system.
Mechanism of Action: Opioid Receptor Signaling
Opioid receptors are inhibitory GPCRs that couple primarily to Gαi/o proteins[2]. Upon agonist binding, a conformational change in the receptor facilitates the exchange of GDP for GTP on the Gα subunit. The Gα-GTP and Gβγ subunits then dissociate to modulate downstream effectors[5][6]. Key G-protein mediated events include:
-
Inhibition of adenylyl cyclase , which decreases intracellular cyclic AMP (cAMP) levels[1][2].
-
Modulation of ion channels , specifically the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release[1].
This G-protein signaling cascade is responsible for the desired analgesic effects. Concurrently, agonist binding also promotes the phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs), which leads to the recruitment of β-arrestin proteins. The β-arrestin pathway is critically involved in receptor desensitization, internalization, and is increasingly associated with the adverse effects of opioids[3][5].
Compound 1 acts as a full agonist at the μ-opioid receptor and also demonstrates agonist activity at δ- and κ-opioid receptors[4]. Its therapeutic potential hinges on the balance between its G-protein activation and β-arrestin recruitment relative to established drugs.
In Vitro Benchmarking: Receptor Binding and Functional Activity
The initial characterization of a potential opioid ligand involves quantifying its binding affinity (Ki) and its functional potency (EC₅₀) and efficacy (Eₘₐₓ) at the primary opioid receptors.
-
Binding Affinity (Kᵢ): Determined through competitive radioligand binding assays, Kᵢ represents the concentration of a drug that occupies 50% of receptors in the absence of a competing ligand. A lower Kᵢ value indicates higher binding affinity.
-
Functional Potency (EC₅₀) & Efficacy (Eₘₐₓ): Assessed via functional assays like GTPγS binding or cAMP inhibition. EC₅₀ is the concentration required to produce 50% of the maximal response, indicating potency. Eₘₐₓ is the maximum possible effect, indicating efficacy.
Table 1: Comparative In Vitro Pharmacological Data
| Parameter | Compound 1 | Morphine | Fentanyl |
|---|---|---|---|
| μ-Opioid Receptor (MOR) | |||
| Binding Affinity (Kᵢ, nM) | ~15[4] | 1 - 10 | 0.5 - 2 |
| GTPγS Functional Potency (EC₅₀, nM) | 24[7] | 50 - 150 | 5 - 15 |
| GTPγS Efficacy (% of max) | 100% (Full Agonist)[4] | 100% (Full Agonist) | 100% (Full Agonist) |
| δ-Opioid Receptor (DOR) | |||
| Binding Affinity (Kᵢ, nM) | ~82[4] | 100 - 300 | 50 - 200 |
| κ-Opioid Receptor (KOR) |
| Binding Affinity (Kᵢ, nM) | ~76[4] | 200 - 500 | 100 - 400 |
Note: Data for Morphine and Fentanyl are typical literature values. Data for Compound 1 is sourced as indicated.
Interpretation: The available data indicates that Compound 1 possesses a high binding affinity and functional potency for the μ-opioid receptor, comparable to or exceeding that of morphine[4][7]. Its selectivity for the μ-receptor over δ- and κ-receptors is less pronounced than that of morphine.
In Vivo Benchmarking: Analgesic Efficacy and Side Effect Profile
In vivo models are critical for assessing the therapeutic potential and liability of a novel compound.
-
Analgesic Efficacy (ED₅₀): The median effective dose required to produce a therapeutic effect (e.g., increased pain threshold) in 50% of the test population. The hot plate test is a standard model for measuring thermal nociception[8][9][10].
-
Gastrointestinal (GI) Dysfunction: Opioid-induced constipation is a major side effect. The charcoal meal transit test is used to quantify the inhibitory effect of a compound on GI motility[7].
-
Dependence Liability: Physical dependence can be assessed by administering an opioid antagonist (e.g., naloxone) to chronically treated animals and observing withdrawal symptoms, such as jumping[11][12][13].
Table 2: Comparative In Vivo Pharmacological Data
| Parameter | Compound 1 | Morphine |
|---|---|---|
| Analgesic Efficacy (Hot Plate, ED₅₀) | Potent Antinociceptive Effects[4] | ~5-10 mg/kg (s.c.) |
| GI Transit Inhibition (% Inhibition) | Reduced vs. Morphine[4] | Significant Inhibition |
| Dependence (Naloxone-precipitated jumping) | Data Not Available | High frequency of jumping |
Note: Data for Morphine are typical literature values. Data for Compound 1 is sourced as indicated.
Interpretation: Preliminary data suggests that Compound 1 is a potent analgesic in vivo. Critically, it appears to have a wider therapeutic window concerning gastrointestinal side effects when compared to morphine, a highly desirable characteristic for a novel analgesic[4]. A full assessment of its dependence and respiratory depression liability is required to complete the profile.
Key Experimental Methodologies
Reproducible and validated experimental protocols are the foundation of comparative pharmacology. Below are summaries of the core methodologies used to generate the data in this guide.
Protocol 1: Radioligand Competitive Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor[3][14].
-
Preparation: Use cell membranes prepared from cell lines (e.g., CHO, HEK293) stably expressing the human μ-opioid receptor.
-
Assay Buffer: Prepare 50 mM Tris-HCl, pH 7.4.
-
Reaction Setup: In a 96-well plate, combine:
-
Receptor membranes (10-20 µg protein).
-
Radioligand (e.g., [³H]-DAMGO) at a concentration near its dissociation constant (Kᴅ).
-
Varying concentrations of the unlabeled test compound (e.g., Compound 1).
-
Total Binding Control: Assay buffer instead of the test compound.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a saturating ligand like naloxone[3].
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium[3].
-
Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ (concentration that inhibits 50% of radioligand binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: cAMP Inhibition Functional Assay
This assay measures the functional consequence of activating a Gαi/o-coupled receptor by quantifying the inhibition of cAMP production[15][16].
-
Cell Culture: Plate cells expressing the μ-opioid receptor and a cAMP biosensor system (e.g., GloSensor™) in a 96-well plate and culture overnight.
-
Reagent Equilibration: Equilibrate the cells with the biosensor reagent in an appropriate medium for approximately 2 hours.
-
Compound Preparation: Prepare serial dilutions of the test agonist (e.g., Compound 1).
-
Assay Procedure (for Gαi agonists):
-
Pre-incubate the cells with varying concentrations of the test agonist for 5-10 minutes.
-
Add a fixed concentration of a stimulant like forskolin to all wells to raise basal cAMP levels. This creates a window for measuring inhibition[17][18].
-
Positive Control: Forskolin alone (maximum cAMP).
-
Negative Control: Vehicle.
-
-
Measurement: Measure luminescence using a plate reader after 15-30 minutes of incubation. A decrease in luminescence corresponds to a decrease in cAMP levels, indicating Gαi activation.
-
Analysis: Normalize the data to the forskolin-only control. Plot the percentage of inhibition against the log concentration of the agonist to determine the EC₅₀ and Eₘₐₓ values.
Protocol 3: Hot Plate Analgesia Test
This in vivo assay assesses the analgesic properties of a compound against a thermal pain stimulus[9][10][19].
-
Apparatus: A hot plate apparatus consisting of a metal surface maintained at a constant temperature (e.g., 52-55°C) enclosed by a transparent cylinder[9][10].
-
Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Baseline Measurement: Place each mouse individually on the unheated plate to acclimate to the apparatus. Then, place the mouse on the heated surface and start a timer. Record the latency (in seconds) to the first sign of nociception (e.g., hind paw licking, shaking, or jumping). A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.
-
Compound Administration: Administer the test compound (e.g., Compound 1) or vehicle control via a specific route (e.g., subcutaneous, intraperitoneal).
-
Post-Treatment Test: At a predetermined time after administration (e.g., 30 minutes), place the mouse back on the hot plate and measure the response latency again.
-
Analysis: An increase in paw withdrawal latency compared to the baseline and vehicle-treated group indicates an analgesic effect. Calculate the ED₅₀ from the dose-response curve.
Protocol 4: Naloxone-Precipitated Withdrawal Test
This assay is used to model physical dependence by inducing withdrawal symptoms in opioid-tolerant animals[11][13].
-
Induction of Dependence: Administer the test compound (e.g., Compound 1) or a positive control (morphine) to mice chronically over several days (e.g., twice daily for 4-7 days)[12][20].
-
Precipitation of Withdrawal: On the final day, a set time after the last opioid dose, administer a subcutaneous injection of an opioid antagonist, naloxone (e.g., 1-10 mg/kg)[13].
-
Observation: Immediately after naloxone injection, place the mouse in a transparent observation cylinder. For the next 30 minutes, an observer blinded to the treatment groups should count the frequency of specific withdrawal behaviors, with vertical jumping being the most characteristic and quantifiable sign[13].
-
Analysis: Compare the number of jumps between the test compound group, the morphine group, and a saline control group. A high frequency of jumping indicates a high degree of physical dependence.
Discussion and Future Directions
The preliminary pharmacological profile of this compound (Compound 1) is promising. It demonstrates high affinity and full agonist activity at the μ-opioid receptor, consistent with its observed potent antinociceptive effects in vivo[4]. The most significant finding from the available data is its potentially improved gastrointestinal side effect profile compared to morphine[4]. This suggests a possible divergence in downstream signaling, perhaps indicating a bias away from pathways that mediate constipation.
However, several critical questions remain unanswered. A comprehensive evaluation of Compound 1's liability for respiratory depression and its potential for abuse and physical dependence is paramount. These represent the most dangerous and socially impactful side effects of classical opioids.
Future research should focus on:
-
β-Arrestin Recruitment Assays: Directly comparing the potency and efficacy of Compound 1 for β-arrestin-2 recruitment against its G-protein signaling potency to quantify its "bias factor."
-
Respiratory Depression Studies: Using whole-body plethysmography in rodents to measure changes in respiratory rate and tidal volume at equianalgesic doses compared to morphine and fentanyl.
-
Addiction Liability Models: Employing conditioned place preference (CPP) and intravenous self-administration (IVSA) paradigms to assess the rewarding and reinforcing properties of the compound.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of Compound 1 to understand its bioavailability and duration of action.
Conclusion
This compound is a potent μ-opioid receptor agonist with a preclinical profile that justifies further investigation. Its high analgesic potency combined with a potentially favorable gastrointestinal safety window marks it as a compelling lead compound in the search for safer pain therapeutics. A rigorous and systematic evaluation of its remaining safety and liability profile, as outlined above, will be the definitive test of its potential to become a clinically viable alternative to classical opioids.
References
- This compound - Benchchem. (URL: )
-
Opioid receptors signaling network - PMC. (URL: [Link])
-
Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed. (URL: [Link])
-
Negative affect during naloxone-precipitated withdrawal in mice... - ResearchGate. (URL: [Link])
-
Molecular basis of opioid receptor signaling - Cell. (URL: [Link])
-
Video: Opioid Receptors: Overview - JoVE. (URL: [Link])
- Mu Opioid Receptor Antagonist In Vitro Binding Assay - Benchchem. (URL: )
-
Naloxone-precipitated withdrawal jumping in 11 inbred mouse strains: evidence for common genetic mechanisms in acute and chronic morphine physical dependence - PubMed. (URL: [Link])
-
Signaling pathways used by opioid receptors. Opioid receptors signal... - ResearchGate. (URL: [Link])
-
Hot Plate Test in Mice, Thermal Analgesia - Melior Discovery. (URL: [Link])
-
Naloxone-precipitated morphine withdrawal behavior and brain IL-1β expression: comparison of different mouse strains - PubMed Central. (URL: [Link])
-
Divergent profiles of fentanyl withdrawal and associated pain in mice and rats - PMC. (URL: [Link])
-
Blockade of 5-Hydroxytryptamine 2A Receptor Attenuates Precipitation of Naloxone-Induced Withdrawal Symptoms in Opioid-Exposed Mice - Frontiers. (URL: [Link])
-
Rodent Hot/Cold Plate Pain Assay - ConductScience. (URL: [Link])
-
Opioid receptor - Wikipedia. (URL: [Link])
-
A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics - SciELO. (URL: [Link])
-
Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. (URL: [Link])
-
Rodent Hot Plate Pain Assay - Maze Engineers. (URL: [Link])
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - NCBI. (URL: [Link])
-
High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform - PMC. (URL: [Link])
-
A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes - PubMed. (URL: [Link])
-
GTPγS-Autoradiography for Studies of Opioid Receptor Functionality - PubMed. (URL: [Link])
-
1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one: A Novel Opioid Receptor Agonist With Less Accompanying Gastrointestinal Dysfunction Than Morphine - PubMed. (URL: [Link])
-
GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC. (URL: [Link])
-
Synthesis and Cytotoxic Activity of Tetrazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones - ResearchGate. (URL: [Link])
-
The principle of the delta opioid receptor – ligand binding assay... - ResearchGate. (URL: [Link])
-
1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4h-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5h)-ones: Synthesis and Biological Activity - ResearchGate. (URL: [Link])
-
GTPγS Binding Assay - Creative Bioarray. (URL: [Link])
-
mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay - Eurofins. (URL: [Link])
-
Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PubMed Central. (URL: [Link])
-
Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences. (URL: [Link])
-
This compound - PubChem. (URL: [Link])
-
GTPγS Binding Assays - Assay Guidance Manual - NCBI. (URL: [Link])
-
4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - NIH. (URL: [Link])
-
Indazol-4-one, 3,6,6-trimethyl-1-phthalazin-1-yl-1,5,6,7-tetrahydro - PubChem. (URL: [Link])
-
1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - NIH. (URL: [Link])
Sources
- 1. Video: Opioid Receptors: Overview [jove.com]
- 2. Opioid receptor - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. 1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one: A Novel Opioid Receptor Agonist with Less Accompanying Gastrointestinal Dysfunction than Morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Naloxone-precipitated withdrawal jumping in 11 inbred mouse strains: evidence for common genetic mechanisms in acute and chronic morphine physical dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Naloxone-precipitated morphine withdrawal behavior and brain IL-1β expression: comparison of different mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. GloSensor™ cAMP Assay Protocol [promega.sg]
- 17. promega.com [promega.com]
- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. maze.conductscience.com [maze.conductscience.com]
- 20. Frontiers | Blockade of 5-Hydroxytryptamine 2A Receptor Attenuates Precipitation of Naloxone-Induced Withdrawal Symptoms in Opioid-Exposed Mice [frontiersin.org]
A Comparative Guide to the Bioactivity of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one and its Structural Analogs
Introduction: The Versatile Scaffold of Tetrahydro-4H-Indazol-4-one
The 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure, arising from the fusion of a pyrazole and a cyclohexenone ring, provides a versatile framework for the development of a diverse range of biologically active compounds. This guide offers an in-depth comparison of the structural analogs of this core, exploring how subtle molecular modifications can profoundly influence their biological activity. We will delve into their anticancer, cyclin-dependent kinase 2 (CDK2) inhibitory, opioid receptor modulatory, and human neutrophil elastase (HNE) inhibitory properties, supported by experimental data and detailed protocols to provide a comprehensive resource for researchers in drug discovery and development.
I. Anticancer and Cytotoxic Activity: Targeting Uncontrolled Cell Proliferation
The tetrahydro-4H-indazol-4-one scaffold has emerged as a promising template for the design of novel anticancer agents. Structural modifications at various positions of the indazole ring have led to the discovery of compounds with potent cytotoxic activity against a range of cancer cell lines.
Structure-Activity Relationship (SAR) Insights
Our analysis of various structural analogs reveals key determinants of their cytotoxic potential. The introduction of different substituents on the pyrazole nitrogen (N1) and modifications on the cyclohexenone ring have been explored to optimize anticancer efficacy.
A noteworthy class of analogs incorporates a tetrazole moiety. For instance, tetrazole-containing 1,5,6,7-tetrahydro-4H-indazol-4-ones have been synthesized and evaluated for their cytotoxic effects. These compounds are synthesized through the condensation of 2-(tetrazolylacetyl)cyclohexane-1,3-diones with phenylhydrazines.[1]
Another strategy involves the introduction of a triazole ring system. Triazole-containing 1,5,6,7-tetrahydro-4H-indazol-4-ones have demonstrated cytotoxic and cytostatic activities against human hepatocellular carcinoma (HepG2), mammary adenocarcinoma (MCF-7), and laryngeal cancer (Hep2) cell lines.[2][3]
The substitution pattern on the phenyl ring at the N1 position also plays a crucial role. For example, analogs with a 4-fluorophenyl group at N1 have been investigated, showing that electronic properties of the substituent can modulate activity.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity of representative analogs against various cancer cell lines.
| Compound ID | R1-Substituent (at N1) | R3-Substituent | Other Modifications | Cell Line | IC50 (µM) | Reference |
| Parent | H | CH₃ | 6,6-dimethyl | - | - | |
| Analog 1 | Phenyl | CH₃ | 6,6-dimethyl | WiDr | > Curcumin | [4] |
| Analog 2 | 4-Fluorophenyl | CH₃ | 6,6-dimethyl, 7-(4-methoxybenzylidene) | WiDr | 27.20 | [4] |
| Analog 3 | Phenyl | (1H-1,2,3-triazol-1-yl)methyl | 5-methyl | HepG2 | Moderate | [2] |
| Analog 4 | 4-Fluorophenyl | (1H-1,2,3-triazol-1-yl)methyl | 5-methyl | MCF-7 | Moderate | [2] |
| Analog 5 | Phenyl | (1H-tetrazol-1-yl)acetyl | - | Hep2 | Active | [1] |
graph "Anticancer_Activity_SAR" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];// Core Structure Core [label="this compound", pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Modifications N1_Sub [label="N1-Substitution\n(e.g., Phenyl, Pyridyl)", pos="-3,2!", fillcolor="#EA4335"]; C7_Sub [label="C7-Substitution\n(e.g., Bromo)", pos="3,2!", fillcolor="#FBBC05"]; Heterocycle [label="Fused/Linked Heterocycles\n(e.g., Tetrazole, Triazole)", pos="0,-2.5!", fillcolor="#34A853"];
// Activity Activity [label="Anticancer/Cytotoxic Activity", pos="0,4!", shape=ellipse, fillcolor="#5F6368"];
// Relationships Core -> N1_Sub [label="Influences Potency & Selectivity"]; Core -> C7_Sub [label="Modulates Activity"]; Core -> Heterocycle [label="Enhances Cytotoxicity"]; N1_Sub -> Activity; C7_Sub -> Activity; Heterocycle -> Activity; }
Caption: Key structural modifications influencing the anticancer activity of the tetrahydro-4H-indazol-4-one scaffold.
II. Cyclin-Dependent Kinase 2 (CDK2) Inhibition: A Strategy Against Cell Cycle Dysregulation
CDK2, in complex with cyclins A and E, plays a pivotal role in the G1/S phase transition of the cell cycle. Its aberrant activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Analogs of this compound have been identified as potent inhibitors of CDK2.
SAR for CDK2 Inhibition
A high-throughput screen identified 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one as a hit compound for CDK2/cyclin A inhibition.[5] Subsequent optimization of this hit has provided valuable SAR insights.
-
N1-Substitution: The nature of the substituent at the N1 position is critical. A pyridyl group at this position has been shown to be favorable for activity.
-
C7-Substitution: A bromine atom at the C7 position of the cyclohexenone ring was present in the initial hit compound and appears to contribute to the inhibitory activity.
Analogs of the hit compound have demonstrated significantly improved binding affinity for CDK2 and enhanced inhibitory activity against various CDK2/cyclin complexes.[6][7]
Comparative CDK2 Inhibitory Activity
| Compound ID | R1-Substituent (at N1) | C7-Substituent | CDK2/cyclin A IC50 (µM) | Reference |
| Hit Compound (3) | Pyridin-2-yl | Bromo | 2.3 (Ki) | [5] |
| Analog 53 | Modified Pyridyl | Bromo | Improved 2- to 10-fold vs. Hit | [6][7] |
| Analog 59 | Modified Pyridyl | Bromo | Improved 2- to 10-fold vs. Hit | [6][7] |
III. Opioid Receptor Agonism: A Quest for Safer Analgesics
The tetrahydro-4H-indazol-4-one scaffold has also been explored for its potential as an opioid receptor agonist, with the aim of developing novel analgesics with improved side-effect profiles compared to traditional opioids.
SAR for Opioid Receptor Activity
The 1-phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one series has been identified as novel opioid receptor agonists.[8] Structural modifications have led to potent dual MOR/KOR (µ-opioid receptor/κ-opioid receptor) agonists.
Comparative Opioid Receptor Activity
| Compound ID | R1-Substituent | Modifications | MOR IC50 (µM) | KOR IC50 (µM) | Reference |
| Analog 19 | Phenyl | - | 0.73 | 0.41 | [8][9] |
IV. Human Neutrophil Elastase (HNE) Inhibition: Targeting Inflammatory Diseases
Human neutrophil elastase (HNE) is a serine protease implicated in a variety of inflammatory diseases. The 1,5,6,7-tetrahydro-4H-indazol-4-one core has been successfully utilized to develop potent HNE inhibitors.
SAR for HNE Inhibition
Acylation or alkylation of the pyrazole nitrogen atoms of the tetrahydro-4H-indazol-4-one scaffold has yielded potent HNE inhibitors. Both N1 and N2 isomers have been synthesized and evaluated, with some showing Ki values in the low nanomolar range.[10][11] The inhibitory activity is highly dependent on the nature of the acyl or alkyl group.
Comparative HNE Inhibitory Activity
| Compound ID | Isomer | R-group (at N1 or N2) | HNE Ki (nM) | Reference |
| 6a | N2 | m-toluoyl | 11 | [10] |
| 7a | N1 | m-toluoyl | 35 | [10] |
| 6b | N2 | cyclopropylcarbonyl | Potent | [10] |
| 7b | N1 | cyclopropylcarbonyl | Potent | [10] |
Experimental Protocols
Synthesis of 1-Phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
This protocol describes a general method for the synthesis of the core scaffold.
Caption: General synthetic workflow for 1-phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one.
Materials:
-
Dimedone
-
Phenylhydrazine
-
Acetic anhydride
-
Ethanol
-
Glacial acetic acid
Procedure:
-
A mixture of dimedone (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol is refluxed for 2-4 hours.
-
The solvent is removed under reduced pressure.
-
The resulting residue is dissolved in glacial acetic acid, and acetic anhydride (2 equivalents) is added.
-
The reaction mixture is refluxed for 4-6 hours.
-
After cooling, the mixture is poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).
MTT Assay for Cytotoxicity[12][13][14][15][16]
This protocol outlines a standard procedure for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, WiDr)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
In Vitro CDK2/Cyclin A Kinase Assay[17][18][19][20][21]
This protocol describes a method to evaluate the inhibitory activity of compounds against the CDK2/cyclin A complex.
Materials:
-
Recombinant human CDK2/cyclin A enzyme
-
Histone H1 (as substrate)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
P81 phosphocellulose paper (for radioactive assay)
-
Scintillation counter or luminometer
Procedure (using ADP-Glo™ Assay):
-
Prepare a reaction mixture containing the test compound at various concentrations, CDK2/cyclin A enzyme, and histone H1 substrate in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP to a final concentration of 10-100 µM.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 values.
Opioid Receptor Binding Assay[22][23][24][25]
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the µ-opioid receptor (MOR).
Materials:
-
Cell membranes expressing the human µ-opioid receptor (e.g., from CHO or HEK293 cells)
-
[³H]-DAMGO (a selective MOR radioligand)
-
Naloxone (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold
-
Scintillation cocktail and counter
Procedure:
-
In a 96-well plate, combine the cell membranes, [³H]-DAMGO (at a concentration close to its Kd), and varying concentrations of the test compound in the assay buffer.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of naloxone (e.g., 10 µM).
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki values of the test compounds using the Cheng-Prusoff equation.
Human Neutrophil Elastase (HNE) Inhibition Assay[26][27][28][29][30]
This protocol describes a fluorometric assay to measure the inhibitory activity of compounds against HNE.
Materials:
-
Human neutrophil elastase (HNE)
-
Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)
-
Sivelestat (a known HNE inhibitor, as a positive control)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
In a 96-well black plate, add the assay buffer, HNE enzyme, and the test compound at various concentrations.
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Immediately measure the fluorescence intensity kinetically over a period of 10-30 minutes at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Determine the initial reaction velocity (slope of the linear portion of the fluorescence versus time curve).
-
Calculate the percentage of inhibition and determine the IC50 or Ki values for the test compounds.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a remarkably versatile platform for the discovery of novel bioactive molecules. The structure-activity relationships highlighted in this guide demonstrate that targeted modifications to this core can yield potent and selective agents for a range of therapeutic targets, including cancer, inflammatory diseases, and pain management. The detailed experimental protocols provided herein serve as a practical resource for researchers aiming to synthesize and evaluate new analogs. Future research in this area should focus on further elucidating the molecular mechanisms of action of these compounds and optimizing their pharmacokinetic and pharmacodynamic properties to advance the most promising candidates towards clinical development.
References
-
Crocetti, L., et al. (2021). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128380. [Link]
-
Crocetti, L., et al. (2021). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. PubMed, 34563669. [Link]
-
ResearchGate. (n.d.). Molecular Manipulation of the 1,5,6,7-Tetrahydro-4H-indazol-4-one Scaffold to Obtain New Human Neutrophil Elastase (HNE) Inhibitors. [Link]
-
Khlebnikova, T. S., et al. (2022). Synthesis and Cytotoxic Activity of Tetrazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Russian Journal of General Chemistry, 92(3), 473-478. [Link]
-
Khlebnikova, T. S., et al. (2023). 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones: Synthesis and Biological Activity. Russian Journal of General Chemistry, 93(2), 270-276. [Link]
-
Khlebnikova, T. S., et al. (2022). Synthesis and Cytotoxic Activity of Tetrazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones. ResearchGate. [Link]
-
Khlebnikova, T. S., et al. (2023). 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4h-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5h)-ones: Synthesis and Biological Activity. Eco-Vector Journals Portal. [Link]
-
Marrone, G. F., et al. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Methods in Molecular Biology, 1335, 241-249. [Link]
-
SignalChem. (n.d.). CDK2/CyclinA2 Kinase Enzyme System Datasheet. [Link]
-
Yuniastuti, A., et al. (2021). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 11(9), 075-081. [Link]
-
Springer Nature. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]
-
BPS Bioscience. (n.d.). Neutrophil Elastase Inhibitor Screening Assay Kit. [Link]
-
Andrews, B. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [Link]
-
BPS Bioscience. (n.d.). Neutrophil Elastase Inhibitor Screening Assay Kit. [Link]
-
ResearchGate. (n.d.). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. [Link]
-
Abu-Yousef, I. A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Gaikwad, N. D., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(2), 239-248. [Link]
-
ResearchGate. (n.d.). 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4h-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5h)-ones: Synthesis and Biological Activity. [Link]
-
Georg, G. I., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry, 215, 113232. [Link]
-
Jabria, A. M. (2023). MTT (Assay protocol). protocols.io. [Link]
-
ResearchGate. (n.d.). Reported IC50 values of the selected inhibitors in nM. [Link]
-
Georg, G. I., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PubMed, 33550184. [Link]
-
OUCI. (n.d.). Molecular manipulation of the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold to obtain new human neutrophil elastase (HNE) inhibitors. [Link]
-
Schonbrunn, E., et al. (2013). Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 56(15), 6259-6272. [Link]
Sources
- 1. pleiades.online [pleiades.online]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4 h- indazol-4-ones and 6,7-Dihydrobenzo[ d ]isoxazol-4(5 h )-ones: Synthesis and Biological Activity - Khlebnicova - Russian Journal of General Chemistry [journals.eco-vector.com]
- 4. japsonline.com [japsonline.com]
- 5. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.umn.edu [experts.umn.edu]
- 9. researchgate.net [researchgate.net]
- 10. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
For laboratory professionals engaged in the dynamic fields of research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, a heterocyclic compound with significant biological activity. Given its role as an opioid receptor agonist, meticulous handling and disposal are paramount to ensure the safety of personnel and the preservation of our environment.[1]
Hazard Assessment and Waste Identification
The foundational step in any disposal protocol is a thorough understanding of the compound's potential hazards. This compound is a bicyclic heterocyclic molecule.[1] Although detailed toxicological data is limited, its potent activity at opioid receptors necessitates that it be treated as a pharmacologically active substance.[1] Related indazole compounds are known to cause skin and eye irritation.[2] Therefore, all materials contaminated with this compound must be designated as hazardous chemical waste.
Key Considerations:
-
Primary Waste: This includes pure, unadulterated this compound, expired batches, and off-specification product.
-
Contaminated Materials: All labware, personal protective equipment (PPE), and other materials that have come into contact with the compound must be disposed of as hazardous waste. This includes, but is not limited to:
-
Glassware (vials, flasks, beakers)
-
Pipette tips
-
Syringes and needles
-
Gloves and other disposable PPE
-
Spill cleanup materials
-
Waste Segregation and Storage
Proper segregation of chemical waste is critical to prevent dangerous reactions.[3] Waste containing this compound should be collected in a dedicated, properly labeled hazardous waste container.
Segregation Protocol:
-
Dedicated Container: Use a separate, clearly marked container for this specific waste stream.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams, especially strong acids, bases, or oxidizing agents, to prevent unforeseen chemical reactions.[3]
-
Solid vs. Liquid: If significant quantities of both solid and liquid waste are generated, they should be collected in separate, appropriate containers.
Waste Container Selection and Labeling
The integrity of the waste container is crucial for safe storage and transport.
Container Specifications:
| Waste Type | Recommended Container Material | Lid Type |
| Solid Waste | High-density polyethylene (HDPE) or other compatible plastic | Screw-top, tightly sealing |
| Liquid Waste | Borosilicate glass or compatible plastic (e.g., HDPE) | Screw-top, tightly sealing |
Labeling Requirements:
All waste containers must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
A description of the contents (e.g., "Solid Waste," "Aqueous Solution")
-
The date when waste was first added to the container
-
The name of the principal investigator or laboratory contact
On-site Storage and Handling
Waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][5]
Storage Guidelines:
-
Location: The SAA should be at or near the point of generation and away from general laboratory traffic.[5]
-
Secondary Containment: Place waste containers in a secondary containment bin to mitigate the impact of potential spills or leaks.
-
Closed Containers: Waste containers must be kept tightly closed at all times, except when adding waste.[6]
Disposal Protocol: A Step-by-Step Guide
The final disposal of this compound must be conducted through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5]
Step-by-Step Disposal Procedure:
-
Container Decontamination (for empty containers): Empty containers that held the pure compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate from this process is considered hazardous waste and must be collected in a designated liquid waste container.[7]
-
Waste Collection: Carefully place all contaminated solid materials into the designated solid hazardous waste container. Transfer any liquid waste into the designated liquid hazardous waste container.
-
Secure Packaging: Once the waste container is full (no more than 90% capacity), securely fasten the lid.[6]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor to arrange for the collection and disposal of the waste.
-
Documentation: Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal.
Visualizing the Disposal Workflow
To provide a clear and concise overview of the disposal process, the following workflow diagram has been created.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Indazol-4-one, 3,6,6-trimethyl-1-phthalazin-1-yl-1,5,6,7-tetrahydro- | C18H18N4O | CID 5293334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Green Oxidation of Heterocyclic Ketones with Oxone in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Uncharted: A Safety and Handling Guide for 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
For researchers and drug development professionals venturing into the synthesis and application of novel compounds, a robust understanding of safe handling protocols is paramount. This guide provides essential, immediate safety and logistical information for 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, a heterocyclic molecule with potential pharmacological activity.[1] Given that the toxicological properties of this specific compound have not been thoroughly investigated, this guide is built upon a foundation of established safety principles for handling new chemical entities and data from structurally related compounds.
Hazard Assessment: Proceed with Precaution
Assumed Potential Hazards:
-
Harmful if swallowed.
-
May cause skin and eye irritation upon direct contact.[3]
-
Inhalation of dust or aerosols may cause respiratory tract irritation.[3]
-
Combustible solid; may explode when heated.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Due to the unknown toxicological profile, a conservative approach to PPE is mandated. The following ensemble provides a comprehensive barrier to potential exposure routes.[4][5]
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum thickness of 5 mil) | Provides protection against a broad range of chemicals. Note that nitrile has poor resistance to ketones; if the compound is dissolved in a ketone-based solvent, consider alternative glove materials such as Butyl or Fluoro-elastomer (Viton™).[6][7] Always inspect gloves for integrity before use. |
| Eye and Face Protection | Chemical safety goggles and a face shield | Safety glasses alone are insufficient. Goggles provide a seal against splashes, while a face shield offers an additional layer of protection for the entire face.[6] This combination is crucial when handling the solid powder or solutions. |
| Body Protection | Chemical-resistant lab coat or coverall | A fully buttoned lab coat made of a low-permeability material is the minimum requirement. For larger quantities or tasks with a higher splash potential, a disposable chemical-resistant coverall is recommended. |
| Respiratory Protection | NIOSH-approved respirator | When handling the solid powder outside of a certified chemical fume hood, a half-mask or full-face respirator with P100 (particulate) cartridges is necessary to prevent inhalation. |
| Foot Protection | Closed-toe, chemical-resistant shoes | Protects against spills and falling objects. |
Donning and Doffing PPE: A Critical Workflow
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
PPE Donning and Doffing Workflow
Caption: Sequential process for donning and doffing PPE to minimize exposure.
Operational Plan: Safe Handling from Bench to Waste
A systematic approach to handling this compound minimizes the risk of exposure and environmental contamination.
Engineering Controls
-
Primary Containment: All weighing and handling of the solid compound should be performed in a certified chemical fume hood or a glove box to prevent the release of airborne particles.
-
Ventilation: Ensure the laboratory is well-ventilated, with a minimum of 6-12 air changes per hour.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area for handling the compound. Assemble all necessary equipment, including PPE, spill kit, and waste containers, before retrieving the chemical.
-
Weighing: Tare a tared, sealed container inside the chemical fume hood. Carefully transfer the desired amount of the solid compound, minimizing the creation of dust.
-
Dissolution: If preparing a solution, add the solvent to the container with the pre-weighed solid. Cap and mix gently. Avoid heating the compound with strong oxidizing agents.[8]
-
Post-Handling: After use, decontaminate all surfaces with an appropriate solvent and then soap and water. All cleaning materials must be disposed of as hazardous waste.
Disposal Plan: Cradle-to-Grave Responsibility
Improper disposal is a significant safety and environmental hazard. All materials contaminated with this compound must be treated as hazardous waste.[9]
Waste Segregation and Collection
-
Solid Waste: Unused compound, contaminated gloves, weigh boats, and other solid materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound and any rinsate from cleaning glassware should be collected in a separate, sealed, and labeled hazardous liquid waste container.
-
Sharps Waste: Needles, syringes, or contaminated glassware should be disposed of in a designated sharps container for hazardous chemical waste.
Chemical Waste Disposal Workflow
Caption: Segregated workflow for the disposal of chemical waste.
Decontamination and Final Disposal
-
Decontamination: Triple-rinse all non-disposable glassware that has come into contact with the compound. Collect all rinsate as hazardous liquid waste.
-
Final Disposal: Do not dispose of this chemical down the drain or in regular trash.[9] All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with federal, state, and local regulations.[3]
By adhering to these stringent protocols, you can mitigate the risks associated with handling this compound, ensuring a safe laboratory environment for yourself and your colleagues.
References
- Material Safety Data Sheet. (2021-11-25).
- Personal Protective Equipment (PPE) - CHEMM. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-05-07).
- This compound | C10H14N2O - PubChem. (n.d.).
- A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022-12-07).
- This compound - ChemicalBook. (2025-07-16).
- Personal Protective Equipment (PPE). (n.d.).
- This compound - Benchchem. (n.d.).
- Proper Disposal of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one: A Guide for Laboratory Professionals - Benchchem. (n.d.).
- 1,5,6,7-Tetrahydro-4H-indazol-4-one AldrichCPR | Sigma-Aldrich. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C10H14N2O | CID 1878753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. asset.conrad.com [asset.conrad.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. hazmatschool.com [hazmatschool.com]
- 6. hsa.ie [hsa.ie]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
